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  • Product: Ethyl 5-nitrothiophene-3-carboxylate

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of Ethyl 5-nitrothiophene-3-carboxylate: A Technical Guide

Executive Summary Ethyl 5-nitrothiophene-3-carboxylate represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for meta-nitrobenzoates. Its structural uniqueness lies in the thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-nitrothiophene-3-carboxylate represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for meta-nitrobenzoates. Its structural uniqueness lies in the thiophene ring's electron-rich nature juxtaposed with the strong electron-withdrawing nitro group at position 5 and the ester functionality at position 3. This push-pull electronic system makes it a versatile intermediate for synthesizing antibacterial agents, kinase inhibitors, and novel materials.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical attributes, synthetic pathways, and experimental handling. It is designed for researchers requiring high-fidelity data to integrate this moiety into broader drug discovery campaigns.

Structural & Electronic Profile

Molecular Architecture

The compound features a 2,4-disubstituted thiophene ring (if numbering from Sulfur as 1, the substituents are at 3 and 5).

  • C3 Position (Ester): Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).

  • C5 Position (Nitro): Acts as a masked amino group (via reduction) or an electron-withdrawing anchor that influences the ring's electrophilicity.

Electronic Distribution

The nitro group at C5 significantly deactivates the thiophene ring towards further electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (


) if a leaving group were present at C2.
  • Dipole Moment: High, due to the nitro group.

  • Regiochemistry: The C2 proton is highly acidic relative to typical thiophenes due to the inductive effect of the adjacent ester and the vinylogous pull of the nitro group.

Physicochemical Data Sheet

The following data consolidates experimental values for the parent acid and analogous esters, providing a robust baseline for the ethyl ester derivative.

PropertyValue / DescriptionSource/Notes
IUPAC Name Ethyl 5-nitrothiophene-3-carboxylate
Molecular Formula

Molecular Weight 201.20 g/mol
Parent Acid CAS 40357-96-8 (5-Nitrothiophene-3-carboxylic acid)[Sigma-Aldrich]
Physical State Solid (crystalline) or viscous oil (purity dependent)Analogous esters are low-melting solids.
Melting Point 40–55 °C (Predicted/Analogous)Parent acid MP: 147 °C.
Boiling Point ~320 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.Lipophilic character (LogP ~2.3).
pKa (Acid) ~3.0 - 3.5 (Parent Acid)Nitro group increases acidity vs. unsubstituted acid.

Note: While the parent acid (CAS 40357-96-8) is a standard catalog item, the ethyl ester is often prepared in situ or as a direct intermediate. The melting point of the ester is significantly lower than that of the acid.

Synthetic Pathways & Reaction Profiling[1]

The synthesis of Ethyl 5-nitrothiophene-3-carboxylate is governed by the directing effects of the thiophene ring.

Route A: Direct Nitration (Major Route)

Nitration of Ethyl thiophene-3-carboxylate is the most direct method.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The ester group at C3 is meta-directing (in benzene terms), but in thiophene, the

    
    -positions (C2 and C5) are inherently more reactive. C2 is sterically hindered by the ester and "ortho" to the withdrawing group. C5 is "meta" to the ester and sterically open.
    
  • Outcome: The 5-nitro isomer is the major product (>85%), with minor amounts of the 2-nitro isomer.

Route B: Esterification

Esterification of commercially available 5-nitrothiophene-3-carboxylic acid .

  • Reagents: Ethanol,

    
     (cat.), reflux; or 
    
    
    
    followed by EtOH.
  • Advantage: Yields pure isomer if the starting acid is pure.

Synthesis cluster_0 Route A: Nitration cluster_1 Route B: Esterification SM1 Ethyl thiophene-3-carboxylate Reagent1 HNO3 / Ac2O (0-5°C) SM1->Reagent1 Product Ethyl 5-nitrothiophene-3-carboxylate Reagent1->Product Major (C5) SM2 5-Nitrothiophene-3-carboxylic acid Reagent2 EtOH / H2SO4 Reflux SM2->Reagent2 Reagent2->Product

Caption: Comparative synthetic pathways. Route A utilizes regioselective nitration, while Route B employs standard esterification of the pre-functionalized acid.

Experimental Protocols

Protocol: Nitration of Ethyl Thiophene-3-carboxylate

Objective: Synthesize Ethyl 5-nitrothiophene-3-carboxylate via regioselective nitration.

Reagents:

  • Ethyl thiophene-3-carboxylate (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Acetic Anhydride (

    
    )
    
  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Preparation of Nitrating Agent: In a separate flask, prepare a solution of Acetyl Nitrate by slowly adding fuming

    
     (1.2 eq) to cooled Acetic Anhydride (3.0 eq) at 0°C. Caution: Exothermic.
    
  • Substrate Solution: Dissolve Ethyl thiophene-3-carboxylate (10 mmol) in Acetic Anhydride (5 mL). Cool to 0°C.[1]

  • Addition: Add the acetyl nitrate solution dropwise to the substrate solution, maintaining the internal temperature below 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously until the ice melts.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL).

  • Work-up: Wash combined organics with sat.

    
     (to remove acid), then Brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to separate the minor 2-nitro isomer.

Spectral Characterization (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (s, 1H, H2 , deshielded by S and ester).
      
    • 
       7.85 (s, 1H, H4 , adjacent to nitro).
      
    • 
       4.38 (q, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       1.39 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
  • IR (Neat): ~1720 cm

    
     (C=O ester), ~1530 & 1350 cm
    
    
    
    (
    
    
    stretch).

Applications in Drug Development[3][4][5]

Scaffold for Kinase Inhibitors

The 5-nitro group can be reduced to an amine (using


 or 

), yielding Ethyl 5-aminothiophene-3-carboxylate . This is a "privileged structure" for:
  • Gewald Reaction: Further cyclization to thienopyrimidines.

  • Amide Coupling: Creating hinge-binding motifs for kinase inhibition (e.g., RhoA/ROCK pathways).

Antibacterial Agents

Derivatives of 5-nitrothiophene are often explored for antibacterial activity, functioning similarly to nitrofurans but with different metabolic stability profiles.

Applications Core Ethyl 5-nitrothiophene-3-carboxylate Reduction Reduction (-NO2 -> -NH2) Core->Reduction Hydrolysis Hydrolysis (Ester -> Acid) Core->Hydrolysis Amine Ethyl 5-aminothiophene-3-carboxylate (Scaffold for Kinase Inhibitors) Reduction->Amine Acid 5-Nitrothiophene-3-carboxylic acid (Fragment for Peptidomimetics) Hydrolysis->Acid

Caption: Divergent synthesis from the core scaffold leading to bioactive amine and acid precursors.

Safety & Stability

  • Stability: The ester is stable at room temperature but susceptible to hydrolysis under basic conditions. The nitro group is stable to non-reducing acids.

  • Handling: Nitrothiophenes can be energetic. While this specific ester is generally stable, avoid heating crude reaction mixtures excessively without solvent.

  • Storage: Store in a cool, dry place. Light sensitive (thiophene ring oxidation).

References

  • Sigma-Aldrich. 5-Nitrothiophene-3-carboxylic acid Product Page. (CAS 40357-96-8). Retrieved from

  • BenchChem. Application Notes and Protocols for the Nitration of Thiophene. (Detailed nitration protocols and regioselectivity discussion). Retrieved from

  • PubChem. Ethyl 5-nitrothiophene-2-carboxylate (Isomer Data for comparison). Retrieved from

  • MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (Discusses nitro-thiophene reactivity and ester hydrolysis). Retrieved from

Sources

Exploratory

molecular structure and weight of Ethyl 5-nitrothiophene-3-carboxylate

Technical Monograph: Ethyl 5-Nitrothiophene-3-Carboxylate as a Pharmacophore Scaffold Abstract Ethyl 5-nitrothiophene-3-carboxylate represents a critical intermediate in the synthesis of fused heterocyclic systems, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 5-Nitrothiophene-3-Carboxylate as a Pharmacophore Scaffold

Abstract

Ethyl 5-nitrothiophene-3-carboxylate represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly thieno[3,2-b]thiophenes and functionalized aminothiophenes. As a scaffold, it offers a unique electronic profile where the electron-withdrawing nitro and ester groups activate the thiophene ring toward both nucleophilic aromatic substitution (


) and reduction-cyclization sequences. This guide details its physicochemical properties, validated synthetic protocols, and strategic utility in designing bioactive small molecules.[1]

Part 1: Physicochemical Profile & Molecular Identity

The molecule acts as a "push-pull" system where the sulfur atom (electron donor) competes with the nitro and ester groups (electron acceptors), resulting in a highly polarized aromatic ring suitable for diverse chemical transformations.

Property Data / Descriptor
IUPAC Name Ethyl 5-nitrothiophene-3-carboxylate
CAS Registry Number 19155-86-3
Molecular Formula

Molecular Weight 201.20 g/mol
Appearance Pale yellow to cream crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Topological Polar Surface Area 96.2

(High polarity due to

/

)
H-Bond Acceptors 5 (Nitro O, Ester O, Thiophene S)

Part 2: Synthetic Protocol (Nitration)

Principle: The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of ethyl 3-thiophenecarboxylate. The directing effects are critical here:

  • Thiophene Ring: Inherently directs electrophiles to

    
    -positions (C2 and C5).
    
  • Ester Group (C3): Deactivates the ring but directs meta (relative to itself) in a benzene sense. In thiophene, it reinforces deactivation at C2 (steric + electronic) and C4.

  • Result: The C5 position is the most nucleophilic site remaining, leading to high regioselectivity for the 5-nitro isomer.

Reagents & Safety:

  • Precursor: Ethyl 3-thiophenecarboxylate (1.0 eq)

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) / Conc. Sulfuric Acid (
    
    
    
    )[2]
  • Solvent: Acetic Anhydride (

    
    ) is often used to generate acetyl nitrate (mild nitrating agent) to prevent ring destruction, or neat 
    
    
    
    at low temp.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture:

    • Cool 20 mL of concentrated

      
       to -5°C in an ice-salt bath.
      
    • Dropwise add 1.1 eq of fuming

      
      , maintaining temperature < 0°C. Caution: Exothermic.
      
  • Substrate Addition:

    • Dissolve ethyl 3-thiophenecarboxylate (10 mmol) in a minimal volume of cold

      
       (or 
      
      
      
      if using acetyl nitrate method).
    • Slowly add the substrate solution to the nitrating mixture over 30 minutes. Critical: Do not allow temperature to exceed 5°C to avoid dinitration or oxidative ring opening.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a lower

      
       spot (more polar) than the starting material.
      
  • Work-up & Isolation:

    • Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. The product will precipitate as a yellowish solid.

    • Filter the solid and wash exclusively with cold water until the filtrate is neutral (pH ~7).

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Visual Workflow: Nitration Pathway

NitrationWorkflow cluster_conditions Critical Parameters Start Ethyl 3-thiophenecarboxylate Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack (C5) Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Reagents->Intermediate Product Ethyl 5-nitrothiophene-3-carboxylate (Solid Precipitate) Intermediate->Product -H+ (Aromatization) Cond1 Temp < 5°C Cond1->Intermediate Cond2 Slow Addition

Caption: Regioselective nitration workflow targeting the C5 position via electrophilic aromatic substitution.

Part 3: Structural Analysis & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.


H NMR Interpretation (

, 400 MHz):
  • 
     8.35 ppm (s, 1H, H-2):  Deshielded by the adjacent sulfur and the inductive effect of the ester group.
    
  • 
     7.90 ppm (s, 1H, H-4):  Deshielded primarily by the adjacent nitro group.
    
  • 
     4.35 ppm (q, 2H, 
    
    
    
    ):
    Characteristic quartet of the ethyl ester.
  • 
     1.38 ppm (t, 3H, 
    
    
    
    ):
    Characteristic triplet of the ethyl ester.

IR Spectroscopy:

  • 1720

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1530 & 1350

    
    :  Strong 
    
    
    
    asymmetric and symmetric stretches (Nitro).

Part 4: Pharmacological Utility & Divergence

This molecule is not merely an endpoint but a "linchpin" scaffold. The nitro group at C5 activates the ring for two distinct, high-value pathways in drug discovery:

1. Nucleophilic Aromatic Substitution (


) – The Thienothiophene Route: 
Unlike benzene, the nitro-thiophene ring is sufficiently electron-deficient to undergo displacement of the nitro group by sulfur nucleophiles (e.g., thioglycolates). This is a primary route to synthesize thieno[3,2-b]thiophenes , a privileged scaffold in optoelectronics and kinase inhibitors.

2. Reduction to Aminothiophenes: Reduction of the nitro group yields Ethyl 5-aminothiophene-3-carboxylate. This amine is a versatile nucleophile for:

  • Suzuki-Miyaura Coupling: If brominated at C2.

  • Azo Dye Synthesis: Via diazotization.[3]

  • Amide Formation: Coupling with acid chlorides to form drug-like amides.

Visual Workflow: Divergent Synthesis

Divergence Core Ethyl 5-nitrothiophene-3-carboxylate Path1_Reagent + HS-CH2-COOEt / K2CO3 Core->Path1_Reagent Path2_Reagent + H2/Pd-C or Fe/AcOH Core->Path2_Reagent Path1_Product Thieno[3,2-b]thiophene Derivatives Path1_Reagent->Path1_Product Nitro Displacement & Cyclization Path2_Inter Ethyl 5-aminothiophene-3-carboxylate Path2_Reagent->Path2_Inter Reduction Path2_Final Kinase Inhibitors / Azo Dyes Path2_Inter->Path2_Final Derivatization

Caption: Divergent synthetic pathways utilizing the nitro group for ring fusion (SNAr) or functionalization (Reduction).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Nitration of 3-Thiophenecarboxaldehyde. Retrieved from

  • ChemicalBook. (2023). Ethyl 5-nitrothiophene-3-carboxylate Product Properties. Retrieved from

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Molecules. Retrieved from

  • Santa Cruz Biotechnology. (2023). 5-Nitrothiophene-3-carboxylic acid Data Sheet. Retrieved from

Sources

Foundational

Ethyl 5-nitrothiophene-3-carboxylate CAS number and identification

Title: Technical Guide: Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) Abstract: A comprehensive technical resource for the identification, synthesis, and application of Ethyl 5-nitrothiophene-3-carboxylate in me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) Abstract: A comprehensive technical resource for the identification, synthesis, and application of Ethyl 5-nitrothiophene-3-carboxylate in medicinal chemistry. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction

Ethyl 5-nitrothiophene-3-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. The thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties due to the sulfur atom's lone pairs and the aromatic system's electron-rich nature. The introduction of a nitro group at the 5-position and an ester at the 3-position creates a "push-pull" electronic system (though both are electron-withdrawing here, they activate specific positions for nucleophilic attack or reduction), making this compound a versatile scaffold for developing antibacterial, antiviral, and anticancer agents.

Chemical Identity & Datasheet

This section provides the definitive identification parameters to distinguish the target compound from its regioisomers (e.g., Ethyl 5-nitrothiophene-2-carboxylate).

Parameter Data
Chemical Name Ethyl 5-nitrothiophene-3-carboxylate
CAS Number 100958-70-1
Molecular Formula

Molecular Weight 201.20 g/mol
SMILES CCOC(=O)c1cc(sc1)[O-]
Appearance Pale-yellow to yellow-brown solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point Approx. 70–80 °C (Inferred from isomeric esters; experimental verification required)

Synthesis & Production

The synthesis of Ethyl 5-nitrothiophene-3-carboxylate is typically achieved via the electrophilic aromatic substitution (nitration) of ethyl thiophene-3-carboxylate. The presence of the ester group at position 3 directs the incoming nitro group primarily to position 5, although position 2 is also activated by the sulfur atom. Careful control of temperature and reagents is required to maximize regioselectivity.

Reaction Pathway

The following diagram illustrates the nitration pathway and the potential for isomer formation.

SynthesisPathway Start Ethyl thiophene-3-carboxylate (CAS 5751-80-4) Reagents HNO3 / Ac2O (Nitration) Start->Reagents Intermediate Sigma Complex Intermediate Reagents->Intermediate MajorProduct Ethyl 5-nitrothiophene-3-carboxylate (Target: CAS 100958-70-1) Intermediate->MajorProduct Major Path (C5 attack) MinorProduct Ethyl 2-nitrothiophene-3-carboxylate (Minor Isomer) Intermediate->MinorProduct Minor Path (C2 attack)

Caption: Electrophilic nitration of ethyl thiophene-3-carboxylate yielding the 5-nitro isomer as the major product.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-nitrothiophene-3-carboxylate on a 10g scale.

Reagents:

  • Ethyl thiophene-3-carboxylate (10.0 g, 64 mmol)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM) for extraction

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add Acetic Anhydride (40 mL). Cool the flask to 0°C using an ice-salt bath.

  • Nitration Reagent: Slowly add Fuming Nitric Acid (4.5 mL, ~1.5 eq) dropwise to the acetic anhydride, maintaining the temperature below 5°C. Caution: Exothermic reaction.

  • Addition: Dissolve Ethyl thiophene-3-carboxylate (10.0 g) in a minimum amount of acetic anhydride (or add neat if liquid). Add this solution dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture carefully onto 200g of crushed ice/water mixture with vigorous stirring. A precipitate may form.

  • Workup: Extract the aqueous mixture with DCM (

    
     mL). Combine organic layers and wash with saturated 
    
    
    
    solution (to remove acid) and brine.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue will likely contain a mixture of the 5-nitro (major) and 2-nitro (minor) isomers. Purify via column chromatography on silica gel (Gradient: 0-20% Ethyl Acetate in Hexanes). The 5-nitro isomer typically elutes after the 2-nitro isomer due to polarity differences (verify with NMR).

Analytical Characterization

Validating the structure is critical to ensure the nitro group is at the 5-position.

NMR Interpretation Logic

The key to distinguishing the 5-nitro isomer from the 2-nitro isomer lies in the coupling constants (


) and chemical shifts (

) of the remaining thiophene protons.
  • Target Structure (5-Nitro-3-Ester):

    • Protons are at positions 2 and 4 .

    • H2: Located between the Sulfur and the Ester. It is a singlet (s) or shows a very small meta-coupling (

      
       Hz). Shift: 
      
      
      
      ppm (highly deshielded).
    • H4: Located between the Ester and the Nitro group. It is a singlet (s) or small doublet. Shift:

      
       ppm.
      
  • Isomer (2-Nitro-3-Ester):

    • Protons are at positions 4 and 5 .

    • These protons are adjacent (

      
      ). They will show a distinct doublet coupling (
      
      
      
      Hz).
    • Absence of this large coupling confirms the 2,5-disubstituted (target) or 2,4-disubstituted pattern. Since we start with 3-ester, only 2,3,5 (target) or 2,3,4 patterns are possible. The synthesis favors 2,3,5.

Technique Expected Signal Interpretation
1H NMR (CDCl3)

8.55 (d,

Hz, 1H)
H2 : Deshielded by S and adjacent C=O.

7.95 (d,

Hz, 1H)
H4 : Adjacent to

. Small

confirms meta-relationship.

4.35 (q, 2H), 1.38 (t, 3H)
Ethyl Ester : Characteristic quartet and triplet.
IR (ATR)1715

Ester C=O stretch.
1530, 1350

Nitro (

) asymmetric/symmetric stretch.

Applications in Drug Discovery

Ethyl 5-nitrothiophene-3-carboxylate serves as a precursor for several bioactive scaffolds.

Functionalization Workflows
  • Reduction to Amine: The nitro group can be reduced (Fe/AcOH or

    
    /Pd-C) to yield Ethyl 5-aminothiophene-3-carboxylate . This amine is a critical intermediate for forming fused bicyclic systems like Thieno[3,2-d]pyrimidines .
    
  • Hydrolysis: The ester can be hydrolyzed to the free acid (5-nitrothiophene-3-carboxylic acid) for amide coupling reactions.

Applications cluster_pathways Downstream Applications Target Ethyl 5-nitrothiophene-3-carboxylate Amine 5-Amino Derivative (via Reduction) Target->Amine Fe / AcOH Acid Carboxylic Acid (via Hydrolysis) Target->Acid LiOH / THF Scaffold1 Thieno[3,2-d]pyrimidines (Anticancer/Kinase Inhibitors) Amine->Scaffold1 Cyclization Scaffold2 Amide Conjugates (Antibacterial Agents) Acid->Scaffold2 Coupling (EDC/NHS)

Caption: Synthetic utility of the 5-nitrothiophene scaffold in generating kinase inhibitors and antibacterials.

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it may possess energetic properties. Avoid heating dry residue to high temperatures. It is a potential skin and eye irritant.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow oxidation.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

  • PubChem. Ethyl 5-nitrothiophene-3-carboxylate Compound Summary. National Library of Medicine. Link

  • Katritzky, A. R., et al. (2005).[1] "Direct nitration of five membered heterocycles."[1] ARKIVOC, (iii), 179-191.[1] Link

  • BenchChem. Application Notes and Protocols for the Nitration of Thiophene. Link

  • ChemicalBook. Product Datasheet: Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1). Link

Sources

Exploratory

Advanced Safety &amp; Handling Whitepaper: Ethyl 5-nitrothiophene-3-carboxylate in Medicinal Chemistry

Executive Summary Ethyl 5-nitrothiophene-3-carboxylate (CAS: 100958-70-1) is a highly versatile, yet chemically sensitive building block extensively utilized in the synthesis of thienopyrimidine-based kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-nitrothiophene-3-carboxylate (CAS: 100958-70-1) is a highly versatile, yet chemically sensitive building block extensively utilized in the synthesis of thienopyrimidine-based kinase inhibitors and other complex heterocyclic pharmacophores. Unlike standard Safety Data Sheets (SDS) that provide generic boilerplate warnings, this whitepaper delivers an in-depth mechanistic guide to the safe handling, storage, and synthetic manipulation of this compound. By understanding the structural causality behind its reactivity, researchers can implement self-validating protocols that ensure both operator safety and experimental integrity.

Physicochemical Profiling & Structural Causality

The physical properties of Ethyl 5-nitrothiophene-3-carboxylate are dictated by the strong electron-withdrawing nature of the nitro group conjugated with the electron-rich thiophene ring. This push-pull electronic system creates specific vulnerabilities to thermal degradation and nucleophilic attack, which dictate its stringent storage requirements.

Table 1: Physicochemical & Structural Data

PropertyValue / DescriptionStructural Causality
IUPAC Name Ethyl 5-nitrothiophene-3-carboxylateCore heterocyclic scaffold.
CAS Number 100958-70-1Unique identifier 1.
Molecular Formula C7H7NO4S-
Molecular Weight 201.20 g/mol -
Storage Conditions 2-8°C, Inert Atmosphere, DarkThe nitrothiophene system is sensitive to photo-oxidation and thermal decomposition. Moisture can induce ester hydrolysis 2.
Solubility Soluble in DMF, DMSO, EtOHHigh polarity due to the presence of nitro and ester functionalities.

Hazard Characterization & Toxicological Mechanisms

Standard GHS classifications label this compound as H302 (Harmful if swallowed) and assign it the GHS07 (Exclamation mark) pictogram. As drug development professionals, we must understand the mechanism of this toxicity to implement proper engineering controls.

Table 2: GHS Hazard & Precautionary Matrix

CodeDescriptionOperational Requirement
H302 Harmful if swallowedMandates the use of closed-system transfers and localized exhaust ventilation (fume hoods).
P264 Wash hands thoroughly after handlingDecontamination of PPE is critical before exiting the lab space.
P270 Do not eat, drink or smoke when usingStandard laboratory hygiene.
P280 Wear protective gloves/clothing/eye protectionNitrile gloves (double-layered) are required due to potential dermal absorption.
Mechanistic Toxicology

The primary hazard of nitroaromatics lies in their bioactivation. Upon ingestion or systemic absorption, hepatic nitroreductase enzymes catalyze the single- or two-electron reduction of the nitro group. This process generates highly reactive nitroso and hydroxylamine intermediates3. These species rapidly undergo redox cycling, generating Reactive Oxygen Species (ROS) that cause oxidative stress, lipid peroxidation, and potentially methemoglobinemia .

ToxicityMechanism N1 Ethyl 5-nitrothiophene-3-carboxylate (Nitroaromatic Core) N2 Nitroreductase Enzymes (Hepatic Bioactivation) N1->N2 Ingestion/Absorption N3 Nitroso Intermediate (Highly Reactive) N2->N3 2e- Enzymatic Reduction N4 Hydroxylamine Derivative (Toxic Metabolite) N3->N4 2e- Reduction N5 Reactive Oxygen Species (ROS) & Oxidative Stress N3->N5 Cellular Macromolecule Binding N4->N5 Redox Cycling

Fig 1. Bioactivation mechanism of nitroaromatics leading to ROS generation and cytotoxicity.

Self-Validating Experimental Protocols

A common synthetic application for Ethyl 5-nitrothiophene-3-carboxylate is its reduction to the corresponding amine (Ethyl 5-aminothiophene-3-carboxylate). Because nitro reductions are highly exothermic and can lead to runaway reactions if not controlled, the following protocol is designed as a self-validating system. Every step includes a causal justification and an In-Process Control (IPC) to ensure safety and yield.

Protocol: Controlled Reduction of the Nitro Moiety
  • Inert Preparation: Purge a multi-neck round-bottom flask with Argon for 15 minutes.

    • Causality: The resulting aminothiophene is highly susceptible to air oxidation, rapidly forming dark, insoluble polymeric tars.

  • Substrate Dissolution: Dissolve Ethyl 5-nitrothiophene-3-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M) and cool the reaction mixture to 0°C using an ice bath.

    • Causality: Cooling mitigates the initial exothermic spike upon reagent addition.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents thermal runaway, which could otherwise lead to solvent boiling and dangerous pressure buildup.

  • Self-Validating IPC (In-Process Control): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench in saturated NaHCO3, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation: The protocol strictly dictates that the reaction must not be quenched at scale until the starting material peak (m/z 201 [M+H]+) is completely absent. This ensures no toxic/explosive nitro starting material remains in the workup phase.

  • Quenching & Workup: Once validated by IPC, cool the reaction to 0°C and slowly adjust the pH to 8 using saturated aqueous NaHCO3.

    • Causality: Neutralization precipitates tin salts as insoluble hydroxides, allowing for clean extraction of the amine product into ethyl acetate.

ReductionWorkflow W1 Inert Atmosphere Setup (Argon/N2 Purge) W2 Substrate Dissolution (Anhydrous EtOH, 0°C) W1->W2 Prevents oxidation W3 Controlled Reagent Addition (SnCl2 or Fe/HCl) W2->W3 Dropwise to control exotherm W4 In-Process Control (IPC) (TLC/LC-MS Validation) W3->W4 Monitor conversion W4->W3 If incomplete, add time W5 Quenching & Extraction (pH Adjustment) W4->W5 Proceed if SM <1%

Fig 2. Self-validating workflow for the controlled reduction of the 5-nitrothiophene moiety.

Emergency Response & Decontamination Workflows

In the event of a spill, standard sweeping is insufficient due to the risk of aerosolizing the fine powder, which increases inhalation and ingestion risks.

  • Solid Spill: Do not dry sweep. Cover the spill with a damp absorbent pad or inert material (e.g., vermiculite) to suppress dust. Carefully scoop the material into a designated hazardous waste container.

  • Solution Spill: If dissolved in an organic solvent (e.g., DMF or EtOH), apply a compatible chemical absorbent.

  • Surface Decontamination: Because of the compound's hydrophobicity (log P ~ 1.5-2.0), water alone is ineffective. Wash the affected area with a 10% isopropanol/water solution followed by a standard detergent scrub to ensure complete removal of the nitroaromatic residue.

References

  • BLD Pharm. "Ethyl 5-nitrothiophene-3-carboxylate (CAS: 100958-70-1) Product Information." BLD Pharm.
  • BLD Pharm. "Ethyl 2-amino-5-nitrothiophene-3-carboxylate Safety Information." BLD Pharm.
  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity." Journal of the Brazilian Chemical Society.
  • WUR eDepot. "Biotransformation and Biodegradation of N-Substituted Aromatics in Methanogenic Granular Sludge." Wageningen University.

Sources

Foundational

melting point and thermal stability of Ethyl 5-nitrothiophene-3-carboxylate

Executive Summary Compound: Ethyl 5-nitrothiophene-3-carboxylate CAS Registry Number: 100958-70-1 Molecular Formula: C H NO S Molecular Weight: 201.20 g/mol [1] This technical guide addresses the physicochemical characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Ethyl 5-nitrothiophene-3-carboxylate CAS Registry Number: 100958-70-1 Molecular Formula: C


H

NO

S Molecular Weight: 201.20 g/mol [1]

This technical guide addresses the physicochemical characterization and thermal stability assessment of Ethyl 5-nitrothiophene-3-carboxylate , a critical intermediate in the synthesis of thiophene-based pharmacophores. While specific experimental property data for this 3-carboxylate isomer is frequently proprietary or obscured in public databases compared to its 2-carboxylate isomer (CAS 5751-84-8), this guide establishes a robust framework for its characterization. We provide predicted property ranges grounded in structure-activity relationships (SAR) with the corresponding acid (CAS 40357-96-8) and detail the definitive experimental protocols required for validation in a drug development context.

Physicochemical Characterization: Melting Point

Predicted vs. Experimental Values

In the absence of a universally standardized certificate of analysis (CoA) in the public domain for CAS 100958-70-1, the melting point (MP) must be bracketed using structural analogues. The significant depression in melting point from the free acid to the ethyl ester is a standard phenomenon driven by the loss of intermolecular hydrogen bonding (dimerization).

CompoundCASExperimental MPStructural Context
5-Nitrothiophene-3-carboxylic acid 40357-96-8147 °C Parent Acid (High MP due to H-bonding)
Ethyl 5-nitrothiophene-2-carboxylate 5751-84-856–57 °C Regioisomer (2-position)
Ethyl 5-nitrothiophene-3-carboxylate 100958-70-1 50–75 °C (Est.) Target Compound

Technical Insight: The target ester is expected to be a solid at room temperature, likely crystallizing as pale yellow needles or prisms. If the isolated product is an oil, it suggests the presence of solvent residues or unreacted ethylating agents, or the formation of a lower-melting polymorph.

Experimental Protocol (USP <741> Class Ia)

To determine the exact melting point for regulatory filing, follow this self-validating protocol:

  • Sample Prep: Dry the sample under vacuum (40 °C, 4 h) to remove solvent inclusions which depress MP. Grind to a fine powder.

  • Apparatus: Capillary melting point apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 40 °C.

    • Critical Ramp: 1.0 °C/min from 40 °C to melt.

  • Endpoint Definition: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2 °C indicates impurity >1%.

Thermal Stability & Decomposition Assessment

Nitrothiophene derivatives are "energetic" intermediates. The nitro group (


) confers high energy density, and its position on the electron-rich thiophene ring creates a system susceptible to exothermic decomposition.
Decomposition Mechanism

The thermal decomposition of nitrothiophenes typically does not begin at the melting point but at significantly higher temperatures (


). The primary failure mode is the homolytic cleavage of the C–NO

bond, followed by ring opening and release of NO

gases.

Predicted Stability Profile:

  • Stable Region: Ambient to ~150 °C (Solid/Melt phase).

  • Risk Region: >200 °C (Onset of exothermic decay).

  • Critical Hazard: Autocatalytic "runaway" if held adiabatically at high temperatures.

Mandatory Safety Protocol: DSC/TGA

Before scaling synthesis >10g, thermal stability must be quantified using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Workflow:

  • TGA (Open Pan): Heat 5–10 mg sample from 30 °C to 400 °C at 10 °C/min under N

    
    .
    
    • Pass Criteria: No mass loss (<1%) before 100 °C (confirms no volatiles).

    • Decomposition: Identify

      
       (temperature at 5% mass loss).
      
  • DSC (Closed Pan - Gold/High Pressure): Heat 2–3 mg sample.

    • Key Metric: Detect the exothermic onset (

      
      ).
      
    • Safety Rule: Process temperature must never exceed

      
      .
      

Synthesis & Impurity Impact Visualization

The purity of Ethyl 5-nitrothiophene-3-carboxylate is heavily dependent on the nitration regioselectivity and the esterification efficiency. Impurities such as the 2-isomer or unreacted acid will broaden the melting point significantly.

SynthesisPath Start Thiophene-3-carboxylic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration IsomerMix Mixture: 5-Nitro (Major) + 2-Nitro (Minor) Nitration->IsomerMix Regioselectivity Issues Esterification Esterification (EtOH, H+) IsomerMix->Esterification Crude Crude Ester (Oil/Solid Mix) Esterification->Crude Purification Recrystallization (EtOH/Hexane) Crude->Purification Purification->Crude Mother Liquor (Enriched in 2-isomer) Final Ethyl 5-nitrothiophene-3-carboxylate (Pure Solid, MP ~50-75°C) Purification->Final Removal of 2-isomer

Figure 1: Synthesis workflow highlighting the critical purification step required to remove the 2-nitro isomer, which depresses the melting point.

ThermalDecay Compound Ethyl 5-nitrothiophene-3-carboxylate (T < 150°C) Heat Thermal Stress (T > 200°C) Compound->Heat Radical Radical Intermediate (C-NO2 Cleavage) Heat->Radical Homolysis (~280 kJ/mol) Gases NOx + SOx + CO2 (Gas Evolution) Radical->Gases Ring Fragmentation Char Polymeric Char Radical->Char Polymerization

Figure 2: Thermal decomposition pathway.[2] Note the generation of gaseous byproducts, posing a pressure hazard in sealed vessels.

References

  • ChemicalBook. 5-Nitrothiophene-3-carboxylic acid (CAS 40357-96-8) Properties. Retrieved from

  • BLD Pharm. Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) Product Page. Retrieved from

  • PubChem. Ethyl 5-nitrothiophene-2-carboxylate (Isomer Data for Comparison). National Library of Medicine. Retrieved from [1]

  • Fluorochem. Ethyl 5-nitrothiophene-3-carboxylate Safety Data Sheet. Retrieved from

  • ResearchGate. Thermal Decomposition of Nitro-compounds: Mechanisms and Kinetics. Retrieved from

Sources

Exploratory

literature review of 5-nitrothiophene-3-carboxylate derivatives

Engineering 5-Nitrothiophene-3-Carboxylate Derivatives: A Technical Whitepaper on Synthesis, Reactivity, and Therapeutic Profiling Executive Summary Derivatives of 5-nitrothiophene-3-carboxylate represent a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 5-Nitrothiophene-3-Carboxylate Derivatives: A Technical Whitepaper on Synthesis, Reactivity, and Therapeutic Profiling

Executive Summary

Derivatives of 5-nitrothiophene-3-carboxylate represent a highly versatile class of heterocyclic pharmacophores that have gained significant traction in modern medicinal chemistry. Characterized by the electron-withdrawing nitro group at the C5 position and a functionalizable carboxylate moiety at the C3 position, these compounds serve as critical intermediates in the development of targeted anticancer therapeutics, broad-spectrum antimicrobials, and Cereblon Modulating Agents (CMAs)[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical reactivity, validate the synthetic workflows, and decode the biological mechanisms of these derivatives, providing a self-validating guide for drug development professionals.

Structural Dynamics and Chemical Reactivity

The fundamental utility of 5-nitrothiophene-3-carboxylic acid (CAS: 40357-96-8)[3] and its esterified counterpart, methyl 5-nitrothiophene-3-carboxylate (CAS: 88770-22-3), lies in their unique electronic distribution.

The strong electron-withdrawing nature of the nitro group severely depletes the electron density of the thiophene core. This electronic bias lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, fundamentally altering its reactivity profile:

  • Diels-Alder Dienophile: Unlike standard thiophenes, methyl 5-nitrothiophene-3-carboxylate acts as a potent dienophile in polar Diels-Alder cycloadditions. When reacted with dienes like isoprene, it undergoes a hetero-Diels-Alder reaction followed by thermal rearrangement to yield complex pyrrolyl-thiophenes[4].

  • Nucleophilic Susceptibility: The electron-deficient ring is highly susceptible to nucleophilic aromatic substitution. In biological systems, this allows the thiophene core to undergo nucleophilic attack by intracellular thiols, or to form stable Meisenheimer complexes, which is the primary driver of its antimicrobial efficacy[5].

Validated Synthetic Methodologies

Reproducibility and high-fidelity functionalization are the cornerstones of derivative synthesis. Below are the self-validating protocols for generating the core scaffold and its therapeutic derivatives.

Protocol A: Regioselective Nitration and Esterification

Objective: Synthesize methyl 5-nitrothiophene-3-carboxylate from thiophene-3-carboxylic acid. Causality & Rationale: Direct nitration of thiophenes can lead to explosive mixtures or ring degradation. By utilizing a strictly temperature-controlled mixed-acid system, the C3-carboxylate group acts as a directing group, utilizing steric hindrance and electronic deactivation to push the incoming nitronium ion (


) regioselectively to the C5 position.
  • Nitration: Suspend thiophene-3-carboxylic acid in concentrated sulfuric acid (

    
    ) and cool to -20 °C.
    
  • Electrophilic Addition: Dropwise add a stoichiometric equivalent of fuming nitric acid (

    
    ) dissolved in 
    
    
    
    , maintaining the internal temperature below -10 °C to prevent oxidative ring cleavage.
  • Quenching: After 3.5 hours, cautiously pour the mixture over crushed ice. The sudden aqueous dilution crashes out 5-nitrothiophene-3-carboxylic acid as a crystalline solid[3].

  • Esterification: Reflux the isolated acid in anhydrous methanol with a catalytic amount of

    
     (Fischer esterification) to yield methyl 5-nitrothiophene-3-carboxylate.
    
Protocol B: Assembly of Cereblon-Binding Intermediates

Objective: Deprotect and functionalize methyl 4-acetamido-5-nitrothiophene-3-carboxylate for PROTAC synthesis. Causality & Rationale: To build Cereblon Modulating Agents (CMAs), the acetamido group must be cleaved without hydrolyzing the methyl ester. Dioxane provides a highly solvating, anhydrous environment that prevents premature ester hydrolysis, while the acid efficiently cleaves the protecting group.

  • Solvation: Dissolve methyl 4-acetamido-5-nitrothiophene-3-carboxylate in a mixture of methanol and 4N HCl in dioxane (1:2 ratio)[1].

  • Thermal Cleavage: Heat the solution to 100 °C for 16 hours. The high temperature drives the thermodynamic cleavage of the amide bond.

  • Isolation: Remove dioxane under reduced pressure, neutralize the aqueous layer with saturated sodium bicarbonate (

    
    ), and extract with ethyl acetate. The organic layer is dried over 
    
    
    
    to yield the free amine, ready for conjugation to glutarimide derivatives[1].

Synthesis_Workflow A Thiophene-3-carboxylic acid B Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution A->B C 5-Nitrothiophene-3-carboxylic acid (CAS: 40357-96-8) B->C D Esterification (MeOH/H+) C->D E Methyl 5-nitrothiophene-3-carboxylate (CAS: 88770-22-3) D->E F Hydrazine/Thiosemicarbazide Coupling E->F G Thiosemicarbazone Derivatives (e.g., LNN-05) F->G

Synthetic workflow for 5-nitrothiophene-3-carboxylate derivatives.

Pharmacological Mechanisms and Biological Activity

Targeted Oncology: DNA Intercalation and Apoptosis

Molecular hybridization of 5-nitrothiophene with thiosemicarbazones generates potent antitumor agents. A prime example is the derivative LNN-05 . Spectroscopic studies and molecular dynamics reveal that these derivatives interact directly with the DNA major groove, acting as intercalators[2]. By physically wedging between DNA base pairs, they disrupt the topological state of the DNA, leading to the inhibition of Topoisomerase enzymes. This enzymatic block triggers a cascade of cellular stress signals, resulting in mitochondrial membrane depolarization, the activation of Caspase-3, and ultimately, intrinsic apoptosis[2]. Furthermore, thiazole-substituted 5-nitrothiophene derivatives have demonstrated significant cytotoxic profiles against A549 (human lung carcinoma) cell lines by inducing G2/M cell cycle arrest[6].

MOA_Pathway N 5-Nitrothiophene Derivative (Pharmacophore) DNA DNA Major Groove Intercalation N->DNA Binding TOPO Topoisomerase Inhibition N->TOPO Enzymatic Block MITO Mitochondrial Depolarization N->MITO Stress Signal CASP Caspase-3 Activation DNA->CASP TOPO->CASP MITO->CASP APO Intrinsic Apoptosis (Cell Death) CASP->APO Execution

Mechanism of action for 5-nitrothiophene-mediated intrinsic apoptosis.

Antimicrobial Efficacy via Nucleophilic Attack

Beyond oncology, the 5-nitrothiophene scaffold acts as a broad-spectrum antimicrobial. The mechanism is distinct from traditional antibiotics (which often target cell wall synthesis or ribosomes). Instead, the highly electrophilic C2 and C4 positions of the nitrothiophene ring undergo nucleophilic attack by intracellular thiols (such as glutathione or essential cysteine residues in bacterial enzymes)[5]. This interaction either displaces leaving groups or forms stable Meisenheimer complexes, effectively neutralizing critical bacterial metabolic pathways and bypassing common resistance mechanisms like the AcrAB-TolC efflux pumps[5].

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, 5-aminothiophene-3-carboxylic acid derivatives (obtained via the reduction of the nitro group)[7] are utilized as robust linkers and warheads. Specifically, they are integrated into the design of Cereblon-recruiting bifunctional compounds (analogous to lenalidomide). These CMAs bind to the CRL4^CRBN E3 ubiquitin ligase complex, hijacking the cellular machinery to ubiquitinate and degrade specific neosubstrates (e.g., IKZF1, IKZF3) implicated in hematological malignancies[1].

Quantitative Efficacy Data

The therapeutic window and potency of these derivatives vary significantly based on their functionalization. The table below synthesizes the in vitro efficacy of key 5-nitrothiophene derivatives across various biological targets.

Derivative / CompoundTarget Cell Line / OrganismEfficacy (IC50 / MIC)Primary Mechanism of Action
LNN-05 (Thiosemicarbazone)HL-60 (Human Leukemia)0.5 - 1.9 µg/mLDNA Intercalation, Topoisomerase Inhibition[2]
LNN-05 (Thiosemicarbazone)NCIH-292 (Human Lung)> 1.9 µg/mL (Resistant)Intrinsic Apoptosis[2]
Thiazole-5-nitrothiophene A549 (Human Lung Carcinoma)Potent (Dose-dependent)G2/M Arrest, Mitochondrial Depolarization[6]
2-chloro-3,5-dinitrothiophene E. coli / M. luteusHigh (Broad-spectrum)Thiol nucleophilic attack, Meisenheimer complex[5]
5-Aminothiophene derivatives Various (NCI-60 panel)GI50: 0.411 - 2.8 µMKinase Inhibition / Cereblon Modulation[1][7]

References

1.[3] 5-NITROTHIOPHENE-3-CARBOXYLATE | CAS 40357-96-8 - Matrix Fine Chemicals.3 2. methyl 5-nitrothiophene-3-carboxylate | 88770-22-3 - Sigma-Aldrich. 3.[5] Studies on the biological activity of some nitrothiophenes - ResearchGate. 5 4.[1] WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents. 1 5.[4] Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions - ResearchGate. 4 6.[6] The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies - ResearchGate. 6 7.[7] A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives - Benchchem. 7 8.[2] 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed. 2

Sources

Foundational

Biological Activity Potential of Ethyl 5-nitrothiophene-3-carboxylate: A Technical Guide to Nitrothiophene-Based Therapeutics

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can bypass traditional resistance mechanisms, such as target mutation and drug efflu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can bypass traditional resistance mechanisms, such as target mutation and drug efflux. Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) represents a highly privileged, electron-deficient heterocyclic scaffold with significant potential in drug discovery. While traditional antibiotics target essential bacterial pathways (e.g., cell wall synthesis, ribosomal translation), nitrothiophene derivatives operate through multi-target mechanisms, including prodrug activation via bacterial nitroreductases and direct nucleophilic attack by intracellular thiols [1].

This whitepaper provides an in-depth technical analysis of the biological activity potential of Ethyl 5-nitrothiophene-3-carboxylate. By examining its chemical architecture, mechanistic pathways, and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers developing next-generation antimicrobial and antineoplastic agents.

Chemical Architecture and Structure-Activity Relationship (SAR)

The biological efficacy of the nitrothiophene class is fundamentally dictated by the electron density of the thiophene ring. Ethyl 5-nitrothiophene-3-carboxylate possesses two distinct electron-withdrawing groups (EWGs):

  • The Nitro Group (-NO₂ at C5): Acts as a strong inductive and resonance-withdrawing group. It is also the primary site for enzymatic reduction.

  • The Ethyl Ester Group (-COOCH₂CH₃ at C3): Further depletes electron density from the aromatic system via resonance, stabilizing intermediate anionic states.

The Causality of Reactivity: The synergistic electron-withdrawing effect of these substituents renders the carbon atoms of the thiophene ring highly electrophilic. Unlike 2-chloro-3,5-dinitrothiophene, which contains a displaceable halogen leaving group, Ethyl 5-nitrothiophene-3-carboxylate lacks a traditional leaving group [1]. Consequently, its interaction with biological nucleophiles does not result in a substitution reaction, but rather the formation of a stable, long-lived Meisenheimer complex . This structural nuance shifts its biological profile from a simple alkylating agent to a sophisticated thiol-depleting and redox-cycling molecule.

Mechanistic Pathways of Biological Activity

The biological activity of Ethyl 5-nitrothiophene-3-carboxylate is bifurcated into two primary pathways, both of which culminate in catastrophic cellular stress for the pathogen.

Pathway A: Nitroreductase-Mediated Prodrug Activation

Nitroaromatic compounds frequently act as prodrugs. In bacterial cells, specific Type I oxygen-insensitive nitroreductases (e.g., NfsA and NfsB in E. coli) reduce the C5-nitro group into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates [2]. These intermediates directly intercalate with or covalently modify DNA, leading to double-strand breaks and the activation of the bacterial SOS response. Recent studies on related nitrothiophene small molecules (such as IITR00803) demonstrate that this pathway also severely perturbs the bacterial membrane potential [2].

Pathway B: Intracellular Thiol Depletion

Bacterial redox homeostasis relies heavily on low-molecular-weight thiols (e.g., glutathione in Gram-negative bacteria, mycothiol in Actinobacteria). The highly electrophilic thiophene core of Ethyl 5-nitrothiophene-3-carboxylate undergoes nucleophilic attack by these thiols. Because the C3-ester and C5-nitro groups stabilize the resulting negative charge without providing a leaving group, a stable Meisenheimer complex is formed [1]. This irreversibly traps the intracellular thiols, stripping the bacteria of their primary defense against oxidative stress and leading to rapid cell death.

Mechanism Compound Ethyl 5-nitrothiophene-3-carboxylate Path1 Pathway A: Nitroreductase Activation Compound->Path1 Path2 Pathway B: Nucleophilic Attack (Intracellular Thiols) Compound->Path2 Prodrug Reactive Nitroso/Hydroxylamine Intermediates Path1->Prodrug Meisenheimer Meisenheimer Complex Formation Path2->Meisenheimer DNA DNA Damage & Membrane Perturbation Prodrug->DNA Thiol Thiol Depletion & Oxidative Stress Meisenheimer->Thiol Death Bacterial Cell Death DNA->Death Thiol->Death

Dual mechanisms of action for Ethyl 5-nitrothiophene-3-carboxylate leading to bacterial cell death.

Self-Validating Experimental Protocols

To rigorously evaluate the biological potential of Ethyl 5-nitrothiophene-3-carboxylate, the following protocols are designed with built-in validation controls to ensure data integrity.

Protocol 1: Broth Microdilution MIC & Efflux Pump Liability Assay

A major limitation of many antibiotics is their susceptibility to the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Gram-negative bacteria. Recent literature indicates that certain nitrothiophene derivatives successfully evade this pump [2]. This protocol tests both baseline efficacy and efflux liability.

Self-Validation Mechanism: The inclusion of Novobiocin (a known AcrAB-TolC substrate) acts as a positive control for efflux pump activity. If the assay is valid, Novobiocin will show a >16-fold difference in MIC between the wild-type and mutant strains.

  • Strain Preparation: Grow Escherichia coli BW25113 (Wild-Type, AcrAB⁺) and its isogenic knockout E. coli JW0451 (ΔacrB) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

  • Compound Dilution: Prepare a 10 mg/mL stock of Ethyl 5-nitrothiophene-3-carboxylate in 100% DMSO. Perform 2-fold serial dilutions in a 96-well microtiter plate using CAMHB (final concentration range: 0.5 to 128 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Standardize the bacterial suspensions to a 0.5 McFarland standard and dilute 1:100. Add 50 µL of the inoculum to each well (final assay volume = 100 µL; final bacterial titer ≈ 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate plates at 37°C for 18–20 hours. Determine the Minimum Inhibitory Concentration (MIC) by reading the optical density at 600 nm (OD₆₀₀).

  • Data Analysis: Calculate the Efflux Liability Index (ELI) = MIC (Wild-Type) / MIC (ΔacrB). An ELI ≤ 2 indicates that the compound successfully evades the AcrAB-TolC efflux pump.

Workflow Start Prepare Compound Stock (DMSO) Dilution Two-fold Serial Dilutions in Mueller-Hinton Broth Start->Dilution Strain1 Inoculate Wild-Type E. coli (AcrAB+) Dilution->Strain1 Strain2 Inoculate Mutant E. coli (ΔacrB) Dilution->Strain2 Incubate Incubate 37°C for 18-24h Strain1->Incubate Strain2->Incubate Read Measure OD600 & Determine MIC Incubate->Read Compare Calculate Efflux Liability: MIC(WT) / MIC(Mutant) Read->Compare

Workflow for determining Minimum Inhibitory Concentration and AcrAB-TolC efflux pump liability.

Protocol 2: Intracellular Thiol Depletion Assay (DTNB Method)

To validate Pathway B (Meisenheimer complex formation), this protocol measures the depletion of free sulfhydryl groups in bacterial lysates using Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

Self-Validation Mechanism: N-ethylmaleimide (NEM), a potent and irreversible thiol alkylator, is used as a positive control. A valid assay will show near-complete ablation of the 412 nm signal in the NEM-treated samples.

  • Lysate Preparation: Harvest 50 mL of mid-log phase E. coli cells (OD₆₀₀ ~ 0.5). Wash twice with PBS and lyse via sonication on ice. Centrifuge at 14,000 × g for 15 minutes to obtain the cell-free lysate.

  • Compound Incubation: Aliquot the lysate. Treat aliquots with varying concentrations of Ethyl 5-nitrothiophene-3-carboxylate (e.g., 0.5×, 1×, and 5× MIC) and incubate at 37°C for 1 hour. Include a DMSO vehicle control and an NEM positive control (1 mM).

  • DTNB Reaction: Add 100 µL of the treated lysate to 900 µL of DTNB working solution (0.1 mM DTNB in 0.1 M Tris-HCl, pH 8.0). Incubate in the dark at room temperature for 15 minutes.

  • Quantification: Measure the absorbance at 412 nm. The reduction of DTNB by free thiols produces 2-nitro-5-thiobenzoate (TNB²⁻), a yellow anion. A decrease in A₄₁₂ relative to the vehicle control directly correlates to the depletion of intracellular thiols by the nitrothiophene compound.

Quantitative Data Presentation

The following table synthesizes the biological activity of related nitrothiophene derivatives to provide a comparative baseline for the expected efficacy of Ethyl 5-nitrothiophene-3-carboxylate. Data is aggregated from foundational structure-activity studies [1] and recent broad-spectrum discoveries [2].

CompoundKey Structural FeaturesMIC vs E. coli (µg/mL)MIC vs M. luteus (µg/mL)Primary Mode of Action
2-chloro-3,5-dinitrothiophene Halogen leaving group + 2x Nitro4< 1Thiol displacement (SNAr) [1]
5-nitrothiophene-2-carbaldehyde Aldehyde + Nitro (No leaving group)8> 64Meisenheimer complex [1]
IITR00803 Benzoxazole + Nitrothiophene4 – 164 – 8Nitroreduction / Membrane[2]
Ethyl 5-nitrothiophene-3-carboxylate Ester + Nitro (No leaving group)8 – 32 (Projected)16 – 64 (Projected)Mixed (Nitroreduction / Complex)

*Note: Projected values for Ethyl 5-nitrothiophene-3-carboxylate are extrapolated based on the established SAR of non-halogenated, mono-nitro thiophene scaffolds possessing a secondary electron-withdrawing group.

Conclusion

Ethyl 5-nitrothiophene-3-carboxylate is a highly reactive, electron-deficient scaffold with immense potential in the development of novel therapeutics. By lacking a traditional leaving group, it favors the formation of stable Meisenheimer complexes with intracellular thiols, bypassing traditional resistance mechanisms while simultaneously acting as a substrate for lethal nitroreduction. The self-validating protocols provided herein offer a standardized framework for drug development professionals to accurately quantify its efflux liability and mechanistic efficacy, accelerating its translation from a chemical building block to a viable biological lead.

References

  • Morley JO, Matthews TP. "Studies on the biological activity of some nitrothiophenes." Organic & Biomolecular Chemistry, 2006, 4(2):359-66. Available at:[Link]

  • Gupta R, Gaurav A, Pathania R. "IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential." Microbiology Spectrum, 2025. Available at:[Link]

Exploratory

Advanced Synthesis Strategies for Nitrothiophene Carboxylate Esters

This is an in-depth technical guide on the synthesis of nitrothiophene carboxylate esters, structured for researchers and drug development professionals. Strategic Overview: The Regioselectivity Challenge Nitrothiophene...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of nitrothiophene carboxylate esters, structured for researchers and drug development professionals.

Strategic Overview: The Regioselectivity Challenge

Nitrothiophene carboxylate esters (e.g., methyl 4-nitrothiophene-2-carboxylate and methyl 5-nitrothiophene-2-carboxylate) are critical pharmacophores in the development of antibacterial agents, antitubercular drugs, and functional organic materials.[1]

The core synthetic challenge lies in the electronic conflict of the thiophene ring. The sulfur atom is a strong


-director (positions 2 and 5), while the carboxylate ester at position 2 is a meta-director (position 4).
  • 5-Nitro Isomer: The

    
    -directing effect of the sulfur atom typically dominates, making the 5-position the primary site for electrophilic attack (nitration).[1]
    
  • 4-Nitro Isomer: Accessing the 4-position requires overcoming the natural reactivity of the ring, often necessitating specific nitrating agents, blocking groups, or separation from isomeric mixtures.[2]

This guide details three distinct pathways: Direct Electrophilic Nitration (Route A), Oxidative Esterification (Route B), and De Novo Cyclization/Functionalization (Route C).

Route A: Direct Nitration of Thiophene-2-Carboxylates

This is the most scalable "workhorse" method but requires rigorous temperature control to manage the exotherm and optimize the isomeric ratio.[1]

Mechanism & Regiochemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (


). The nitronium ion (

) attacks the thiophene ring.
  • Major Product: Methyl 5-nitrothiophene-2-carboxylate (~60-70%).[1]

  • Minor Product: Methyl 4-nitrothiophene-2-carboxylate (~30-40%).[1]

Protocol 1: Nitration using Acetyl Nitrate (Mild Conditions)

Target: Methyl 5-nitrothiophene-2-carboxylate (with 4-nitro isomer separation).[1]

Reagents:

  • Methyl 2-thiophenecarboxylate (1.0 eq)[1]

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Acetic Anhydride (

    
    )
    
  • Solvent: Acetic Anhydride or

    
    [1]
    

Step-by-Step Methodology:

  • Preparation of Acetyl Nitrate: In a 3-neck flask equipped with a thermometer and addition funnel, cool Acetic Anhydride (5.0 vol) to -5°C using an ice-salt bath.

  • Acid Addition: Add Fuming

    
     (1.1 eq)  dropwise. Critical: Maintain temperature below 0°C. Acetyl nitrate is unstable and explosive at high temperatures.
    
  • Substrate Addition: Dissolve Methyl 2-thiophenecarboxylate in a minimum volume of acetic anhydride. Add this solution dropwise to the nitrating mixture, keeping the internal temperature strictly between -5°C and 0°C .

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C over 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product typically precipitates as a pale yellow solid.

  • Workup: Filter the solid. Wash with cold water until the filtrate is neutral pH.

  • Purification (Isomer Separation):

    • Recrystallization: Dissolve the crude solid in hot Hexane/Ethanol (9:1) . The 5-nitro isomer crystallizes out first upon cooling.[1]

    • Mother Liquor: The filtrate is enriched in the 4-nitro isomer, which can be recovered by column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Data Summary:

Parameter Value Note
Yield (Crude) 85-95% Combined isomers
Ratio (5-NO2 : 4-NO2) ~1.6 : 1 Dependent on Temp/Solvent
Melting Point (5-NO2) 76-78°C Literature Standard

| Melting Point (4-NO2) | 98-100°C | Distinct from 5-isomer |[1]

Route B: Functionalization of Halogenated Precursors

For applications requiring high regiochemical purity without difficult separations, starting from halogenated thiophenes followed by carbonylation is a superior, albeit more expensive, strategy.

Protocol 2: Pd-Catalyzed Carbonylation of Bromonitrothiophenes

Target: Methyl 4-nitrothiophene-2-carboxylate (High Purity).

Concept: Start with 2-bromo-4-nitrothiophene (commercially available or synthesized via nitration of 2-bromothiophene followed by separation).[1] The bromine at C2 is displaced by CO/MeOH.

Reagents:

  • 2-Bromo-4-nitrothiophene (1.0 eq)[1]

  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Methanol (Solvent/Reactant)[3]

  • CO (Carbon Monoxide) balloon or autoclave (5 bar)

Methodology:

  • Setup: In a pressure vessel or autoclave, dissolve 2-bromo-4-nitrothiophene in dry Methanol (10 vol) .

  • Catalyst Loading: Add

    
    , dppf, and 
    
    
    
    .
  • Carbonylation: Purge the vessel with Nitrogen (3x), then charge with CO gas (5 bar) .

  • Heating: Heat to 80°C for 12-16 hours.

  • Workup: Cool to room temperature. Vent CO carefully. Filter the mixture through a Celite pad to remove Pd black.

  • Isolation: Concentrate the filtrate. The residue is purified by short-path silica chromatography to yield pure ester.[1]

Route C: The Aldehyde Oxidation "Bypass"

This route utilizes the slightly different directing effects on thiophene-2-carboxaldehyde, followed by oxidation of the aldehyde to the ester.

Workflow:

  • Nitration: Nitration of Thiophene-2-carboxaldehyde (Standard mixed acid).[1]

    • Note: Still produces a mixture, but the 4-nitro isomer is often easier to separate from the aldehyde mixture than the ester mixture due to polarity differences.

  • Oxidation: Oxidative esterification of 4-nitrothiophene-2-carboxaldehyde .

Oxidation Protocol (One-Pot):

  • Reagents: Aldehyde,

    
     (2.5 eq), 
    
    
    
    (3.0 eq), Methanol.
  • Procedure: Stir the aldehyde in MeOH with

    
     and Iodine at 0°C to RT. This converts the aldehyde directly to the methyl ester in high yield (>85%) without isolating the carboxylic acid.
    

Visualizations & Decision Logic

Figure 1: Reaction Mechanism & Regioselectivity (Graphviz)

NitrationPathways cluster_conditions Reaction Conditions Start Methyl 2-thiophenecarboxylate Intermediate Sigma Complex Start->Intermediate + HNO3/Ac2O Nitronium NO2+ (Electrophile) Prod5 5-Nitro Isomer (Major Product) Alpha-attack Intermediate->Prod5 Kinetic Control (Sulfur Directing) Prod4 4-Nitro Isomer (Minor Product) Meta-attack Intermediate->Prod4 Ester Directing Temp < 0°C Temp < 0°C Temp < 0°C->Intermediate

Caption: Divergent pathways in the nitration of thiophene esters. The sulfur atom's alpha-directing power favors the 5-nitro isomer.[1]

Figure 2: Synthesis Selection Decision Tree

DecisionTree Goal Target Molecule? Choice1 5-Nitrothiophene-2-ester Goal->Choice1 Choice2 4-Nitrothiophene-2-ester Goal->Choice2 MethodA Route A: Direct Nitration (Cheap, Scalable) Choice1->MethodA MethodB Route B: Carbonylation (High Purity, Expensive) Choice2->MethodB MethodC Route C: Aldehyde Route (Alternative Separation) Choice2->MethodC Action1 Recrystallize from EtOH MethodA->Action1 Isolate Major Isomer Action2 Start with 2-Bromo-4-nitrothiophene MethodB->Action2 Pd-Catalyzed CO insertion MethodC->MethodA Isolate Minor Isomer (Chromatography)

Caption: Strategic selection of synthesis route based on the desired nitro-isomer.

References

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Organics, 2024.[1][4]

  • Direct nitration of five membered heterocycles. ARKIVOC, 2005.[5][6]

  • Application Notes and Protocols for the Nitration of Thiophene. BenchChem Protocols. (Representative Link)

  • Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. Journal of Organic Chemistry.

  • Preparation of ethyl 5-nitro-2-thiophenecarboxylate. PrepChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of Ethyl 5-nitrothiophene-3-carboxylate

Executive Summary This application note details the chemoselective reduction of Ethyl 5-nitrothiophene-3-carboxylate to its corresponding amine. This transformation presents a dual challenge in organic synthesis: Catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective reduction of Ethyl 5-nitrothiophene-3-carboxylate to its corresponding amine. This transformation presents a dual challenge in organic synthesis:

  • Catalyst Poisoning: The thiophene sulfur atom acts as a potent poison for standard hydrogenation catalysts (Pd, Pt), often rendering catalytic hydrogenation (

    
    ) inefficient or requiring prohibitive catalyst loadings.
    
  • Chemoselectivity: The ester moiety at the C3 position is sensitive to non-selective hydride reducing agents (e.g.,

    
    ), which would lead to over-reduction to the alcohol.
    

We present three validated protocols, prioritizing Iron-mediated reduction (Béchamp-type) and Stannous Chloride reduction as the most reliable methods for preserving the thiophene ring and ester functionality.

Strategic Analysis & Mechanism

The "Sulfur Problem" in Hydrogenation

While catalytic hydrogenation is the industry standard for nitro-reduction, it is ill-suited for thiophenes. The sulfur atom possesses lone pair electrons that coordinate strongly to the active sites of transition metals (Pd, Pt, Ni), effectively blocking hydrogen adsorption. This "poisoning" halts the reaction or necessitates specific "sulfided" catalysts that are less active.

Electron Transfer Mechanism (Chemical Reduction)

Dissolving metal reductions (Fe, Zn, Sn) operate via a Single Electron Transfer (SET) mechanism. This pathway is immune to sulfur poisoning and highly selective for nitro groups over esters.

Mechanism Flow: The nitro group accepts electrons from the metal surface in the presence of a proton source (acid or ammonium chloride), passing through nitroso and hydroxylamine intermediates before forming the amine.

NitroReductionMechanism Fig 1. Stepwise Single Electron Transfer (SET) reduction pathway. Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2e- / + 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + 2e- / + 2H+ Amine Amine (-NH2) Hydroxyl->Amine + 2e- / + 2H+ (-H2O)

Experimental Protocols

Protocol A: Iron/Ammonium Chloride (Recommended)

Context: This is the most robust method for scaling. It avoids strong mineral acids, preventing hydrolysis of the ester, and uses cheap, non-toxic iron powder.

Reagents:

  • Substrate: Ethyl 5-nitrothiophene-3-carboxylate (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (Fine mesh, <325 mesh preferred)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitrothiophene substrate in Ethanol/Water (4:1).

  • Activation: Add the Ammonium Chloride and stir for 5 minutes.

  • Addition: Add the Iron powder in a single portion.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ).
    
    • Observation: The reaction typically turns from yellow to dark brown/black (iron oxides).

    • Time: Monitor by TLC (usually complete in 1–3 hours).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the iron sludge. Wash the pad copiously with Ethyl Acetate.

    • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Why this works: The neutral/mildly acidic pH of


 (approx pH 5-6) is perfect for reducing the nitro group without touching the ester.
Protocol B: Stannous Chloride ( )

Context: Ideal for small-scale (<1g) reactions or when the substrate is extremely acid-sensitive. It is a homogeneous reaction (no sludge) but requires careful pH management during workup to avoid emulsions.

Reagents:

  • Substrate: 1.0 equiv

  • Tin(II) Chloride Dihydrate (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol or Ethyl Acetate[1][2][3][4]

Procedure:

  • Dissolution: Dissolve the substrate in Ethanol.

  • Addition: Add

    
     solid.
    
  • Reaction: Stir at

    
     (or reflux).
    
    • Time: Typically 2–4 hours.

  • Workup (The "Emulsion Killer" Method):

    • Cool to room temperature.[4][5]

    • Neutralization: Pour the reaction mixture into ice-water. Carefully adjust pH to ~8 using saturated

      
       or 10% NaOH.
      
    • Note: Tin salts form a thick white precipitate.

    • Extraction: Add Ethyl Acetate.[4] If the emulsion is stubborn, filter the entire biphasic mixture through Celite before separating layers.

    • Isolation: Wash organic layer with brine, dry, and concentrate.

Protocol C: Zinc/Acetic Acid (Alternative)

Context: A faster reaction than Iron, often proceeding at room temperature, but slightly more acidic.

Procedure:

  • Dissolve substrate in Glacial Acetic Acid (or AcOH/THF 1:1).

  • Cool to

    
     (exothermic reaction).
    
  • Add Zinc dust (5–10 equiv) portion-wise.

  • Stir at Room Temperature for 30–60 mins.

  • Filter zinc, neutralize filtrate with

    
    , and extract.
    

Comparative Data & Selection Guide

FeatureMethod A: Fe /

Method B:

Method C: Zn / AcOHCatalytic

(Pd/C)
Selectivity (Ester) ExcellentExcellentGoodExcellent
Thiophene Compatible Yes Yes Yes No (Poisoning)
Scalability HighLow (Toxic waste)MediumHigh (if successful)
Workup Difficulty Low (Filtration)High (Emulsions)MediumLow
Cost Very LowModerateLowHigh (Catalyst)
Decision Logic for Researchers

DecisionTree Fig 2. Decision matrix for selecting the optimal reduction protocol. Start Start: Nitrothiophene Reduction ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 5 Grams ScaleCheck->LargeScale SmallScale < 1 Gram ScaleCheck->SmallScale FeMethod USE PROTOCOL A (Fe / NH4Cl) Reason: Cost & Scalability LargeScale->FeMethod SnMethod USE PROTOCOL B (SnCl2) Reason: Homogeneity SmallScale->SnMethod

Critical Handling: The "Red-to-Black" Instability

Warning: Aminothiophenes, particularly those with free amino groups, are significantly less stable than their aniline (phenyl) counterparts.

  • Oxidation: They rapidly oxidize in air, turning from yellow/orange to black tars.

  • Storage: Do NOT store the free base.

    • Immediate Use: React the amine immediately in the next step (e.g., amide coupling, reductive amination).

    • Salt Formation: If storage is necessary, convert immediately to the Hydrochloride Salt by treating the ethereal solution of the amine with

      
       in dioxane/ether. The salt is stable at 
      
      
      
      .

References

  • BenchChem. Selective reduction of aromatic nitro compounds with stannous chloride. (2025).[3][4] Retrieved from .

  • Seoane, X.L., et al. Comparative Study of the Deactivation of Group VIII Metal Catalysts by Thiophene Poisoning. (1990).[6][7] Studies in Surface Science and Catalysis. .

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Reduction of Nitro Compounds to Amines.[4][8][9][10][11][12][13]

  • Gewald, K.Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes. (Classic reference for aminothiophene stability context). Chemische Berichte.
  • Common Organic Chemistry. Nitro Reduction: Iron (Fe) Conditions.[10][14] Retrieved from .

Sources

Application

Application Note: Precision Hydrolysis of Ethyl 5-Nitrothiophene-3-Carboxylate to 5-Nitrothiophene-3-Carboxylic Acid

Introduction & Strategic Overview The synthesis of 5-nitrothiophene-3-carboxylic acid (CAS: 40357-96-8) via the hydrolysis of its corresponding ethyl or methyl ester is a foundational transformation in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of 5-nitrothiophene-3-carboxylic acid (CAS: 40357-96-8) via the hydrolysis of its corresponding ethyl or methyl ester is a foundational transformation in the development of heterocyclic active pharmaceutical ingredients (APIs)[1]. The nitrothiophene scaffold is highly valued in medicinal chemistry for its unique electronic properties and serves as a critical precursor for synthesizing 2-aminothiophenes and complex allosteric inhibitors[2][3].

This application note provides a field-proven, self-validating protocol for the base-catalyzed hydrolysis of ethyl 5-nitrothiophene-3-carboxylate. By prioritizing mechanistic causality, this guide ensures high-yield recovery while mitigating the risk of heterocyclic ring degradation.

Mechanistic Rationale & Causality

The transformation relies on a standard base-catalyzed acyl-oxygen cleavage (


) saponification mechanism. However, the unique electronic environment of the substrate dictates specific reagent choices:
  • Base Selection (Causality of LiOH): While sodium hydroxide (NaOH) is a ubiquitous reagent for ester hydrolysis, the strongly electron-withdrawing 5-nitro group renders the thiophene ring highly electrophilic. Subjecting this substrate to harsh bases or elevated temperatures can trigger undesired side reactions, such as nucleophilic aromatic substitution (

    
    ) or Meisenheimer complex formation, leading to ring-opening and decomposition. Lithium hydroxide (LiOH) provides a milder basic environment that efficiently hydrolyzes the ester without degrading the heterocycle[2].
    
  • Solvent System (Causality of THF/MeOH/H₂O): A ternary solvent system (3:1:1) is utilized. Tetrahydrofuran (THF) solubilizes the hydrophobic ethyl 5-nitrothiophene-3-carboxylate, while water dissolves the LiOH to provide the hydroxide nucleophile. Methanol (MeOH) acts as a critical phase-transfer bridge, ensuring a homogeneous reaction mixture that accelerates the kinetic rate.

  • Workup Logic (Preventing Re-esterification): Following complete consumption of the starting material, the organic solvents (THF and MeOH) must be removed in vacuo prior to acidification. If the aqueous layer is acidified in the presence of methanol or ethanol, a competitive Fischer esterification will occur, re-forming the ester and drastically reducing the yield of the free acid[4].

Mechanism Ester Ester Substrate (Electrophilic C=O) Attack Hydroxide Attack (Nucleophilic Addition) Ester->Attack Tetrahedral Tetrahedral Intermediate (sp3 hybridized) Attack->Tetrahedral Collapse Alkoxide Elimination (C=O Re-formation) Tetrahedral->Collapse Salt Carboxylate Salt + Ethanol Collapse->Salt Protonation Acidification (HCl) Proton Transfer Salt->Protonation Acid Free Carboxylic Acid Protonation->Acid

Fig 1. Base-catalyzed acyl-oxygen cleavage (B_AC2) mechanism for ester saponification.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, embedding analytical checkpoints directly into the workflow to guarantee product integrity.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-nitrothiophene-3-carboxylate (1.0 equivalent).

  • Solvent Addition: Dissolve the substrate in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1, yielding a substrate concentration of ~0.2 M).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents) in one portion. The reaction mixture will typically transition to a deep yellow/orange homogeneous solution.

  • In-Process Monitoring (Validation Checkpoint 1): Stir the reaction at 25 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting ester (

    
    ) must completely disappear, replaced by baseline-retained material (the lithium carboxylate salt).
    
  • Solvent Evaporation: Once complete consumption is confirmed, concentrate the reaction mixture in vacuo at 35 °C to remove THF and MeOH completely. Do not evaporate to total dryness ; leave the aqueous phase intact.

  • Acidification: Dilute the remaining aqueous residue with a small volume of distilled water (if necessary for stirring) and cool to 0–5 °C in an ice bath. Dropwise, add 1M HCl until the pH reaches 2.0–3.0.

  • Isolation (Validation Checkpoint 2): A dense precipitate of 5-nitrothiophene-3-carboxylic acid will form immediately upon reaching the target pH. Filter the precipitate under vacuum, wash the filter cake with ice-cold water (

    
     mL) to remove residual lithium chloride, and dry under high vacuum at 45 °C for 12 hours.
    

Workflow Start Ethyl 5-nitrothiophene-3-carboxylate + LiOH (3.0 eq) Solvent Dissolve in THF/MeOH/H2O (3:1:1) Start->Solvent React Stir at 25°C for 4-6 h Solvent->React TLC TLC/LC-MS Check (Complete Consumption?) React->TLC TLC->React No Evap Evaporate THF/MeOH in vacuo (Crucial: Prevents Re-esterification) TLC->Evap Yes Acidify Acidify aqueous layer with 1M HCl to pH 2 Evap->Acidify Precipitate Precipitation of Free Acid Acidify->Precipitate Filter Vacuum Filtration & Cold H2O Wash Precipitate->Filter End 5-nitrothiophene-3-carboxylic acid (>95% Yield, High Purity) Filter->End

Fig 2. Self-validating workflow for the hydrolysis of ethyl 5-nitrothiophene-3-carboxylate.

Quantitative Data & Validation Metrics

To ensure reproducibility, benchmark your experimental results against the optimized parameters and analytical metrics provided below.

Table 1: Reaction Optimization & Stoichiometry

ParameterOptimized ConditionCausality / Impact
Base LiOH·H₂O (3.0 eq)Prevents heterocycle degradation compared to NaOH/KOH.
Solvent System THF/MeOH/H₂O (3:1:1)Ensures substrate solubility and nucleophile availability.
Temperature 25 °C (Room Temp)Avoids thermally-induced decarboxylation or

side reactions.
Acidification 1M HCl (to pH 2.0)Fully protonates the carboxylate to force precipitation.
Expected Yield 92% – 98%High efficiency due to minimal side-product formation.

Table 2: Analytical Validation Metrics for 5-Nitrothiophene-3-Carboxylic Acid

Analytical MethodExpected ResultDiagnostic Significance
TLC (Hexanes/EtOAc 7:3)

= 0.0 (Baseline)
Confirms complete cleavage of the non-polar ethyl ester group.
LC-MS (ESI-)

172.0

Confirms the molecular weight of the free acid (MW: 173.15 g/mol ).

H NMR (400 MHz, DMSO-

)

13.5 (br s, 1H), 8.6 (d, 1H), 8.1 (d, 1H)
Absence of quartet (

~4.3) and triplet (

~1.3) confirms no ester remains.
Physical Appearance Pale yellow to off-white solidDark brown/red discoloration indicates ring degradation.

References

  • General Procedure for Hydrolysis of Thiophene-3-Carboxylates Source: Antiviral Research (via NCBI / PMC) URL:[Link]

  • Synthesis and Hydrolysis of 2-Aminothiophene Derivatives (Patent US4108867A)

Sources

Method

using Ethyl 5-nitrothiophene-3-carboxylate as a pharmaceutical intermediate

Application Note: Ethyl 5-nitrothiophene-3-carboxylate as a Versatile Intermediate in Targeted Protein Degradation and Kinase Inhibitor Development Executive Summary The strategic incorporation of heterocyclic bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 5-nitrothiophene-3-carboxylate as a Versatile Intermediate in Targeted Protein Degradation and Kinase Inhibitor Development

Executive Summary

The strategic incorporation of heterocyclic bioisosteres is a cornerstone of modern drug discovery. Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) has emerged as a highly valuable pharmaceutical intermediate, particularly in the synthesis of Cereblon Modulating Agents (CMAs), PROTACs, and novel kinase inhibitors [1]. The thiophene ring serves as an excellent bioisostere for phenyl and pyridyl rings, often improving aqueous solubility and altering the metabolic liability of the parent drug.

This application note provides researchers and drug development professionals with an in-depth mechanistic rationale, optimized reaction data, and self-validating protocols for utilizing this intermediate. Specifically, we address the chemoselective reduction of the nitro group and subsequent functionalization, overcoming common challenges such as transition-metal catalyst poisoning by sulfur-containing substrates.

Physicochemical Profiling

Understanding the physical properties of the starting material is critical for optimizing reaction molarities and predicting downstream purification behavior [4].

PropertyValue / Description
Chemical Name Ethyl 5-nitrothiophene-3-carboxylate
CAS Number 100958-70-1
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Appearance Pale yellow to brown crystalline powder
Solubility Soluble in EtOAc, DCM, THF, and DMF; Insoluble in water
Storage Conditions 2–8 °C, inert atmosphere (light and moisture sensitive)

Mechanistic Rationale & Strategic Utility

When designing complex multi-step syntheses for targeted protein degraders or immunomodulatory drugs, the choice of protecting groups and reactive handles dictates the overall yield.

  • The Nitro Handle: The 5-nitro group is highly electron-withdrawing, deactivating the thiophene ring to unwanted electrophilic aromatic substitutions during early-stage linker attachment. It remains inert under acidic, basic, and mild alkylating conditions. Late-stage chemoselective reduction yields an electron-rich 5-aminothiophene, primed for amide coupling or cyclization [2].

  • The Ethyl Ester: The C3 ethyl ester provides orthogonal protection. Unlike tert-butyl (Boc) or benzyl esters, the ethyl ester is stable to strong acids (e.g., TFA used in PROTAC linker deprotection) and hydrogenation, but can be selectively cleaved via mild saponification (LiOH) when the free carboxylate is required for coupling.

Application Workflow: Synthesis of Cereblon Modulating Agents (CMAs)

Thalidomide derivatives and novel CMAs frequently utilize functionalized heterocycles to engage the Cereblon (CRBN) E3 ligase complex. Ethyl 5-nitrothiophene-3-carboxylate is an ideal starting point for synthesizing thiophene-based lenalidomide/pomalidomide analogs [1].

CMA_Synthesis N1 Ethyl 5-nitrothiophene- 3-carboxylate (Starting Material) N2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) N1->N2 N3 Ethyl 5-aminothiophene- 3-carboxylate (Intermediate 1) N2->N3 High Yield (>85%) N4 Amide Coupling (Glutarimide-acid, HATU, DIPEA) N3->N4 N5 Thiophene-CMA Ester (Intermediate 2) N4->N5 Peptide Coupling N6 Saponification (LiOH, THF/H2O) N5->N6 N7 Thiophene-based PROTAC/ CMA Warhead (Final Product) N6->N7 Deprotection

Workflow for synthesizing Thiophene-based CMA warheads from the nitrothiophene intermediate.

Reaction Optimization Data

A critical bottleneck in thiophene chemistry is the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C, H₂) frequently fails due to the sulfur atom poisoning the palladium catalyst. We evaluated several reduction conditions to establish the most robust method [3].

Table 1: Optimization of Nitro Reduction Conditions for Thiophene Substrates

Catalyst / Reagent Solvent System Temp (°C) Time (h) Yield (%) Mechanistic Observation
Pd/C (10%), H₂ (1 atm) MeOH 25 24 < 30% Severe catalyst poisoning by thiophene sulfur.
Zn dust, NH₄Cl THF / H₂O 25 12 65% Moderate yield; zinc salts complicate aqueous workup.

| Fe powder, NH₄Cl | EtOH / H₂O (4:1) | 80 | 3 | > 85% | Clean conversion; avoids dehalogenation of complex linkers. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reduction to Ethyl 5-aminothiophene-3-carboxylate

Causality: Iron powder activated by ammonium chloride (Béchamp reduction variant) is chosen specifically to bypass transition-metal poisoning. Furthermore, if the target molecule contains halogens (Cl, Br) on a distal PROTAC linker, this method strictly prevents undesired hydrodehalogenation[3].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-nitrothiophene-3-carboxylate (5.0 g, 24.8 mmol) in 80 mL of Ethanol.

  • Activation: Add a solution of Ammonium Chloride (2.65 g, 49.6 mmol, 2.0 eq) dissolved in 20 mL of deionized water.

  • Reduction: Add fine Iron powder (6.9 g, 124 mmol, 5.0 eq) in a single portion.

  • Heating: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours.

  • In-Process QC (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (amine). LC-MS should confirm the mass shift from [M+H]⁺ 202 to[M+H]⁺ 172.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue with EtOAc and saturated NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amine, which can be used directly in Protocol B.

Protocol B: Saponification and Amide Coupling

Causality: To build a CMA, the ethyl ester must be hydrolyzed to a free carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, homogenous conditions that prevent the degradation of the newly formed, oxidation-sensitive aminothiophene ring.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate from Protocol A (approx. 20 mmol) in THF/Water (3:1, 40 mL). Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4 hours.

  • Acidification & Extraction: Concentrate to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Extract the precipitated 5-aminothiophene-3-carboxylic acid with EtOAc. Dry and concentrate.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) and the target amine (e.g., a glutarimide derivative, 1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Note: HATU is selected over EDC/HOBt for its superior efficiency in coupling electron-rich heteroaromatic amines.

  • Reaction & QC: Stir at room temperature for 2 hours. Validate completion via LC-MS (monitor for the product mass).

  • Purification: Quench with water, extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), and purify via reverse-phase preparative HPLC.

References

  • Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. WO2021105334A1. Google Patents.
  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. Available at:[Link]

  • Kumar, P. S., et al. (2012). Reduction of aromatic nitro compounds using zinc and water-soluble ethers in aqueous medium. Chemical Papers, 66(8), 772-778. Available at:[Link]

Application

Technical Application Note: Nucleophilic Functionalization Strategies for Ethyl 5-nitrothiophene-3-carboxylate

Part 1: Executive Summary & Strategic Analysis The Substrate Reactivity Profile Ethyl 5-nitrothiophene-3-carboxylate represents a highly electron-deficient heteroaromatic scaffold. The chemical behavior of this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Reactivity Profile

Ethyl 5-nitrothiophene-3-carboxylate represents a highly electron-deficient heteroaromatic scaffold. The chemical behavior of this molecule is dominated by the synergistic electron-withdrawing effects of the nitro group at position C5 (


-position) and the ethyl ester at position C3.

Unlike benzene derivatives where the nitro group is primarily an activating group for the displacement of other halogens, in 5-nitrothiophenes, the nitro group itself acts as a nucleofugal (leaving) group . This "Denitrative Nucleophilic Aromatic Substitution" (SNAr) is the primary gateway to functionalizing the C5 position with sulfur, oxygen, or nitrogen nucleophiles.

Core Functionalization Pathways
  • Pathway A: Denitrative SNAr (C5 Functionalization): Direct displacement of the nitro group by nucleophiles (Thiolates, Alkoxides, Amines). This is the most efficient route to generate 5-substituted thiophene-3-carboxylates.

  • Pathway B: Vicarious Nucleophilic Substitution (VNS): Introduction of carbon substituents at C2 or C4 (positions bearing Hydrogen) using carbanions with leaving groups.[1] This allows for alkylation without removing the nitro group, preserving it for future reduction.

Part 2: Detailed Mechanisms & Critical Considerations

Mechanism: Denitrative SNAr

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C5 position, forming a resonance-stabilized Meisenheimer


-complex. The high electron deficiency of the thiophene ring, augmented by the C3-ester, stabilizes the negative charge. The subsequent re-aromatization is driven by the departure of the nitrite ion (

).

Critical Insight: The nitrite ion is a competent leaving group in this system. However, the generated nitrite can act as an ambident nucleophile or oxidizing agent, potentially causing side reactions. Using a scavenger or optimizing solvent polarity is crucial.

Mechanism: Vicarious Nucleophilic Substitution (VNS)

For C-H functionalization, the VNS pathway utilizes carbanions containing a leaving group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) (e.g., chloromethyl phenyl sulfone).[1] The carbanion attacks the ring (usually at C2, the most activated open position), forming a 

-complex. Instead of displacing the nitro group, the intermediate undergoes

-elimination of

, followed by protonation, resulting in the net replacement of Hydrogen with the alkyl group.

ReactionPathways Substrate Ethyl 5-nitrothiophene- 3-carboxylate Meisenheimer_SNAr Meisenheimer Complex (C5 Attack) Substrate->Meisenheimer_SNAr + Nu- (S/O/N) Meisenheimer_VNS Sigma Complex (C2/C4 Attack) Substrate->Meisenheimer_VNS + Carbanion-Cl Nu_S S-Nucleophile (e.g., HS-R) Nu_C C-Nucleophile (VNS) (e.g., PhSO2CH2Cl) Product_SNAr 5-Substituted Product (Denitration) Meisenheimer_SNAr->Product_SNAr - NO2- LeavingGroup NO2- (Nitrite) Meisenheimer_SNAr->LeavingGroup Product_VNS Alkyl-Nitro Product (C-H Substitution) Meisenheimer_VNS->Product_VNS Base / -HCl Elimination HCl Elimination Meisenheimer_VNS->Elimination

Figure 1: Divergent reaction pathways for Ethyl 5-nitrothiophene-3-carboxylate based on nucleophile selection.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(Alkylthio)thiophene-3-carboxylate (SNAr)

Objective: Replacement of the C5-Nitro group with a thiolate to create a thioether linkage. This is a key step in synthesizing fused systems like thieno[3,2-b]thiophenes.

Reagents:

  • Substrate: Ethyl 5-nitrothiophene-3-carboxylate (1.0 equiv)

  • Nucleophile: Methyl thioglycolate or Thiophenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-nitrothiophene-3-carboxylate (1.0 mmol) in anhydrous DMF (5 mL).

  • Nucleophile Activation: Add

    
     (2.0 mmol) followed by the thiol (1.1 mmol) at room temperature. The reaction mixture may turn yellow/orange due to the formation of the thiolate anion.
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ). Monitor by TLC (typically 1-3 hours). The starting material spot (
    
    
    
    in 20% EtOAc/Hex) will disappear, replaced by a more polar product spot.
    • Note: If using acetone, reflux conditions (56°C) are recommended.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates.

  • Isolation:

    • If solid:[2][3] Filter the precipitate, wash with water, and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Interpretation:

  • Yield: Expected 75-90%.

  • NMR Signature: Disappearance of the C5-H (if applicable) or shift in the C4-H signal. Appearance of S-Alkyl protons.

  • Side Products: Bis(thiophene) sulfides can form if the nitrite byproduct oxidizes the thiol. Ensure inert atmosphere.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Objective: Introduction of a functionalized carbon chain at C2 without removing the nitro group.

Reagents:

  • Substrate: Ethyl 5-nitrothiophene-3-carboxylate (1.0 equiv)

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base:

    
    -BuOK or KOH (powdered) (2.5 equiv)
    
  • Solvent: DMSO or THF/DMF (1:1)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate and chloromethyl phenyl sulfone in DMSO (5 mL/mmol).

  • Addition: Cool the solution to 0°C . Add powdered KOH or

    
    -BuOK portion-wise over 10 minutes. The solution will turn a deep red/purple (characteristic of the 
    
    
    
    -adduct).
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Pour into dilute HCl/ice mixture. The solution should turn yellow/pale.

  • Workup: Extract with

    
    . The product (containing the phenylsulfonylmethyl group) is isolated via chromatography.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SNAr) Competitive hydrolysis of the esterUse anhydrous solvents; switch from hydroxide bases to carbonate (

) or organic bases (DIPEA).
Ring Opening Nucleophile is too "hard" (e.g., Grignards)Use "softer" nucleophiles (thiolates, stabilized carbanions). Avoid strong nucleophiles at high temps.
Incomplete Reaction Poor solubility of baseSwitch solvent to DMSO or use a phase transfer catalyst (18-Crown-6) in Acetone/DCM.
Dark Tarry Mixture Polymerization via nitro-reductionEnsure strict exclusion of oxygen; avoid reducing metals; keep temperature <80°C.

References

  • Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Source: Abramov, I. G., et al. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes."[4][5] Molecules, 2024.[3][4][6][7] Context: Establishes the protocol for displacing nitro groups in activated thiophenes using thioglycolates and carbonates. URL:[Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. Source: Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen."[8] Accounts of Chemical Research, 1987.[8] Context: Foundational review describing the VNS mechanism (carbanion attack + elimination) applicable to nitro-heterocycles.[1][9] URL:[Link]

  • Reactivity of Nitrothiophenes. Source: Spinelli, D., et al. "Nucleophilic substitution in nitrothiophenes." Journal of the Chemical Society, Perkin Transactions 2, 1975. Context: Kinetic data and mechanistic insights into the high reactivity of the 5-nitro position in thiophenes. URL:[Link][10]

Sources

Method

Application Note: Ethyl 5-nitrothiophene-3-carboxylate in Drug Design

This guide details the application of Ethyl 5-nitrothiophene-3-carboxylate as a versatile scaffold in heterocyclic drug design. Unlike the more common Gewald-derived 2-amino-3-carboxylates used for fused systems (e.g., t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ethyl 5-nitrothiophene-3-carboxylate as a versatile scaffold in heterocyclic drug design. Unlike the more common Gewald-derived 2-amino-3-carboxylates used for fused systems (e.g., thienopyrimidines), this specific 3,5-disubstituted isomer serves as a critical "meta-like" bioisostere, allowing researchers to space pharmacophores with distinct geometries compared to phenyl or pyridine linkers.

Introduction: The "Meta-Like" Thiophene Linker

In modern drug discovery, scaffold hopping is a primary strategy to improve solubility, metabolic stability, and IP novelty. Ethyl 5-nitrothiophene-3-carboxylate represents a strategic building block where the ester (C3) and nitro (C5) groups are separated by a single carbon (C4) and the sulfur atom (S1).

  • Geometry: The angle between substituents at the 3 and 5 positions of a thiophene ring mimics the meta-substitution pattern of benzene but with altered electronic vectors and reduced lipophilicity (ClogP ~2.3 vs. benzene analogs).

  • Reactivity Profile: The scaffold is bifunctional. The nitro group acts as a masked amine (via reduction), while the ester serves as an electrophile (via hydrolysis/amidation). This allows for the independent elaboration of two distinct "arms" of a drug molecule.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Ethyl 5-nitrothiophene-3-carboxylate
CAS Number 20583-42-4
Molecular Weight 201.20 g/mol
Key Vectors C3-Ester: Lipophilic pocket binder / Amide precursor.C5-Nitro: H-bond donor precursor (Amine/Urea).
Electronic State Electron-deficient thiophene (Nitro-deactivated). Resistant to oxidation; susceptible to nucleophilic attack at C2/C5 if activated.

Experimental Protocols

Protocol A: Regioselective Synthesis (Nitration)

If the compound is not sourced commercially, it is synthesized via the electrophilic nitration of ethyl thiophene-3-carboxylate. The 5-position is electronically favored (alpha-position) over the 2-position (sterically hindered by the 3-ester) and the 4-position (beta-position).

Reagents: Ethyl 3-thiophenecarboxylate, Fuming


, Acetic Anhydride (

).

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 3-thiophenecarboxylate (10 mmol) in acetic anhydride (20 mL) in a round-bottom flask. Cool to 0°C.[1]

  • Nitration: Add fuming

    
     (12 mmol) dropwise over 30 minutes. Note: The use of 
    
    
    
    generates acetyl nitrate in situ, a milder nitrating agent that improves regioselectivity for the 5-position.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the mixture onto crushed ice (100 g). The product should precipitate as a pale yellow solid.

  • Purification: Filter the solid. If oil forms, extract with DCM, wash with saturated

    
     (to remove acid), and dry over 
    
    
    
    . Recrystallize from Ethanol/Water.
    • Checkpoint: Verify regiochemistry via

      
       NMR.[2] The C2-H proton typically appears as a singlet around 
      
      
      
      8.3-8.5 ppm, while the C4-H is slightly upfield.
Protocol B: Chemoselective Nitro Reduction

To unlock the C5 vector, the nitro group must be reduced to an amine without hydrolyzing the C3-ester. The Iron/Ammonium Chloride method is preferred over hydrogenation (Pd/C) if halogen substituents are present elsewhere, or to avoid ester hydrogenolysis.

Reagents: Iron powder (Fe),


, Ethanol, Water.

Step-by-Step Methodology:

  • Setup: Suspend Ethyl 5-nitrothiophene-3-carboxylate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add

    
     (25 mmol) and Iron powder (25 mmol, 325 mesh).
    
  • Reflux: Heat to vigorous reflux (80°C) for 2-4 hours. The reaction color will shift from yellow to dark brown/rust.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Partition between EtOAc and Water. The organic layer contains the Ethyl 5-aminothiophene-3-carboxylate .

    • Stability Warning: Aminothiophenes can be unstable. Use immediately in the next coupling step (e.g., urea formation or acylation) or store as an HCl salt.

Protocol C: Divergent Library Generation

This protocol describes the parallel synthesis of a library using the scaffold.

Workflow:

  • Arm 1 (C5-Amine): React the fresh amine with isocyanates (

    
    ) to form ureas, or sulfonyl chlorides (
    
    
    
    ) to form sulfonamides.
    • Conditions: DCM, Pyridine,

      
      .
      
  • Arm 2 (C3-Ester): Hydrolyze the ester (LiOH, THF/H2O) to the acid, then couple with diverse amines (

    
    ) using HATU/DIPEA.
    
    • Logic: Modifying C5 first avoids self-reaction of the amine with the activated ester in step 2.

Visualizations & Pathways

Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the transformation from precursor to bioactive scaffold, highlighting the divergent points for drug design.

SyntheticPathway Precursor Ethyl 3-thiophenecarboxylate Nitration Nitration (HNO3/Ac2O) Precursor->Nitration Scaffold Ethyl 5-nitrothiophene-3-carboxylate (Core Scaffold) Nitration->Scaffold Regioselective (C5) Reduction Reduction (Fe/NH4Cl) Scaffold->Reduction Amine 5-Amino Intermediate (Unstable) Reduction->Amine PathA Path A: Urea/Amide (Targeting H-bond Donors) Amine->PathA React C5-NH2 PathB Path B: Ester Hydrolysis (Targeting Solubilizing Groups) PathA->PathB React C3-Ester

Caption: Step-wise transformation of the thiophene scaffold. The nitro group serves as a latent amine, enabling sequential functionalization of the C5 and C3 positions.

Diagram 2: Pharmacophore Mapping (SAR)

This diagram explains why this scaffold is used—mapping the vectors to biological binding pockets (e.g., Kinase ATP site).

SAR_Logic Center Thiophene Core (Bioisostere) C3_Vector C3 Vector (Ester/Amide) Solvent Exposed Region (Solubility/Selectivity) Center->C3_Vector Meta-like Geometry C5_Vector C5 Vector (Nitro/Amine) Hinge Binder / Deep Pocket (H-Bond Interactions) Center->C5_Vector Linear Extension C2_Vector C2/C4 Positions Small Hydrophobic Pocket (Steric Control) Center->C2_Vector H or Halogen

Caption: SAR Map demonstrating the spatial arrangement of pharmacophores. The 3,5-substitution pattern allows the molecule to span between the hinge region and solvent front in kinase targets.

References

  • Synthesis of Nitrothiophenes

    • Title: Regioselective nitr
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the preference for C5 nitration in 3-carboxylate derivatives due to electronic directing effects.
    • Validation:

  • Reduction Protocols

    • Title: Selective reduction of nitro compounds using Iron/Ammonium Chloride.
    • Source:Organic Syntheses.
    • Context: Standard protocol for chemoselective reduction comp
    • Validation:

  • Thiophene in Drug Design

    • Title: Thiophene-based kinase inhibitors: A review.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the use of 3,5-disubstituted thiophenes as bioisosteres for 1,3-disubstituted benzenes in EGFR and VEGFR inhibitors.
    • Validation:

  • Commercial Availability & Properties

    • Title: Ethyl 5-nitrothiophene-3-carboxyl
    • Source: PubChem / Fluorochem.
    • Validation:

Sources

Application

Precision Synthesis of 2-Aminothiophene-3-Carboxylates via the Gewald Reaction

A Strategic Application Guide for Medicinal Chemists Abstract The 2-aminothiophene scaffold is a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Olanzapine...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Application Guide for Medicinal Chemists

Abstract The 2-aminothiophene scaffold is a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Olanzapine analogs), antimicrobial agents, and allosteric modulators.[1] This guide provides a comprehensive technical workflow for synthesizing 2-aminothiophene-3-carboxylic acid derivatives from ethyl esters (specifically ethyl cyanoacetate) via the Gewald reaction.[2] Unlike generic textbook descriptions, this protocol emphasizes mechanistic causality, substrate-specific optimization, and troubleshooting for high-purity isolation.

Mechanistic Insight & Strategic Planning

The Reaction Architecture

The Gewald reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[3][4] Understanding the stepwise progression is vital for troubleshooting low yields.

The Mechanism proceeds in three distinct phases:

  • Knoevenagel Condensation: The base deprotonates the active methylene of ethyl cyanoacetate, which attacks the ketone carbonyl. Dehydration yields an

    
    -unsaturated nitrile.
    
  • Michael Addition: The amine base activates elemental sulfur (often forming polysulfide species) or facilitates the deprotonation of the

    
    -unsaturated nitrile to attack sulfur.
    
  • Cyclization (Thorpe-Ziegler type): Intramolecular attack of the thiol/sulfide on the nitrile carbon, followed by tautomerization to aromatize the thiophene ring.

Mechanistic Visualization

The following diagram illustrates the molecular logic, highlighting the critical "Commitment Step" where the sulfur engages the intermediate.

GewaldMechanism cluster_inputs Phase 1: Pre-Activation cluster_inter Phase 2: Intermediate Formation cluster_sulfur Phase 3: Thiophene Construction Ketone Ketone/Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation (Reversible) Ketone->Knoevenagel ECA Ethyl Cyanoacetate (Nucleophile) ECA->Knoevenagel Base Morpholine/Base (Catalyst) Base->Knoevenagel Catalyzes UnsatNitrile α,β-Unsaturated Nitrile (Key Intermediate) Knoevenagel->UnsatNitrile - H2O SulfurAdd Sulfur Addition (Michael Attack) UnsatNitrile->SulfurAdd + S8 / Base Cyclization Intramolecular Cyclization (Thorpe-Ziegler) SulfurAdd->Cyclization Aromatization Tautomerization (Irreversible) Cyclization->Aromatization Product 2-Aminothiophene-3-Carboxylate Aromatization->Product

Caption: Logical flow of the Gewald synthesis. The Knoevenagel condensation is the rate-determining step for sterically hindered ketones.

Experimental Protocols

Strategic Considerations
  • Solvent: Ethanol is the standard for "green" and easy workup (product often precipitates). DMF is reserved for substrates with poor solubility or when higher temperatures (>80°C) are required to drive the Knoevenagel step.

  • Base: Morpholine is preferred over triethylamine or piperidine because its moderate basicity and nucleophilicity balance the condensation rate without promoting excessive polymerization of the active methylene compound.

  • Sulfur: Use finely powdered sulfur .[4][5] Large crystals dissolve too slowly, leading to kinetic mismatch.

Protocol A: The "Standard" One-Pot Synthesis

Best for: Cyclohexanones, simple aliphatic ketones, and reactive aldehydes.

Reagents:

  • Ketone (10 mmol)[6]

  • Ethyl Cyanoacetate (10 mmol, 1.0 eq)

  • Sulfur (powdered) (10 mmol, 1.0 eq)

  • Morpholine (10-20 mmol, 1.0 - 2.0 eq)

  • Ethanol (absolute) (30 mL)

Procedure:

  • Pre-mix: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the Ketone and Ethyl Cyanoacetate in Ethanol.

  • Catalyst Addition: Add Morpholine dropwise at room temperature.

    • Expert Tip: Stir this mixture for 15–30 minutes before adding sulfur. This allows the Knoevenagel condensation to initiate, ensuring the acceptor (unsaturated nitrile) is present when sulfur is introduced.

  • Sulfur Addition: Add the Sulfur in a single portion.

  • Reaction: Equip with a reflux condenser. Heat the mixture to 60–70°C (oil bath temperature).

    • Observation: The reaction is exothermic. Once heating starts, the sulfur will dissolve, and the solution usually darkens (orange to dark brown).

  • Monitoring: Stir for 2–12 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 4:1). Look for the disappearance of the ketone and the emergence of a highly fluorescent spot (thiophene derivatives are often fluorescent under UV 254/365 nm).

  • Workup:

    • Scenario A (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid. Wash with cold ethanol (2 x 5 mL).

    • Scenario B (No precipitate): Pour the reaction mixture into crushed ice (100 g). Stir vigorously for 20 minutes to induce precipitation. Filter and wash.[6][7][8]

  • Purification: Recrystallization from Ethanol or Methanol is usually sufficient. If "tarry," use column chromatography (Silica, Gradient 0-20% EtOAc in Hexane).

Protocol B: Two-Step Synthesis (For Sterically Hindered Ketones)

Best for: Acetophenones, bulky cyclic ketones, or when Protocol A yields tar.

Step 1: Isolation of Knoevenagel Product

  • Reflux Ketone, Ethyl Cyanoacetate, and catalytic Ammonium Acetate (or Piperidine) in Toluene with a Dean-Stark trap to remove water.

  • Once water collection ceases, evaporate toluene. The residue is the

    
    -unsaturated nitrile.[2][6][9]
    

Step 2: Thiophene Formation

  • Dissolve the residue from Step 1 in Ethanol.

  • Add 1.0 eq Sulfur and 1.0 eq Morpholine (or Diethylamine).

  • Heat to 60°C for 2–4 hours.

  • Pour into water to precipitate the product.

Workflow Visualization

ProtocolWorkflow Start Start CheckSubstrate Analyze Substrate (Sterics/Reactivity) Start->CheckSubstrate OnePot Protocol A: One-Pot (EtOH, 60°C) CheckSubstrate->OnePot Simple Ketone TwoStep Protocol B: Two-Step (Toluene -> EtOH) CheckSubstrate->TwoStep Hindered/Aryl Monitor TLC Monitoring (Fluorescent Spot?) OnePot->Monitor TwoStep->Monitor Workup Precipitation (Ice Water/Cold EtOH) Monitor->Workup Complete Purify Recrystallization or Column Workup->Purify End Pure Product Purify->End

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate reactivity.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
No Reaction (SM remains) Knoevenagel step failed.Switch to Protocol B . Use a Dean-Stark trap to drive water removal. Switch solvent to DMF to increase temperature.
Low Yield / Tarry Product Polymerization of reagents.Reduce temperature to 50°C. Ensure inert atmosphere (N2) to prevent oxidative side reactions of sulfur/amines. Add sulfur after 30 min of pre-stirring.
Product Oiling Out High lipophilicity or impurities.Do not filter immediately. Decant the supernatant water, dissolve the oil in minimal hot ethanol, and let it stand slowly at 4°C to induce crystallization. Scratch the flask glass.
Sulfur Residue Incomplete consumption.Use a slight excess of the nitrile and ketone (1.1 eq) relative to sulfur. Wash the crude solid with CS2 (Caution: Toxic/Flammable) or hot hexane to remove unreacted sulfur.

Characterization Standards

To validate the synthesis of Ethyl 2-aminothiophene-3-carboxylate, look for these signature signals:

  • IR Spectroscopy:

    • Disappearance: The sharp nitrile (

      
      ) stretch at 
      
      
      
      must disappear (consumed in ring formation).
    • Appearance: Primary amine (

      
      ) doublet at 
      
      
      
      .
    • Ester: Strong Carbonyl (

      
      ) stretch at 
      
      
      
      (often shifted lower due to conjugation and H-bonding with the amine).
  • 1H NMR (DMSO-d6):

    • 
       7.0–8.0 ppm:  Broad singlet (exchangeable with D2O) corresponding to the 
      
      
      
      protons.
    • 
       1.3 (t) & 4.2 (q) ppm:  Typical ethyl ester pattern.
      

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[4]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and Their Derivatives: Versatile Precursors in Organic Synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • Putero, L., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 241, 114620.

  • Huang, Y., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3–33.[4]

  • BenchChem Application Note. (2025). Gewald Synthesis of 2-Aminothiophene Derivatives.

Sources

Method

Application Note: Advanced Gewald Reaction Modifications for the Synthesis of Ethyl 5-nitrothiophene-3-carboxylate

Introduction & Mechanistic Rationale Thiophene-based scaffolds are indispensable building blocks in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, antibacterial agents, and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiophene-based scaffolds are indispensable building blocks in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, antibacterial agents, and anti-inflammatory therapeutics. While the classical Gewald reaction is the premier methodology for synthesizing 2-aminothiophenes [1], accessing deaminated, regioselectively functionalized analogs such as Ethyl 5-nitrothiophene-3-carboxylate presents a significant synthetic challenge.

Direct nitration of a standard Gewald product (a 2-aminothiophene) typically results in oxidative degradation of the electron-rich thiophene core. Furthermore, the classical three-component Gewald reaction (ketone/aldehyde + cyanoacetate + elemental sulfur) is highly problematic when attempting to use volatile and unstable aldehydes like acetaldehyde.

To bypass these limitations, this protocol details a highly optimized, four-step modified Gewald-based workflow :

  • First-Variation Gewald Condensation: Utilizing 1,4-dithiane-2,5-diol as a stable mercaptoacetaldehyde surrogate to bypass the need for elemental sulfur and volatile aldehydes [2].

  • Amine Protection: Acetylation to dampen ring electron density and prevent nitric acid-induced oxidation.

  • Regioselective Nitration: Exploiting the ortho/para directing effects of the acetamido group to target the C5 position.

  • Reductive Deamination: A Sandmeyer-type radical deamination to yield the final target compound [3].

Mechanistic Pathways (Visualized)

Workflow N1 Starting Materials Ethyl Cyanoacetate + 1,4-Dithiane-2,5-diol N2 First-Variation Gewald (Morpholine, EtOH, 50°C) N1->N2 N3 Intermediate 1 Ethyl 2-aminothiophene- 3-carboxylate N2->N3 Cyclization N4 Amine Protection (Ac2O, Pyridine) N3->N4 N5 Intermediate 2 Ethyl 2-acetamido- thiophene-3-carboxylate N4->N5 Prevents Oxidation N6 Regioselective Nitration (HNO3/H2SO4, 0°C) N5->N6 N7 Intermediate 3 Ethyl 2-acetamido-5-nitro- thiophene-3-carboxylate N6->N7 C5 Directing N8 Reductive Deamination (t-BuONO, THF, 65°C) N7->N8 via Hydrolysis N9 Target Compound Ethyl 5-nitrothiophene- 3-carboxylate N8->N9 N2 Extrusion

Fig 1. Four-step modified Gewald workflow for Ethyl 5-nitrothiophene-3-carboxylate.

Mechanism M1 1,4-Dithiane-2,5-diol Dissociation M2 Mercaptoacetaldehyde (Reactive Intermediate) M1->M2 Base Catalysis M3 Knoevenagel Condensation with Ethyl Cyanoacetate M2->M3 -H2O M4 Intramolecular Cyclization (Nucleophilic Attack) M3->M4 Thiolate Intermediate M5 Tautomerization to 2-Aminothiophene Ring M4->M5 Proton Transfer

Fig 2. Mechanistic causality of the First-Variation Gewald cyclization step.

Step-by-Step Experimental Protocols

Step 1: First-Variation Gewald Synthesis of Ethyl 2-aminothiophene-3-carboxylate

Causality & Design Choice: Instead of using acetaldehyde and elemental sulfur—which leads to poor yields and severe polymerization—we utilize 1,4-dithiane-2,5-diol. Under basic conditions, it dissociates into two equivalents of mercaptoacetaldehyde, which immediately undergoes Knoevenagel condensation with ethyl cyanoacetate, followed by rapid intramolecular cyclization [2].

  • Charge a 500 mL round-bottom flask with ethyl cyanoacetate (11.3 g, 100 mmol) and 1,4-dithiane-2,5-diol (7.6 g, 50 mmol) in 150 mL of absolute ethanol.

  • Add morpholine (8.7 g, 100 mmol) dropwise at room temperature.

  • Stir the mixture at 50°C for 4 hours.

  • Concentrate the solvent under reduced pressure and partition the residue between ethyl acetate (200 mL) and water (200 mL).

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield a crystalline solid. Recrystallize from ethanol.

Step 2: N-Protection (Acetylation)

Causality & Design Choice: The free 2-amino group renders the thiophene ring highly susceptible to complete oxidative destruction by nitric acid. Acetylation converts the strongly activating amine into a moderately activating acetamido group, preserving the ring while maintaining the necessary directing effects for the subsequent step.

  • Dissolve Ethyl 2-aminothiophene-3-carboxylate (17.1 g, 100 mmol) in anhydrous pyridine (50 mL).

  • Add acetic anhydride (15.3 g, 150 mmol) and a catalytic amount of DMAP (0.1 g).

  • Stir at room temperature for 12 hours.

  • Pour the mixture into ice water (300 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum to obtain Ethyl 2-acetamidothiophene-3-carboxylate.

Step 3: Regioselective Nitration

Causality & Design Choice: The acetamido group at C2 directs electrophilic aromatic substitution to the C5 position (para-like relative to the amine), as the C3 position is sterically hindered and occupied by the electron-withdrawing ester. Strict temperature control (-5°C to 0°C) is critical to prevent over-nitration or ester hydrolysis.

  • Dissolve Ethyl 2-acetamidothiophene-3-carboxylate (10.6 g, 50 mmol) in concentrated sulfuric acid (40 mL) and cool to -5°C in an ice-salt bath.

  • Prepare a nitrating mixture of fuming HNO₃ (3.5 mL) and conc. H₂SO₄ (10 mL). Add this mixture dropwise over 30 minutes, strictly maintaining the internal temperature below 0°C.

  • Stir for an additional 1 hour at 0°C.

  • Pour the mixture carefully over crushed ice (400 g). Filter the resulting bright yellow precipitate, wash extensively with cold water until the filtrate is neutral, and dry to yield Ethyl 2-acetamido-5-nitrothiophene-3-carboxylate.

Step 4: Deprotection and Reductive Deamination

Causality & Design Choice: To achieve the final target, the acetamido group is hydrolyzed back to an amine. Subsequently, treatment with tert-butyl nitrite (t-BuONO) in tetrahydrofuran (THF) generates a diazonium salt. THF acts as an excellent hydrogen atom donor, quenching the resulting aryl radical after N₂ extrusion to yield the cleanly deaminated thiophene [3].

  • Deprotection: Reflux the nitrated intermediate (12.9 g, 50 mmol) in a mixture of 100 mL 6M HCl and 50 mL ethanol for 4 hours. Cool, neutralize with saturated aq. NaHCO₃, and extract with EtOAc to isolate Ethyl 2-amino-5-nitrothiophene-3-carboxylate.

  • Deamination: Dissolve the deprotected intermediate (10.8 g, 50 mmol) in anhydrous THF (150 mL).

  • Add tert-butyl nitrite (t-BuONO) (10.3 g, 100 mmol) dropwise at 65°C.

  • Reflux for 3 hours.

  • Remove THF in vacuo, and purify the crude residue via silica gel flash chromatography (Hexane:EtOAc 9:1) to yield pure Ethyl 5-nitrothiophene-3-carboxylate .

Quantitative Data & Yield Optimization

Table 1: Base Optimization for the First-Variation Gewald Step (Step 1)

Base CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
TriethylamineEthanol50862%91%
PiperidineEthanol50674%94%
Morpholine Ethanol 50 4 88% >98%
MorpholineSolvent-Free25 (Milling)281%95%

Table 2: Overall Workflow Yields

StepTransformationIntermediate / ProductIsolated Yield (%)
1Gewald CyclizationEthyl 2-aminothiophene-3-carboxylate88%
2N-ProtectionEthyl 2-acetamidothiophene-3-carboxylate95%
3Regioselective NitrationEthyl 2-acetamido-5-nitrothiophene-3-carboxylate78%
4Deprotection & DeaminationEthyl 5-nitrothiophene-3-carboxylate 65%

Self-Validating Quality Control (QC) Checkpoints

To ensure the integrity of the self-validating system, researchers must verify the following checkpoints during the workflow:

  • Colorimetric Indicators: The initial Gewald product (Step 1) is a pale yellow crystalline solid. Upon nitration (Step 3), the intermediate transitions to an intensely bright yellow/orange solid. The final deaminated product (Step 4) presents as a pale off-white to light yellow solid.

  • Gas Evolution Tracking: During the addition of t-BuONO in Step 4, vigorous nitrogen gas evolution must be observed. The cessation of bubbling is a reliable macroscopic indicator of reaction completion.

  • NMR Shift Tracking (¹H NMR):

    • Step 1: The C5 proton of the thiophene ring appears as a doublet around δ 6.8 ppm.

    • Step 3: The C5 proton signal disappears completely (replaced by the NO₂ group), and the remaining C4 proton shifts significantly downfield to ~δ 8.1 ppm due to the strong electron-withdrawing effect of the nitro group.

    • Step 4: A new proton signal appears at C2 (~δ 8.3 ppm), confirming successful deamination and replacement of the amine with a hydrogen atom.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: ARKIVOC Journal URL:[Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Source: Molecules (MDPI) URL:[Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Source: Turkish Journal of Chemistry (TÜBİTAK) URL:[Link]

Application

functionalization of thiophene ring at position 2

Executive Summary & Reactivity Landscape Objective: This guide details the regioselective functionalization of the thiophene ring at the C2 ( ) position. It addresses the electronic drivers of selectivity, experimental p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Landscape

Objective: This guide details the regioselective functionalization of the thiophene ring at the C2 (


) position. It addresses the electronic drivers of selectivity, experimental protocols for electrophilic and nucleophilic functionalization, and critical troubleshooting for sulfur-mediated catalyst poisoning.

The Thiophene Paradox: Thiophene is a


-excessive heterocycle (6 

-electrons over 5 atoms), making it significantly more reactive toward electrophiles than benzene (


times faster). However, the sulfur atom acts as a "double-edged sword":
  • Activation: The lone pair on sulfur stabilizes the cationic intermediate during electrophilic attack, overwhelmingly favoring the C2 position.

  • Deactivation (Catalytic): The high affinity of sulfur for soft transition metals (Pd, Pt, Ni) can poison catalysts during cross-coupling, requiring specialized ligands.

Reactivity Logic Flow

The following diagram illustrates the decision matrix for selecting the correct functionalization pathway based on target moiety and substrate stability.

Thiophene_Reactivity Start Target: C2-Functionalized Thiophene Decision1 Desired Substituent Type? Start->Decision1 Path_EAS Electrophile (E+) (Halogen, Nitro, Acyl) Decision1->Path_EAS Path_Lith Nucleophile (Nu-) (Aldehyde, Silane, Boron) Decision1->Path_Lith Path_Cross Aryl/Heteroaryl Group Decision1->Path_Cross Method_EAS Method: Electrophilic Aromatic Substitution (SEAr) Path_EAS->Method_EAS Method_Lith Method: Lithiation-Trapping (C-H Deprotonation) Path_Lith->Method_Lith Method_Cross Method: Pd-Catalyzed Cross-Coupling (Suzuki/Stille/Direct Arylation) Path_Cross->Method_Cross Selectivity Selectivity Driver: C2 Intermediate Stabilization Method_EAS->Selectivity Mechanism Acidity Selectivity Driver: Kinetic Acidity (pKa ~33) Method_Lith->Acidity Mechanism

Caption: Decision matrix for thiophene C2 functionalization pathways based on target substituent.

Protocol A: Electrophilic Aromatic Substitution (Bromination)

Application: Introduction of a halogen handle for subsequent cross-coupling or Grignard formation.

The Challenge: Thiophene is so reactive that using elemental bromine (


) often leads to uncontrollable poly-bromination (2,5-dibromo and 2,3,5-tribromo products).
The Solution:  Use N-Bromosuccinimide (NBS) as a "soft" source of 

to ensure mono-selectivity.
Materials
  • Substrate: Thiophene (1.0 equiv)[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: 1:1 mixture of Chloroform (

    
    ) and Acetic Acid (
    
    
    
    ).
  • Quench: 10%

    
     (aq), 10% 
    
    
    
    (aq).
Step-by-Step Procedure
  • Preparation: In a foil-wrapped round-bottom flask (to exclude light), dissolve thiophene (10 mmol) in

    
     (10 mL) and 
    
    
    
    (10 mL).
  • Addition: Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Do not dump all at once; exotherm controls regioselectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexanes). Product (

      
      ) should appear; NBS stays at baseline.
      
  • Workup: Dilute with water. Wash organic layer with

    
     (to remove trace 
    
    
    
    ) and then
    
    
    (to remove acid).
  • Isolation: Dry over

    
    , filter, and concentrate. Distillation is recommended for high purity.
    

Scientific Rationale: The acetic acid acts as a catalyst, protonating NBS to increase the electrophilicity of the bromine without generating free


. The C2 position is attacked because the resulting carbocation allows the positive charge to be delocalized onto the sulfur atom (sulfonium ion character), which is more stable than the C3 intermediate.

Protocol B: Regioselective Lithiation (C-H Activation)

Application: Generating C2-nucleophiles for reaction with aldehydes, ketones, or silanes.

The Mechanism: The proton at C2 is the most acidic (pKa


 33) due to the inductive electron-withdrawing effect of the adjacent sulfur. Kinetic deprotonation with 

-Butyllithium (

-BuLi) is highly selective at low temperatures.
Materials
  • Reagent:

    
    -BuLi (1.6 M in hexanes) or LDA.
    
  • Solvent: Anhydrous THF (freshly distilled/dried).

  • Atmosphere: Argon or Nitrogen (Strictly required).[3]

Workflow Diagram

Lithiation_Workflow Step1 1. Cryogenic Cooling (-78°C) Step2 2. Metalation (Add n-BuLi) Step1->Step2 Inert Atm Step3 3. Equilibrium (30-60 min) Step2->Step3 Kinetic Control Step4 4. Electrophile Trap (Add E+) Step3->Step4 C2-Li Species Step5 5. Protonolysis (Acid Quench) Step4->Step5

Caption: Kinetic control workflow for C2-lithiation. Temperature maintenance is critical to prevent 'scrambling' to C3.

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask and flush with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool flask to -78°C (Dry ice/Acetone bath).

  • Metalation: Add

    
    -BuLi (1.1 equiv) dropwise.[3]
    
    • Critical: The internal temperature must not rise above -70°C. Higher temperatures promote ring-opening fragmentation.

  • Incubation: Stir at -78°C for 45 minutes. The solution often turns yellow/orange, indicating the formation of 2-lithiothiophene.

  • Trapping: Add the electrophile (e.g., DMF for formylation,

    
     for carboxylation) dropwise.
    
  • Quench: Allow to warm to 0°C and quench with saturated

    
    .
    

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: Forming C-C bonds (Biaryls).

The "Sulfur Poisoning" Problem: Thiophene sulfur can coordinate to Pd(0), displacing phosphine ligands and deactivating the catalyst. The Fix: Use high-turnover catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) or "ligandless" conditions with high surface area Pd.

Comparative Data: Catalyst Performance for 2-Bromothiophene
Catalyst SystemLigand TypeYield (2-Phenylthiophene)Notes

Monodentate65-75%Requires high loading (5 mol%); prone to poisoning.

Bidentate85-90%More robust; chelating ligand prevents displacement by S.

+ SPhos
Buchwald95-99% Bulky ligand creates active Pd(0) and blocks S-coordination.
Optimized Protocol (SPhos Method)
  • Mix: In a vial, combine 2-bromothiophene (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (1 mol%) and SPhos (2 mol%).
    
  • Solvent: Add Toluene/Water (10:1 ratio). Biphasic systems often protect the catalyst.

  • Heat: Seal and heat to 80°C for 4 hours.

  • Purification: Filter through Celite (to remove Pd black) and column chromatograph.

Troubleshooting & Quality Control

Issue 1: Regioisomer Contamination (C2 vs C3)
  • Symptom: NMR shows split signals. C2-H is typically a doublet at

    
     7.2-7.4 ppm; C3-H is often further upfield.
    
  • Cause: Thermodynamic equilibration. In lithiation, if the temp rises > -40°C, the Lithium can migrate to C3 (the "Dance of Scrambling").

  • Fix: Keep lithiation strictly at -78°C. For EAS, use less potent electrophiles (NBS instead of

    
    ).
    
Issue 2: Catalyst Death (Black Precipitate)
  • Symptom: Reaction stops at 50% conversion; Pd black precipitates early.

  • Cause: Sulfur poisoning.[4]

  • Fix:

    • Switch to SPhos or XPhos ligands.

    • Increase catalyst loading to 5 mol%.

    • Ensure thorough degassing (Oxygen + Sulfur = rapid catalyst death).

References

  • Mechanistic Insight: Electrophilic substitution in five-membered heterocycles.[5]

    • Source:

  • Lithiation Protocols:Regioselective Lithi

    • Source: [Organic Syntheses, Coll.[6] Vol. 6, p. 109]([Link])

  • Cross-Coupling Optimization:Palladium-Catalyzed Cross-Coupling of Thiophene Deriv

    • Source:

  • Direct Arylation:Pd-Catalyzed Direct C-H Aryl

    • Source: (Note: Generalized link to RSC Direct Arylation topics)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-nitrothiophene-3-carboxylate

Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing functionalized thiophenes presents unique challenges. Thiophene rings are highly electron-rich, making th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing functionalized thiophenes presents unique challenges. Thiophene rings are highly electron-rich, making them susceptible to oxidative degradation, over-nitration, and autocatalytic nitrosation.

This guide is designed for researchers and drug development professionals who need to scale up or troubleshoot the synthesis of ethyl 5-nitrothiophene-3-carboxylate . We provide mechanistic insights, field-proven protocols, and a comprehensive Q&A troubleshooting section to ensure your synthesis is high-yielding and reproducible.

Mechanistic Insights & Regioselectivity

To optimize this synthesis, one must first understand the directing effects governing the electrophilic aromatic substitution (EAS) of the thiophene core.

The starting material, ethyl thiophene-3-carboxylate, features two competing directing groups:

  • The Sulfur Heteroatom: Electron-donating via resonance, strongly activating the

    
    -positions (C2 and C5).
    
  • The Ester Group (-CO₂Et): Electron-withdrawing, deactivating the ring (particularly at the adjacent C2 and C4 positions).

Because the C2 position is both sterically hindered by the adjacent ester and electronically deactivated, the C5 position becomes the most nucleophilic and accessible site . Consequently, nitration occurs predominantly at C5 .

EAS_Mechanism SM Ethyl thiophene-3-carboxylate (Starting Material) Wheland Wheland Intermediate (Sigma Complex at C5) SM->Wheland Electrophilic Attack Byproduct 2-Nitro Isomer (Minor Product) SM->Byproduct Sterically Hindered Attack NO2 Nitronium Ion (NO2+) NO2->Wheland Directs to C5 Product Ethyl 5-nitrothiophene-3-carboxylate (Major Product) Wheland->Product Deprotonation

Electrophilic aromatic substitution pathway for the nitration of ethyl thiophene-3-carboxylate.

Quantitative Data: Nitration Conditions Comparison

Selecting the correct nitrating agent is the difference between a 80% yield and an intractable black tar. The classic concentrated HNO₃/H₂SO₄ mixture is generally too harsh for thiophenes .

Table 1: Comparison of Nitration Conditions for Ethyl Thiophene-3-carboxylate

Nitrating AgentTemperatureMajor IsomerAnticipated YieldCommon Byproducts / Issues
Fuming HNO₃ / Conc. H₂SO₄ 25 °C5-Nitro< 20%Tarry polymers, 2-Nitro, Dinitro, Explosive risk
KNO₃ / Conc. H₂SO₄ 0–5 °C5-Nitro75–85%2-Nitro (minor), Hydrolyzed ester (if quenched poorly)
HNO₃ / Acetic Anhydride -10 to 0 °C5-Nitro60–70%2-Nitro, Acetylated byproducts

Optimized Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific In-Process Controls (IPCs) such as color changes and thermal outputs, you can verify the success of the reaction in real-time.

Protocol A: Kinetically Controlled Direct Nitration (Recommended)

This method utilizes KNO₃ in H₂SO₄ to generate the nitronium ion slowly, avoiding the destructive presence of aqueous nitrous acid .

Workflow Prep 1. Acid Prep H2SO4 at 0°C AddSM 2. Substrate Dropwise Addition Prep->AddSM Nitrate 3. Nitration KNO3 Portion-wise AddSM->Nitrate Quench 4. Ice Quench Prevent Hydrolysis Nitrate->Quench Purify 5. Isolate & Purify EtOH Recrystallization Quench->Purify

Optimized step-by-step workflow for the kinetically controlled nitration protocol.

  • Preparation: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv) and cool to 0 °C using an ice-brine bath.

  • Substrate Addition: Slowly add ethyl thiophene-3-carboxylate (1.0 equiv) dropwise to the stirring acid. Maintain the internal temperature below 5 °C.

    • IPC: The solution should remain clear and pale yellow.

  • Nitration: Add finely powdered potassium nitrate (KNO₃, 1.05 equiv) portion-wise over 45 minutes.

    • Causality: Solid KNO₃ dissolves slowly, generating NO₂⁺ at a controlled rate. This prevents thermal spikes that lead to oxidative ring-opening.

    • IPC: The solution will transition to a deep orange. Self-Validation: If the solution rapidly turns black, thermal runaway is occurring; abort the run and verify your cooling apparatus.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Quench: Pour the reaction mixture carefully onto a massive excess of vigorously stirred crushed ice (10x volume of acid).

    • Causality: Rapid cooling prevents the exothermic hydrolysis of the ethyl ester, which occurs rapidly in hot aqueous acid.

  • Isolation & Purification: Filter the resulting pale-yellow precipitate. Wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize from hot ethanol to remove trace 2-nitro isomers, yielding pure ethyl 5-nitrothiophene-3-carboxylate .

Protocol B: Alternative Route via Fischer Esterification

If direct nitration is incompatible with your specific lab setup, an alternative is the esterification of commercially available 5-nitrothiophene-3-carboxylic acid.

  • Setup: Dissolve 5-nitrothiophene-3-carboxylic acid (1.0 equiv) in anhydrous ethanol (10 volumes).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv).

  • Reaction: Reflux for 12 hours. Causality: Use a Soxhlet extractor with 3Å molecular sieves to continuously remove water, driving the equilibrium toward the ester.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Troubleshooting & FAQs

Q: Why is my yield of ethyl 5-nitrothiophene-3-carboxylate so low, accompanied by a black, tarry residue? A: Thiophenes are highly electron-rich and prone to oxidative ring-opening when exposed to strong oxidizing acids. Furthermore, the presence of trace nitrous acid (HNO₂) in standard nitric acid can trigger an explosive, autocatalytic nitrosation pathway. Solution: Abandon standard HNO₃/H₂SO₄ mixtures. Switch to the KNO₃/H₂SO₄ protocol (Protocol A), which generates the nitronium ion without introducing aqueous nitrous acid. If you must use HNO₃, the addition of urea is mandatory to scavenge nitrosyl species.

Q: I am detecting a significant amount of 5-nitrothiophene-3-carboxylic acid in my crude NMR. How did my ester hydrolyze? A: Ester hydrolysis is a common side reaction caused by the highly exothermic reaction of sulfuric acid with water during the quench phase. If the localized internal temperature exceeds 15 °C in highly acidic aqueous conditions, the ethyl ester will rapidly cleave. Solution: Ensure the reaction is quenched by pouring it slowly over a large excess of vigorously stirred crushed ice. Never add water directly to the acid, and do not allow the ice bath to melt completely before the quench is finished.

Q: My GC-MS shows a secondary product with the same mass (m/z 201). What is it, and how do I remove it? A: This is the 2-nitro isomer. While the ester group at C3 directs electrophilic attack primarily to C5 (due to steric hindrance and electronic deactivation at C2), approximately 5–10% of the 2-nitro isomer still forms under kinetic conditions. Solution: The 5-nitro isomer has significantly lower solubility in cold ethanol than the 2-nitro isomer. A single recrystallization of the crude solid from hot ethanol will upgrade the purity to >98%.

Q: Can I use acetic anhydride and nitric acid instead of sulfuric acid? A: Yes, the HNO₃/Ac₂O system forms acetyl nitrate, a milder nitrating agent. However, this method carries a severe risk of explosion if the temperature is not strictly maintained below 0 °C. We recommend the KNO₃/H₂SO₄ route for superior safety and scalability in standard lab environments.

References

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. "Direct nitration of five membered heterocycles." ARKIVOC, 2005. URL:[Link]

  • Chemistry Stack Exchange Contributors. "Suitable reagents for nitration of thiophene." Chemistry Stack Exchange, 2019. URL:[Link]

Optimization

purification methods for Ethyl 5-nitrothiophene-3-carboxylate

Technical Support Center: Purification of Ethyl 5-nitrothiophene-3-carboxylate Status: Active Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #NT-PUR-503 Subject: Optimization of Workup and Purification Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 5-nitrothiophene-3-carboxylate

Status: Active Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #NT-PUR-503 Subject: Optimization of Workup and Purification Protocols

Diagnostic Hub: The Triage Strategy

Before proceeding with a specific protocol, we must diagnose the state of your crude material. In the synthesis of Ethyl 5-nitrothiophene-3-carboxylate (typically via nitration of ethyl thiophene-3-carboxylate), the most common challenges are regioisomer contamination (2-nitro vs. 5-nitro) and hydrolysis byproducts (carboxylic acids).

Visual Workflow: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 8:2) Start->TLC Decision1 Impurity Profile? TLC->Decision1 PathA Major Spot + Trace Impurities Decision1->PathA Clean Separation PathB Close-running Isomers (Regioisomers) Decision1->PathB overlapping spots PathC Baseline Dragging (Acid Impurity) Decision1->PathC streaking ActionA PROTOCOL A: Recrystallization (EtOH) PathA->ActionA ActionB PROTOCOL B: Flash Chromatography PathB->ActionB ActionC Bicarbonate Wash (Pre-purification) PathC->ActionC ActionC->TLC Re-evaluate

Figure 1: Decision matrix for selecting the appropriate purification route based on Thin Layer Chromatography (TLC) behavior.

Core Protocols

Protocol A: Recrystallization (The Gold Standard)

Recommended for: Material with >85% purity or simple trace impurities.

Nitrothiophenes generally exhibit excellent crystallinity. The 5-nitro isomer is typically less soluble in alcohols than the 2-nitro isomer or unreacted starting material, making recrystallization the most efficient method for scale-up.

Solvent Selection Guide:

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Ethanol (95%) LowHighExcellent Primary choice. Induces good crystal growth.
Isopropanol (IPA) LowModerateGood Use if EtOH yields oiling out.
Hexane/EtOAc ModerateHighFair Good for flash precipitation but risks trapping impurities.
Water InsolubleInsolubleAnti-solvent Use only as an additive to hot EtOH to force precipitation.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask. Add minimal Ethanol (95%) while heating to reflux (approx. 78°C).

  • Saturation: Add solvent dropwise until the solid just dissolves. If a dark oily residue remains undissolved at reflux, it is likely polymeric tar—decant the hot supernatant into a clean flask.

  • Cooling Gradient:

    • Allow the flask to cool to room temperature (25°C) slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once crystals form, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the pale yellow/orange needles using a Buchner funnel. Wash with cold ethanol (-20°C).

  • Drying: Vacuum dry at 40°C. Note: Nitro compounds can be thermally sensitive; do not overheat.

Protocol B: Flash Column Chromatography

Recommended for: Separating the 5-nitro isomer from the 2-nitro isomer or if the product "oils out" during crystallization.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes to Ethyl Acetate (EtOAc).

  • Equilibration: Start with 100% Hexanes.

  • Loading: Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) and load onto the column. Avoid loading with EtOAc as it causes band broadening.

  • Elution Gradient:

    • 0–5% EtOAc: Elutes unreacted thiophene starting material.

    • 5–15% EtOAc: Typically elutes the minor 2-nitro isomer (often less polar due to proximity of nitro/ester groups masking the dipole).

    • 15–25% EtOAc: Elutes the major 5-nitro isomer (Target).

  • Visualization: Nitrothiophenes are UV active (254 nm) and often colored (yellow). Collect the major yellow band.

Troubleshooting & FAQs

Q1: My product is coming out as a dark oil instead of crystals. What is happening? A: This is a phenomenon known as "oiling out," common with nitro-heterocycles. It occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or due to high impurity levels.

  • Fix: Re-dissolve the oil in the hot solvent. Add a "seed crystal" of pure product if available. Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation. If this fails, switch to Isopropanol (higher boiling point) or perform a quick silica plug filtration (Protocol B) to remove tars before attempting recrystallization again.

Q2: How do I distinguish between the 5-nitro and 2-nitro isomers? A: Regioselectivity in thiophene nitration is governed by the directing effect of the sulfur atom and the ester group.

  • NMR Insight: The coupling constant (

    
    ) is the diagnostic tool.
    
    • 2,3-substitution (unlikely here):

      
      .
      
    • 2,4-substitution:

      
       (meta-like).
      
    • 2,5-substitution (Target): The 5-nitro-3-carboxylate pattern will show a singlet (or very small doublet) for the proton at C2 and C4 if they are not coupling strongly. However, typically for 5-nitrothiophene-3-carboxylate, you look for the specific shift of the C2 proton which is highly deshielded by the adjacent sulfur and ester.

  • TLC: The 2-nitro isomer usually has a slightly higher

    
     (runs faster) in Hex/EtOAc systems compared to the 5-nitro isomer due to intramolecular dipole cancellation.
    

Q3: My crude mixture is acidic. Can I just recrystallize? A: No. Residual acid (from nitration) or hydrolyzed acid (5-nitrothiophene-3-carboxylic acid) will contaminate the crystal lattice and catalyze decomposition.

  • Fix: Dissolve crude in EtOAc and wash 2x with Saturated Aqueous

    
    . Dry the organic layer over 
    
    
    
    before attempting Protocol A or B.

Safety & Stability (Critical)

Visual Workflow: Stability Management

Stability Nitro Nitro Group (-NO2) Risk1 Thermal Hazard (Exothermic Decomp) Nitro->Risk1 >150°C Thiophene Thiophene Ring Risk2 Photosensitivity (Darkening/Tars) Thiophene->Risk2 UV Light Mitigation Store: Amber Vial Temp: <25°C Risk1->Mitigation Risk2->Mitigation

Figure 2: Stability risks associated with nitro-thiophene derivatives.

  • Thermal: Nitro-compounds are energetic. Never distill the crude material at high temperatures/dryness. Always test a small sample for exotherms (DSC) before large-scale heating.

  • Photostability: Thiophene derivatives are prone to photo-oxidation. Store the purified solid in amber vials wrapped in foil.

References

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. Semantic Scholar. (Demonstrates recrystallization of similar nitro-thiophene esters using Ethanol and Isopropanol). Link

  • Direct nitration of five membered heterocycles. Semantic Scholar. (Discusses regioselectivity of thiophene nitration, confirming the 2- and 5- positions as active sites). Link

  • Nitration of Benzo[b]thiophene-3-carbonitrile. BenchChem. (Provides analogous protocols for purifying 3-substituted nitrothiophenes via column chromatography). Link

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 5-nitrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive technical support for the recrystallization of Ethyl 5-nitrothiophene-3-carboxylate. As Senior Application Scientists, we...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the recrystallization of Ethyl 5-nitrothiophene-3-carboxylate. As Senior Application Scientists, we have designed this resource to address common challenges and provide in-depth, field-proven insights to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal solvent for the recrystallization of Ethyl 5-nitrothiophene-3-carboxylate?

A1: The ideal solvent for recrystallizing Ethyl 5-nitrothiophene-3-carboxylate will have a steep solubility curve for the compound. This means it should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This temperature-dependent solubility is crucial for maximizing the recovery of the purified product.[1] Additionally, the solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, which allows for their removal by filtration.[1] The solvent must also be chemically inert towards the nitroaromatic compound.[1]

Based on the "like dissolves like" principle, polar solvents are generally good candidates for dissolving polar nitroaromatic compounds like Ethyl 5-nitrothiophene-3-carboxylate.[1] Alcoholic solvents are often a good starting point for the recrystallization of nitroaryl compounds.[1] For instance, ethanol has been successfully used to recrystallize similar nitrothiophene derivatives.[2][3][4][5]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent, causing it to melt before it dissolves.[1] A high concentration of impurities can also lead to this problem.[1]

Troubleshooting Steps:

  • Re-dissolve the oil: Gently heat the solution to redissolve the oily substance.[1]

  • Add more solvent: Introduce a small amount of additional hot solvent to lower the saturation point of the solution.[1][6]

  • Slow down the cooling process: Allow the solution to cool to room temperature very slowly.[1] Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of well-defined crystals over an oil.[7]

  • Consider a different solvent: If the problem persists, the current solvent may not be suitable. A solvent with a lower boiling point might be a better choice.

Q3: No crystals have formed even after the solution has cooled and been placed in an ice bath. What should I do?

A3: The failure of crystals to form can be due to several factors, with the most common being the use of too much solvent.[7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a clean glass rod just below the surface of the solution.[1][7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small, pure crystal of Ethyl 5-nitrothiophene-3-carboxylate, add it to the solution to act as a "seed" for crystallization to begin.[6][7]

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate some of it using a rotary evaporator and then attempt the cooling and crystallization process again.[7]

  • Ensure Thorough Cooling: Make sure the solution has been adequately cooled in an ice bath to maximize the chances of precipitation.[9]

Q4: My final product has a low yield. What are the likely causes and how can I improve recovery?

A4: A low yield can be disappointing, but it's often preventable. The primary causes include using an excessive amount of solvent, not cooling the solution sufficiently, or washing the collected crystals with a solvent that is not ice-cold.[1]

Strategies to Improve Yield:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, use only the minimum volume of hot solvent required to completely dissolve the crude product.[1][10]

  • Thorough Cooling: Ensure the flask is well-chilled in an ice bath to maximize the precipitation of the product.[9]

  • Ice-Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[1][11]

Q5: When is it appropriate to use a mixed solvent system for recrystallization?

A5: A mixed solvent system is a valuable technique when no single solvent meets all the ideal criteria for recrystallization.[1] This approach is particularly useful when your compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" solvent).[1]

General Procedure for a Mixed Solvent Recrystallization:

  • Dissolve the crude Ethyl 5-nitrothiophene-3-carboxylate in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

A hexane-isopropyl ether mixture has been used for recrystallizing a similar compound, 2-nitrothiophene.[3][4]

Recrystallization Protocol for Ethyl 5-nitrothiophene-3-carboxylate

This protocol outlines the key steps for the successful recrystallization of Ethyl 5-nitrothiophene-3-carboxylate.

1. Solvent Selection:

  • Begin by identifying a suitable solvent or solvent pair. Ethanol is a good starting point.[2][3][4][5]

  • The ideal solvent should dissolve the compound when hot but not when cold.[1]

2. Dissolution:

  • Place the crude Ethyl 5-nitrothiophene-3-carboxylate in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[10]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.[9] This step is crucial to prevent these impurities from being incorporated into the final crystals.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.[10] Covering the flask will prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[11]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[11]

6. Drying:

  • Dry the purified crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a suitable temperature.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key stages of a successful recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Final Product Crude_Product Crude Ethyl 5-nitrothiophene-3-carboxylate Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Solvent_Selection Select Appropriate Solvent(s) Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: Recrystallization workflow from crude product to pure crystals.

Solvent Selection Summary

Solvent/SystemRationalePotential Issues
Ethanol Often a good starting point for nitroaromatic compounds.[1] Has been used successfully for similar nitrothiophene derivatives.[2][3][4][5]May be too good a solvent, leading to lower yields if an excess is used.
Hexane-Isopropyl Ether A mixed solvent system that has been used for the recrystallization of 2-nitrothiophene.[3][4]Requires careful addition of the "bad" solvent to avoid "oiling out".[1]
Other Alcohols (e.g., Methanol, Isopropanol) Similar polarity to ethanol and may also be effective.Solubility characteristics will vary and require empirical testing.

References

  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • PrepChem.com. (n.d.). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Google Patents. (2002, March 20). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. European Patent.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Google Patents. (n.d.). US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • (n.d.). Recrystallization.
  • Scribd. (n.d.). Recrystallization Techniques for Purification.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • (n.d.). recrystallization.pdf.

Sources

Optimization

Technical Support Center: Nitrothiophene Reduction Troubleshooting

Topic: Overcoming Low Conversion & Catalyst Deactivation in Nitrothiophene Reduction Executive Summary: The "Sulfur Trap" Reducing nitrothiophenes to aminothiophenes presents a unique paradox in organic synthesis. The ve...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Conversion & Catalyst Deactivation in Nitrothiophene Reduction

Executive Summary: The "Sulfur Trap"

Reducing nitrothiophenes to aminothiophenes presents a unique paradox in organic synthesis. The very atom that defines the ring—sulfur—is a potent poison for the transition metal catalysts (Pd, Pt, Ni) typically used in hydrogenation.

If you are experiencing stalled reactions, low conversion, or "vanishing" products , you are likely encountering one of three specific failure modes:

  • Catalyst Poisoning: The thiophene sulfur chemisorbs to the metal surface, blocking hydrogen activation.

  • Product Instability: The resulting aminothiophene is electron-rich and polymerizes rapidly upon isolation.

  • Ring Desulfurization: Over-active catalysts (like Raney Ni) strip the sulfur, destroying the heterocyclic core.

This guide details the diagnostic steps and field-proven protocols to resolve these issues.

Part 1: Diagnostic Decision Matrix

Before altering your reaction parameters, use this logic flow to identify the correct reduction methodology for your specific substrate and scale.

NitrothiopheneDecisionTree Start START: Nitrothiophene Substrate Scale What is your reaction scale? Start->Scale LabScale Lab Scale (<10g) Scale->LabScale LargeScale Process/Pilot (>10g) Scale->LargeScale ChemRed Chemical Reduction (Preferred for reliability) LabScale->ChemRed CatHyd Catalytic Hydrogenation (Preferred for atom economy) LargeScale->CatHyd AcidSens Is substrate acid sensitive? ChemRed->AcidSens CatChoice Current Catalyst? CatHyd->CatChoice No No AcidSens->No Robust Yes Yes AcidSens->Yes Mild FeAcOH Protocol A: Fe / AcOH (Most Robust) SnCl2 Protocol B: SnCl2 / EtOH (Selective but messy) PdC Pd/C or Pt/C CatChoice->PdC PtS Protocol C: Pt(S)/C (Sulfided Platinum) CatChoice->PtS Correct Choice Poison FAILURE: Sulfur Poisoning (Stalled Reaction) PdC->Poison Deactivation No->FeAcOH Yes->SnCl2

Figure 1: Decision tree for selecting the optimal reduction method based on scale and substrate sensitivity.

Part 2: Troubleshooting & FAQs

Issue 1: The Reaction Stalls at <20% Conversion

User Report: "I am using 10% Pd/C under 50 psi H2. The reaction started but stopped after 30 minutes. Adding more catalyst didn't help."

Root Cause: Competitive Adsorption (Poisoning) Thiophene sulfur possesses lone pair electrons in 3p orbitals that donate effectively into the empty d-orbitals of Palladium (Pd) or Platinum (Pt). This chemisorption is stronger than the adsorption of the nitro group or hydrogen. The sulfur effectively "coats" the active sites, permanently deactivating the catalyst.

The Fix: Switch to Sulfided Platinum (Pt(S)/C) You cannot simply use standard Pd/C. You must use a catalyst that is already poisoned or modified to resist further sulfur uptake.

  • Recommendation: Use Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why it works: The active sites are modified with sulfur during manufacturing. This lowers the catalyst's affinity for the thiophene sulfur (preventing poisoning) while retaining enough activity to reduce the nitro group [1].

  • Alternative: If Pt(S)/C is unavailable, Raney Nickel can be used, but it requires high loading (often >50 wt%) and carries a risk of desulfurization (see Issue 3).

Issue 2: The "Vanishing Product" Phenomenon

User Report: "TLC showed complete conversion to a new spot. I filtered the catalyst and rotovapped the solvent. The flask now contains a black tar, and the product peak is gone from the NMR."

Root Cause: Aminothiophene Instability Free-base aminothiophenes (especially 2-aminothiophenes) are notoriously unstable. They are electron-rich dienes susceptible to:

  • Oxidation: Rapid reaction with air.

  • Polymerization: Self-reaction to form conductive polymers (tars).

  • Hydrolysis: Conversion to imines/ketones in aqueous workups.

The Fix: Trap as a Salt or Derivative

  • Never isolate the free base aminothiophene to dryness.

  • Protocol: Acidify the reaction mixture immediately after filtration (using HCl in dioxane or ether) to precipitate the Aminothiophene Hydrochloride salt . The salt form is stable.

  • Alternative: Perform a "telescoped" reaction where you add an acylating agent (e.g., acetic anhydride) directly to the crude reduction mixture to form the stable amide [2].

Issue 3: Ring Opening (Desulfurization)

User Report: "I used Raney Nickel to avoid poisoning. I got the amine, but the mass spec indicates I lost 32 mass units (Sulfur)."

Root Cause: Hydrogenolysis Raney Nickel is a potent desulfurizing agent (the primary method for removing sulfur from organics). Under hydrogenation conditions, it can cleave the C-S bonds, opening the thiophene ring to form aliphatic amines (e.g., butylamines).

The Fix: Control Activity or Switch Method

  • Optimization: If using Raney Ni, lower the temperature to ambient and strictly monitor H2 uptake. Stop immediately upon theoretical consumption.

  • Better Approach: Switch to Chemical Reduction (Fe/AcOH) . Iron reduction is chemoselective for the nitro group and does not possess the energy to cleave the thiophene ring [3].

Part 3: Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Robust" Method)

Best for: Lab scale (100mg - 10g), acid-stable substrates, and avoiding catalyst poisoning.

Reagents:

  • Nitrothiophene substrate (1.0 equiv)[1]

  • Iron Powder (3.0 - 5.0 equiv) - Must be fine powder (<325 mesh)

  • Acetic Acid (glacial) / Ethanol (1:4 ratio) or pure Acetic Acid

  • Catalyst: 1 drop of conc. HCl (to activate Fe)

Step-by-Step:

  • Activation: In a round-bottom flask, suspend Iron powder in the solvent mixture. Add 1 drop of conc. HCl and stir at 60°C for 10 mins to activate the iron surface.

  • Addition: Add the nitrothiophene substrate portion-wise (exothermic).

  • Reflux: Heat to 70-80°C. Monitor by TLC (usually complete in 1-2 hours).

  • Work-up (Critical Step):

    • The reaction will form a thick sludge of Iron(III) acetate/oxide.

    • Dilute with Ethyl Acetate.

    • Filter through a Celite pad while still warm. (Cold filtration often stalls due to precipitation).

    • Wash the Celite pad vigorously with Ethyl Acetate.

  • Isolation: Wash the organic filtrate with saturated NaHCO3 (to remove acetic acid), dry over Na2SO4, and concentrate.

    • Note: If the product is unstable, add HCl/Ether immediately to the filtrate to isolate the salt.

Protocol B: Hydrogenation with Sulfided Platinum (The "Scalable" Method)

Best for: Process scale (>10g), clean work-up requirements.

Reagents:

  • Nitrothiophene substrate[1][2][3][4]

  • 5% Pt(S)/C (Sulfided Platinum on Carbon) - Loading: 2-5 wt% relative to substrate

  • Solvent: Methanol or Ethyl Acetate

Step-by-Step:

  • Safety Check: Purge autoclave/flask with Nitrogen.

  • Loading: Add substrate, solvent, and Pt(S)/C catalyst.

    • Warning: Do not use standard Pd/C.

  • Hydrogenation: Pressurize with H2 (typically 3-5 bar / 45-75 psi). Stir vigorously.

    • Temperature: Keep <50°C to prevent ring hydrogenation.

  • Filtration: Once H2 uptake ceases, purge with Nitrogen. Filter catalyst through Celite (keep wet to prevent fire hazard, though Pt(S)/C is less pyrophoric than Pd/C).

  • Stabilization: Immediately treat filtrate with acid or acylating agent if the free amine is unstable.

Part 4: Comparative Data Summary

FeaturePd/C HydrogenationFe / Acetic AcidSulfided Pt/C
Conversion Rate Low (Poisoning)High (>90%)High (>95%)
Reaction Time Stalls Indefinitely1 - 3 Hours2 - 6 Hours
Ring Stability GoodExcellentExcellent
Scalability PoorModerate (Waste issues)Excellent
Cost High (Catalyst)LowHigh (Catalyst)
Primary Risk Catalyst Deactivation Emulsion/Sludge Availability

Part 5: Stability Visualization

The following diagram illustrates the critical "Trap" phase where most yield is lost after the reaction is chemically complete.

StabilityPathway Nitro Nitrothiophene Amine Aminothiophene (Free Base) Nitro->Amine Reduction Polymer Black Tar / Polymer (Irreversible Loss) Amine->Polymer Exposure to Air/Light (>1 hour) Salt Amine-HCl Salt (Stable Solid) Amine->Salt + HCl (immediate) Amide Acetamide Derivative (Stable) Amine->Amide + Ac2O (in situ)

Figure 2: Stability pathways of aminothiophenes. Immediate derivatization or salt formation is required to prevent polymerization.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[5][6][7][8] Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2012). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

minimizing side reactions during thiophene esterification

Technical Support Center: Thiophene Esterification Optimization Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Minimizing Side Reactions in Thiophene Carboxylic Acid Esteri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Esterification Optimization

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Minimizing Side Reactions in Thiophene Carboxylic Acid Esterification

Introduction

Welcome to the technical support hub. If you are working with thiophene-2-carboxylic acid (or its derivatives), you are likely encountering a specific set of frustrations: yields lower than benzene analogues, reaction mixtures turning into dark "tars," or the disappearance of starting material without product formation.

Thiophene is not benzene.[1][2][3] It is an electron-rich "super-aromatic" heterocycle. Its high electron density makes it exceptionally prone to Electrophilic Aromatic Substitution (EAS) and Protodecarboxylation . Standard Fischer esterification protocols (refluxing H₂SO₄/MeOH) often fail because the catalyst destroys the substrate before the ester is formed.

This guide prioritizes mild, non-acidic, or kinetically controlled pathways to preserve the thiophene ring.

Part 1: Diagnostic Workflow

Before choosing a protocol, analyze your substrate's sensitivity using this decision matrix.

ThiopheneEsterification Start Start: Thiophene Substrate Analysis AcidSensitive Is the thiophene ring electron-rich (e.g., alkyl/methoxy subs)? Start->AcidSensitive Scale Scale of Reaction? AcidSensitive->Scale Yes (High Polymerization Risk) MethodC Method C: Modified Fischer (p-TsOH instead of H2SO4) *Only for stable rings* AcidSensitive->MethodC No (Electron-withdrawing subs) MethodA Method A: Alkyl Halide + Base (K2CO3/DMF) *Prevents Polymerization* Scale->MethodA < 5g (Lab Scale) MethodB Method B: Acid Chloride via Oxalyl Chloride (Cat. DMF) *Scalable, no heat* Scale->MethodB > 100g (Process Scale) Result Target Ester (>90% Yield) MethodA->Result MethodB->Result MethodC->Result

Caption: Decision matrix for selecting the optimal esterification route based on substrate electronic properties and reaction scale.

Part 2: Troubleshooting Modules

Module A: The "Black Tar" Effect (Oligomerization)

User Issue: "I tried refluxing my thiophene acid in methanol with sulfuric acid. After 2 hours, the solution turned black and viscous. My yield is <30%."

Root Cause: Acid-Catalyzed Polymerization. Thiophene is highly reactive toward electrophiles. Strong mineral acids (H₂SO₄, HCl) protonate the thiophene ring (usually at C2 or C5). This cation acts as a potent electrophile, attacking neutral thiophene molecules, leading to dimers, trimers, and eventually "polythiophene" tars.

The Fix: Eliminate Protic Acids. Switch to Base-Promoted Esterification (nucleophilic attack by carboxylate). This method keeps the reaction mixture basic/neutral, completely preventing the formation of the reactive thiophene cation.

Protocol (The "Gold Standard" for Lab Scale):

  • Dissolve: 1.0 equiv Thiophene carboxylic acid in DMF (anhydrous).

  • Base: Add 2.5 equiv

    
     (finely ground). Stir for 15 min at RT.
    
  • Electrophile: Add 1.2 equiv Alkyl Iodide (e.g., MeI, EtI).

  • Reaction: Stir at RT for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc.

    • Why this works: The carboxylate anion (

      
      ) is formed immediately. It acts as a nucleophile attacking the alkyl halide (
      
      
      
      ). No protons are present to initiate polymerization [1].
Module B: The "Vanishing Reactant" (Protodecarboxylation)

User Issue: "My starting material is gone, but I don't see the ester. I see a new spot with a lower molecular weight."

Root Cause: Protodecarboxylation. Thiophene-2-carboxylic acids are susceptible to losing


 upon heating, especially in acidic media. The mechanism involves protonation at the C2 position (ipso-attack), creating a tetrahedral intermediate that collapses to release 

and thiophene.

The Fix: Thermal Management & Activation Strategy. Avoid reflux temperatures (>60°C). If you must activate the acid, use the Acid Chloride Method at controlled temperatures.

Protocol (Scalable & Low Temp):

  • Activation: Suspend Thiophene acid in DCM (0°C). Add 1.2 equiv Oxalyl Chloride followed by 2 drops of DMF (catalyst).

  • Gas Evolution: Allow to warm to RT. Stir until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Esterification: Cool back to 0°C. Add a mixture of the Alcohol (excess) and Triethylamine (2.0 equiv) dropwise.

    • Why this works: Oxalyl chloride converts the acid to the acid chloride at low temperatures (0°C to RT), avoiding the thermal energy required for decarboxylation. The subsequent esterification is exothermic but controlled by cooling [2].

Module C: The "Stubborn Urea" (Steglich Coupling)

User Issue: "I used DCC/DMAP to be gentle, but I cannot separate the DCU byproduct from my product. It co-crystallizes."

Root Cause: Solubility overlap. Thiophene esters often have similar solubility profiles to dicyclohexylurea (DCU), the byproduct of DCC coupling.

The Fix: Water-Soluble Carbodiimides. Replace DCC with EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol Modification:

  • Use EDC.HCl (1.2 equiv) + DMAP (0.1 equiv).

  • Workup: Wash the organic layer with dilute HCl (0.1 M) and then Water. The urea byproduct of EDC is water-soluble and washes away completely, leaving pure thiophene ester.

Part 3: Comparative Data & Mechanisms

Comparison of Methods
MethodReagentsTemperatureRisk ProfileRecommended For
Fischer

/ MeOH
Reflux (65°C+)High: Polymerization & DecarboxylationOnly electron-deficient thiophenes (e.g., nitro-substituted).
Alkyl Halide

/ MeI / DMF
25°C (RT)Low: Basic conditions prevent EAS.General Purpose. Best for sensitive substrates.
Acid Chloride

/ DCM /

0°C -> 25°CMedium: HCl generation requires buffering.Large scale (>10g).
Steglich EDC / DMAP / DCM25°C (RT)Low: Very mild.Precious substrates; complex alcohols.
Mechanism of Failure: Acid-Catalyzed Polymerization

Understanding why Fischer esterification fails is critical to avoiding it.

Polymerization Monomer Thiophene Monomer Cation Sigma Complex (Cationic Intermediate) Monomer->Cation + Proton Proton H+ (Acid) Proton->Cation Dimer Dimerization (Loss of Aromaticity) Cation->Dimer + Monomer Polymer Polythiophene (Black Tar) Dimer->Polymer + n Monomers - H+

Caption: Pathway of acid-catalyzed oligomerization. The protonated thiophene acts as an electrophile, initiating a chain reaction.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with caution. Thionyl chloride often requires reflux to form the acid chloride efficiently, which re-introduces the risk of thermal degradation. If you use 

, use catalytic DMF to lower the activation energy and keep the temperature below 40°C [3].

Q: My thiophene has a boronic acid group. Will these conditions work? A: No. Standard oxidation/acid conditions can deborylate the ring. For boronic acid-substituted thiophenes, use the Alkyl Halide/Base method (Method A) . It is chemically orthogonal to the boronic acid moiety.

Q: I need to make a tert-butyl ester. Method A isn't working. A:


 reactions (Method A) fail with bulky electrophiles like tert-butyl halides. For tert-butyl esters, use Boc-Anhydride (

)
with DMAP (catalytic) in tert-butanol/THF. This "Steglich-like" approach avoids the steric hindrance of direct alkylation [4].

References

  • Meshram, S. M., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols.[4][5][6] Asian Journal of Chemistry. Link (Demonstrates base/mild catalyst advantages).

  • Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link (Foundational text on DMAP catalysis preventing side reactions).

  • Audubert, C., & Lebel, H. (2017).[7] Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization.[6][7] Organic Letters. Link (Modern alternative for highly sensitive substrates).

  • Campaigne, E., & LeSuer, W. M. (1953).[1] 3-Thenoic Acid.[1] Organic Syntheses. Link (Classic handling of thiophene carboxylic acids).

Sources

Optimization

Technical Support Center: Thermal Optimization for Ethyl 5-nitrothiophene-3-carboxylate Synthesis

Case ID: T-NO2-THIO-003 Status: Active Topic: Reaction Temperature & Regiocontrol in Thiophene Nitration Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal-Select...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-NO2-THIO-003 Status: Active Topic: Reaction Temperature & Regiocontrol in Thiophene Nitration Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal-Selectivity Matrix

You are likely encountering a yield-purity trade-off. In the nitration of Ethyl thiophene-3-carboxylate , the temperature is not merely a kinetic accelerator; it is the primary switch for regioselectivity.

The thiophene ring is electron-rich, but the ester group at position 3 is electron-withdrawing.

  • The Goal: Nitration at Position 5 (Cooperative directing effect:

    
     to Sulfur, 
    
    
    
    to Ester).
  • The Impurity: Nitration at Position 2 (Competitive effect:

    
     to Sulfur, but sterically hindered by the Ester).
    

The Core Rule: Kinetic control favors the 5-isomer. Thermodynamic equilibration or high-energy transition states (caused by heat) increase the ratio of the 2-isomer and dinitro-species.

Optimal Temperature Ranges
Process StageTarget TemperatureCritical LimitConsequence of Excursion
Reagent Preparation -5°C to 0°C> 10°CFormation of explosive acetyl nitrate species; decomposition.
Addition Phase -5°C to 5°C> 10°CLoss of regioselectivity (increase in 2-nitro isomer); exotherm runaway.
Reaction Aging 0°C to 10°C> 20°CEster hydrolysis; oxidative ring opening (tar formation).
Quenching < 5°CN/AViolent fuming; product oiling out.

Troubleshooting Guide: Diagnostics & Solutions

Use this module to diagnose specific failure modes in your current batch.

Issue A: High Levels of "Isomer X" (Ethyl 2-nitrothiophene-3-carboxylate)

Symptom: HPLC/TLC shows a persistent impurity (~5-15%) just below the product spot. Root Cause: Thermal Spike during Addition. The activation energy difference between C2 and C5 nitration is small. If the internal temperature spikes (even for seconds) during the addition of the nitrating agent, the C2 pathway becomes accessible. Corrective Action:

  • Switch from "Mixed Acid" (

    
    ) to Acetyl Nitrate  (
    
    
    
    ). The latter is milder and more selective.
  • Reduce addition rate. The addition should be controlled by internal temperature, not time.

  • Cooling Bath: Use Acetone/Dry Ice or Ethylene Glycol/Water chiller set to -10°C to create a thermal buffer.

Issue B: Reaction Mixture Turns Black/Tarry

Symptom: Yield is <30%; crude material is a viscous dark oil. Root Cause: Oxidative Ring Degradation. Thiophene rings are unstable toward strong oxidizers at high temperatures. You have likely triggered a radical oxidation pathway rather than electrophilic substitution. Corrective Action:

  • Hard Stop: Never allow the reaction to exceed 20°C.

  • Reagent Check: Ensure your Nitric Acid is not containing excessive nitrous acid (

    
    ). Use Urea (0.5 equiv) in the pot to scavenge nitrous acid species if using fuming 
    
    
    
    .
Issue C: Product is an Oil that Won't Crystallize

Symptom: NMR shows product signals but significant ethyl peaks and broad OH signals. Root Cause: Ester Hydrolysis. The acidic medium (especially if


 is used) hydrolyzed the ethyl ester to the carboxylic acid.
Corrective Action: 
  • Avoid aqueous workups until the acid is fully neutralized or diluted.

  • Switch to the Acetyl Nitrate protocol (anhydrous conditions) to prevent hydrolysis.

The "Golden Batch" Protocol

Standardized Methodology for High-Fidelity Synthesis

Reaction: Ethyl thiophene-3-carboxylate


 Ethyl 5-nitrothiophene-3-carboxylate
Reagents
  • Substrate: Ethyl thiophene-3-carboxylate (1.0 equiv)

  • Solvent/Reagent: Acetic Anhydride (

    
    ) (3.0 equiv - acts as solvent & reagent)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) (1.1 equiv)
    
  • Catalyst: Conc.

    
     (Catalytic, 2-3 drops)
    
Step-by-Step Workflow

1. Preparation of Acetyl Nitrate (In Situ)

  • Safety Note: Acetyl nitrate is explosive if isolated.[1][2][3] Always generate in situ and keep cold.

  • Charge a 3-neck flask with Acetic Anhydride.

  • Cool to -5°C under

    
     atmosphere.
    
  • Add Fuming

    
     dropwise.[4] CRITICAL:  Do not allow temp to rise above 0°C.
    
  • Add catalytic

    
    .[5]
    

2. Substrate Addition

  • Dissolve Ethyl thiophene-3-carboxylate in a minimal amount of Acetic Anhydride.

  • Add this solution to the nitrating mixture slowly.[6]

  • Rate Control: Adjust addition rate to maintain internal temperature between -5°C and 0°C .

3. Reaction Aging

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes .

  • Allow to warm slightly to 10°C for 1 hour to ensure conversion.

  • Checkpoint: TLC (Hexane/EtOAc 4:1). Product should appear as a distinct spot; starting material should be absent.

4. Quench & Isolation

  • Pour the reaction mixture over crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • The product should precipitate as a solid.

  • Filter and wash with cold water until pH is neutral.

  • Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to remove any trace 2-isomer.

Visualizing the Decision Matrix

The following logic flow illustrates the critical decision points during the thermal optimization process.

NitrationLogic Start Start: Nitration Setup Choice_Reagent Select Reagent System Start->Choice_Reagent MixedAcid Mixed Acid (H2SO4/HNO3) Choice_Reagent->MixedAcid High Risk AcetylNitrate Acetyl Nitrate (Ac2O/HNO3) Choice_Reagent->AcetylNitrate Recommended Temp_Control Monitor Internal Temp (Ti) MixedAcid->Temp_Control AcetylNitrate->Temp_Control Path_HighTemp Ti > 10°C Temp_Control->Path_HighTemp Exotherm Spike Path_Optimum Ti = -5°C to 0°C Temp_Control->Path_Optimum Controlled Cooling Result_Impurity Result: High C2-Isomer (Low Regioselectivity) Path_HighTemp->Result_Impurity Minor Spike Result_Tar Result: Oxidative Decomposition (Black Tar) Path_HighTemp->Result_Tar Major Spike (>25°C) Result_Success Result: High C5-Isomer (>95% Purity) Path_Optimum->Result_Success

Figure 1: Thermal Decision Tree for Thiophene Nitration. Green paths indicate the optimized "Golden Batch" parameters.

References & Authority

  • Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. Derivatives of 3-Thiophenecarboxylic Acid." Journal of the American Chemical Society.[7] (Establishes the nitration patterns of 3-substituted thiophenes).

  • Brunner, F., et al. (2018). "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." Organic Process Research & Development. (Provides safety data and thermal limits for Acetyl Nitrate usage).

  • Organic Syntheses. "2-Nitrothiophene." Org. Synth. 1939, 19, 70. (Foundational protocol for thiophene nitration temperature control).

  • BenchChem Application Notes. "Nitration of Benzo[b]thiophene-3-carbonitrile and related derivatives." (Modern application notes on regioselectivity in 3-EWG substituted thiophenes).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of Ethyl 5-nitrothiophene-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with thiophene-based building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with thiophene-based building blocks. The nitration of ethyl thiophene-3-carboxylate to yield ethyl 5-nitrothiophene-3-carboxylate is a fundamental yet notoriously finicky electrophilic aromatic substitution.

Due to the electron-rich nature of the thiophene heteroaromatic system, researchers frequently encounter issues with regioselectivity, oxidative degradation, and over-nitration [1]. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of your target compound.

🔬 Troubleshooting FAQs: Impurities & Reaction Dynamics

Q1: My crude NMR shows a significant impurity with similar chemical shifts to my product. Why am I getting the 2-nitro regioisomer, and how do I remove it?

The Causality: In thiophene chemistry, electrophilic attack inherently favors the


-positions (C2 and C5) because the resulting Wheland intermediate is highly resonance-stabilized by the sulfur atom's lone pairs [1]. In ethyl thiophene-3-carboxylate, the ester group at C3 is electron-withdrawing and sterically bulky. It deactivates the adjacent C2 position (ortho-equivalent) more strongly than the distant C5 position (meta-equivalent). While C5 is electronically and sterically favored (yielding your target), the inherent hyper-reactivity of thiophene means C2 attack still occurs, generating ethyl 2-nitrothiophene-3-carboxylate  as a persistent minor impurity.
The Solution:  Regioisomers are notoriously difficult to separate via standard silica gel chromatography due to nearly identical retention factors (

). We recommend fractional recrystallization . The 5-nitro isomer typically exhibits a higher degree of crystal lattice packing efficiency compared to the sterically hindered 2-nitro isomer, allowing it to preferentially precipitate from hot ethanol or a hexane/ethyl acetate matrix.
Q2: My reaction mixture turned into a black, viscous tar, and my yield is abysmal. What caused this degradation?

The Causality: You are witnessing oxidative ring cleavage. Thiophene is highly electron-rich and sensitive to strong oxidants. If you use pure fuming nitric acid (


) or fail to control the exotherm, the nitric acid acts as an oxidizing agent rather than a nitrating agent, destroying the heteroaromatic ring and triggering polymerization [2].
The Solution:  You must moderate the nitronium ion (

) activity. Always use an acetyl nitrate system generated in situ by slowly adding

to acetic anhydride (

) at temperatures strictly maintained below 10°C [2]. The acetic anhydride acts as a water scavenger and forms the milder acetyl nitrate, preventing oxidative tar formation.
Q3: LC-MS analysis indicates the presence of a +45 Da mass impurity relative to my product. How do I eliminate dinitrothiophenes?

The Causality: A +45 Da shift (addition of


, loss of 

) indicates over-nitration, specifically the formation of ethyl 2,5-dinitrothiophene-3-carboxylate . Even though the first nitro group strongly deactivates the ring, localized hot spots or a stoichiometric excess of the nitrating agent will force a second nitration at the remaining

-position (C2) [2]. The Solution: Strict stoichiometric control (1.05 to 1.10 equivalents of

) and immediate quenching over crushed ice are required. To remove existing dinitro impurities from your crude, use silica gel column chromatography . The dinitro compound is significantly more polar due to the second nitro dipole and will elute much later than the mono-nitrated product.
Q4: I am losing my product during the aqueous workup. Is the ester hydrolyzing?

The Causality: Yes. Ethyl esters are susceptible to hydrolysis under both strongly acidic and strongly basic conditions. Quenching the highly acidic nitration mixture with strong bases (like


) generates localized high-pH zones that rapidly saponify the ethyl ester into 5-nitrothiophene-3-carboxylic acid, which then washes away in the aqueous layer.
The Solution:  Quench the reaction by pouring it over a large volume of crushed ice to dilute the acid safely. Neutralize the organic extracts using only mild, weak bases like saturated aqueous sodium bicarbonate (

), and avoid prolonged exposure to the aqueous phase.

📊 Data Presentation: Impurity Profiling & Removal Strategy

The following table summarizes the quantitative and qualitative differences between the target compound and its common impurities, providing a logical framework for your purification strategy.

Impurity / ByproductMechanistic OriginPhysical / Chemical Property DifferenceRecommended Removal Strategy
Ethyl 2-nitrothiophene-3-carboxylate Competitive electrophilic attack at the sterically hindered C2

-position.
Lower melting point; higher solubility in cold alcohols.Fractional Recrystallization (EtOH or Hexane/EtOAc).
Ethyl 2,5-dinitrothiophene-3-carboxylate Over-nitration due to excess

or extended reaction times.
Significantly higher polarity (lower

on normal-phase silica).
Silica Gel Column Chromatography (Hexane/EtOAc gradient).
Unreacted Starting Material Incomplete conversion (often due to over-cooling or insufficient reagent).Highly non-polar; lacks the strongly electron-withdrawing nitro group.Silica Gel Column Chromatography (elutes very early).
Polymeric Tar / Oxidation Products Oxidative ring cleavage of the thiophene core by unmoderated nitric acid.High molecular weight; highly colored (dark brown/black); insoluble in cold hexanes.Activated Carbon filtration followed by short-path silica plug.

🧪 Experimental Protocols: Self-Validating Purification Workflows

To ensure trustworthiness and reproducibility, follow these detailed methodologies to purify crude ethyl 5-nitrothiophene-3-carboxylate.

Protocol A: Removal of Regioisomers via Fractional Recrystallization

Use this protocol when crude NMR indicates >5% of the 2-nitro regioisomer.

  • Dissolution: Transfer the crude, dry solid to a round-bottom flask. Add absolute ethanol (approx. 3-5 mL per gram of crude).

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath until the solid completely dissolves. Self-Validation Check: The solution should be clear but may be colored. If insoluble black particulates remain, perform a hot filtration to remove polymeric tar.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize the precipitation of the 5-nitro isomer. The 2-nitro isomer remains in the mother liquor.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol. Dry under high vacuum.

Protocol B: Removal of Dinitro Impurities & Tar via Column Chromatography

Use this protocol when LC-MS shows dinitro impurities or the crude is heavily discolored.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 9:1 Hexane:Ethyl Acetate.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with 9:1 Hexane:Ethyl Acetate.

    • Fraction 1 (Early): Unreacted starting material will elute first.

    • Fraction 2 (Middle): The target ethyl 5-nitrothiophene-3-carboxylate (and any residual 2-nitro isomer) will elute next. Monitor via TLC (UV active).

    • Fraction 3 (Late): Increase polarity to 7:3 Hexane:Ethyl Acetate to flush out the highly polar dinitro impurities.

  • Concentration: Pool the middle fractions and concentrate under reduced pressure.

🗺️ Mandatory Visualization: Reaction & Purification Workflow

The following diagram maps the causality of the reaction pathways and the corresponding purification logic.

G SM Ethyl thiophene-3-carboxylate (Starting Material) Nitration Nitration (HNO3 / Ac2O, <10°C) SM->Nitration Major Ethyl 5-nitrothiophene-3-carboxylate (Major Product) Nitration->Major C5 Attack (Favored) Minor Ethyl 2-nitrothiophene-3-carboxylate (Regioisomer) Nitration->Minor C2 Attack (Hindered) Dinitro Dinitrothiophenes & Tar (Over-nitration) Nitration->Dinitro Excess HNO3 / Heat Purification Purification Workflow Major->Purification Minor->Purification Dinitro->Purification Recryst Recrystallization (EtOH or Hexane/EtOAc) Purification->Recryst Removes Isomers Chrom Column Chromatography (Hexane/EtOAc) Purification->Chrom Removes Tar/Dinitro Pure Pure Ethyl 5-nitrothiophene-3-carboxylate Recryst->Pure Chrom->Pure

Reaction pathway and purification workflow for ethyl 5-nitrothiophene-3-carboxylate.

📚 References

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts (EP1346991A1) European Patent Office (Citing Blatt et al., J. Org. Chem., 22, 1693, 1957) URL:

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 5-nitrothiophene-3-carboxylate

Ticket ID: SOL-ENT3C-001 Status: Open Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary & Physicochemical Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-ENT3C-001 Status: Open Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Physicochemical Profiling[1][2]

User Query: "I cannot get Ethyl 5-nitrothiophene-3-carboxylate to dissolve in water or cell culture media. It precipitates immediately upon dilution."

Root Cause Analysis: Ethyl 5-nitrothiophene-3-carboxylate is a highly lipophilic organic ester.[1][2] Its solubility issues stem from high crystal lattice energy and low hydration energy.[2] The nitro group (


) adds polarity, but the ethyl ester and thiophene ring dominate its physicochemical profile, resulting in a high partition coefficient (LogP).

Compound Profile:

Property Value / Characteristic Implication
LogP (Est.) ~2.5 – 3.5 Moderate-to-high lipophilicity.[1][2] Will partition into membranes/plastics.[2]
pKa N/A (Neutral Molecule) Cannot be solubilized by pH adjustment (see Warning below).[2]
H-Bond Donors 0 Poor interaction with water molecules.[1][2]
H-Bond Acceptors 4-5 Capable of interacting with polar solvents (DMSO, Ethanol).[1][2]

| Reactivity | Ester Linkage | Susceptible to hydrolysis in basic pH (pH > 8.0).[2] |

Critical Warnings (Read Before Proceeding)

WARNING: DO NOT USE pH ADJUSTMENT Users often attempt to dissolve carboxylic acid derivatives by adding NaOH.[2] This compound is an ESTER, not an acid. Adding base will cause hydrolysis , converting your compound into 5-nitrothiophene-3-carboxylic acid and ethanol.[1][2] You will no longer be testing the original molecule.[2]

WARNING: REDUCING AGENTS The nitro group (


) is susceptible to reduction (to amines) in the presence of strong reducing agents (e.g., DTT, TCEP) or specific metabolic enzymes under hypoxic conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: "The compound crashes out (precipitates) when I dilute my DMSO stock into water/media."

Diagnosis: This is the "Solvent Shift" effect.[2] The compound is soluble in DMSO, but when the water fraction exceeds ~90%, the solubility limit is breached, and the hydrophobic effect drives the molecules together into aggregates.

Solution: The "Step-Down" Dilution Method Do not pipette a large volume of stock directly into a static volume of water.[1][2]

  • Vortex the media vigorously during the addition of the stock.[2]

  • Pre-warm the media to 37°C before addition.

  • Use a carrier: If your assay allows, ensure the media contains Fetal Bovine Serum (FBS) or BSA (0.1% - 1.0%).[2] Albumin acts as a natural carrier protein for lipophilic molecules, preventing precipitation.[2]

Issue 2: "My cells are dying, but I'm not sure if it's the compound or the solvent."

Diagnosis: DMSO toxicity.[2][3][4][5][6] Many cell lines (e.g., HepG2, primary neurons) show cytotoxicity at DMSO concentrations >0.1% - 0.5%.

Solution: The Cyclodextrin Shield Switch from a pure DMSO vehicle to a Cyclodextrin-modified system .[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic thiophene ring while the hydrophilic exterior interacts with water.[1] This allows for higher compound loading with significantly less organic solvent.[2]

Issue 3: "I need a high concentration (>10 mM) for animal studies."

Diagnosis: Aqueous buffers alone will never support this concentration.[2]

Solution: Formulation Chemistry You must move beyond simple solutions to co-solvent/surfactant systems .[2]

  • Recommended Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[2]

  • Note: Prepare the compound in the DMSO/PEG/Tween mixture first (clear solution), then slowly add the saline with vortexing.

Decision Matrix & Workflows

Figure 1: Solubilization Strategy Decision Tree

G start Start: Ethyl 5-nitrothiophene-3-carboxylate Solid Powder q1 Target Concentration? start->q1 low Low (< 100 µM) (In Vitro / Cell Culture) q1->low high High (> 1 mM) (In Vivo / Animal) q1->high q2 Is DMSO tolerated? low->q2 formulation Co-Solvent System: 5% DMSO / 40% PEG400 / 5% Tween 80 high->formulation Yes (<0.5%) Yes (<0.5%) q2->Yes (<0.5%) No (Sensitive Cells) No (Sensitive Cells) q2->No (Sensitive Cells) dmso_yes Standard Protocol: DMSO Stock (10-20mM) Dilute into Media + Serum dmso_no Advanced Protocol: HP-beta-Cyclodextrin Complexation Yes (<0.5%)->dmso_yes No (Sensitive Cells)->dmso_no

Caption: Decision matrix for selecting the appropriate solubilization vehicle based on assay requirements.

Detailed Experimental Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: High-throughput screening, robust cell lines.[1]

  • Weighing: Weigh 5 mg of Ethyl 5-nitrothiophene-3-carboxylate.

    • MW = ~201.2 g/mol (Verify specific batch MW).[2][7]

  • Dissolution: Add 2.48 mL of anhydrous DMSO (Cell Culture Grade) to achieve a 10 mM Stock .

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Cyclodextrin Complexation (Low Toxicity)

Best for: Sensitive primary cells, reducing DMSO background.

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve compound in a minimal volume of acetone or ethanol (e.g., 10 mg in 0.5 mL).

  • Complexation:

    • Add the organic compound solution dropwise to the 20% HP-β-CD solution while stirring rapidly.

    • Stir open-capped in a fume hood for 4-12 hours. The volatile solvent (acetone/ethanol) will evaporate, leaving the compound trapped in the cyclodextrin bucket.

  • Validation: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed precipitate. Use the supernatant. Quantify concentration via HPLC/UV-Vis before use.[2]

Figure 2: Protocol Workflow Visualization

Protocol step1 1. Weigh Compound (Amber Vial) step2 2. Add Primary Solvent (DMSO or Ethanol) step1->step2 step3 3. Sonicate (37°C, 5-10 mins) step2->step3 step4 4. QC Check (Visual: Clear?) step3->step4 step5 5. Dilution (Into Media/Buffer) step4->step5 check Precipitation? step5->check Yes Yes check->Yes Add BSA/Cyclodextrin No No check->No Proceed to Assay

Caption: Step-by-step workflow for stock preparation and quality control.

References

  • PubChem. (2025).[2] Ethyl 5-nitrothiophene-2-carboxylate Compound Summary. National Library of Medicine.[2] [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Galvao, J., et al. (2014).[2] Guidelines for the use of DMSO in cell culture experiments. ResearchGate. [Link]

  • Thermo Fisher Scientific. (n.d.).[2] 5-Nitrothiophene-2-carboxaldehyde and derivatives: Handling and Solubility. [Link][1][2]

Sources

Troubleshooting

Technical Guide: Catalyst Selection &amp; Functionalization of Ethyl 5-nitrothiophene-3-carboxylate

The following technical guide addresses the specific challenges associated with the functionalization of Ethyl 5-nitrothiophene-3-carboxylate . It is structured to assist researchers in navigating catalyst selection, avo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the functionalization of Ethyl 5-nitrothiophene-3-carboxylate . It is structured to assist researchers in navigating catalyst selection, avoiding common pitfalls (such as sulfur poisoning), and optimizing reaction pathways.

[1]

Document ID: TS-ENTC-001 Applicable Substrate: Ethyl 5-nitrothiophene-3-carboxylate (CAS: N/A for specific isomer, generic Nitrothiophene carboxylates) Core Challenges: Thiophene sulfur poisoning, Nitro group lability (SNAr), Electron-deficient ring reactivity.

Catalyst Selection Matrix: Nitro Group Reduction

The most common functionalization request for this substrate is the reduction of the nitro group to an amine (Ethyl 5-aminothiophene-3-carboxylate) to generate a scaffold for amide coupling.

The Critical Issue: Sulfur Poisoning

Q: Why does my hydrogenation reaction stall after 10-20% conversion using standard Pd/C? A: The thiophene sulfur atom acts as a catalyst poison.[1] It coordinates strongly to the active sites of heterogeneous noble metal catalysts (Pd, Pt, Rh), blocking hydrogen adsorption. This effect is exacerbated by the electron-withdrawing nature of the nitro and ester groups, which changes the electron density on the sulfur.

Troubleshooting & Protocol Selection
MethodCatalyst/ReagentSuitabilityKey AdvantageMajor Risk
Chemical Reduction Fe / NH₄Cl (Recommended)High Robust; No poisoning; Chemo-selective (spares ester).[1]Iron waste disposal; Heterogeneous slurry requires filtration.[1]
Chemical Reduction SnCl₂ / HCl High Very reliable for electron-deficient thiophenes.[1]Acidic conditions may hydrolyze the ester; Tin residues are toxic.[1]
Hydrogenation Pd/C (High Loading) Medium Clean workup if successful.[1]High risk of poisoning. Requires 10-20 wt% loading or specific "sulfur-resistant" grades.[1]
Transfer Hydrogenation Pd/C + HCOONH₄ Low/Med Sometimes faster than H₂ gas; generates active H in situ.[1]Evolution of NH₃/CO₂; still susceptible to poisoning.[1]
Dissolving Metal Zn / Acetic Acid Medium Cheap; effective.[1]Can cause N-acetylation side products or ester hydrolysis.[1]
Standard Operating Procedure (SOP): Fe-Mediated Reduction

Use this protocol if catalytic hydrogenation fails.

  • Dissolution: Dissolve Ethyl 5-nitrothiophene-3-carboxylate (1 equiv) in a mixture of Ethanol/Water (3:1) .

  • Activation: Add Iron powder (5 equiv, <325 mesh) and Ammonium Chloride (3 equiv).

  • Reaction: Heat to reflux (70-80°C) with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).

  • Monitoring: Monitor by TLC/LCMS. The intermediate hydroxylamine may persist; if so, add more Fe and continue heating.[1]

  • Workup: Filter hot through a Celite pad. Wash the pad with hot ethanol.[1] Concentrate the filtrate.

    • Note: The amine product is electron-deficient and may be unstable; use immediately or store as a hydrochloride salt.[1]

Advanced Functionalization: C-H Activation vs. Cross-Coupling

Q: Can I perform direct C-H arylation on this substrate? A: Yes, but with strict regioselectivity constraints. The nitro group at C5 and ester at C3 leave C2 and C4 available.[1]

  • C2 Position: The most reactive site for electrophilic palladation due to the alpha-effect of the sulfur, despite the deactivating groups.

  • C4 Position: Sterically crowded and electronically deactivated.[1]

Q: I need to couple an aryl group. Should I use C-H activation or a halogenated precursor? A: For drug development (high reliability required), start with a halogenated precursor (e.g., Ethyl 2-bromo-5-nitrothiophene-3-carboxylate) and use Suzuki-Miyaura coupling. Direct C-H activation on nitrothiophenes often suffers from low yields due to oxidative degradation of the thiophene ring.[1]

Visualization: Reactivity & Catalyst Decision Tree

CatalystSelection Substrate Ethyl 5-nitrothiophene- 3-carboxylate Goal_Red Goal: Reduce Nitro Substrate->Goal_Red Goal_Cross Goal: C-C Bond Substrate->Goal_Cross Poisoning Risk: S-Poisoning of Pd/Pt Goal_Red->Poisoning Fe_Red Sol: Fe/NH4Cl or Zn/AcOH (Robust, No Poisoning) Goal_Red->Fe_Red Pd_Red Sol: Pd/C (High Load) (Risk of stalling) Goal_Red->Pd_Red DirectCH Direct C-H Activation (Pd(OAc)2, Pivalic Acid) Goal_Cross->DirectCH Low Yield Halogen Use Halogenated Precursor (Suzuki: Pd(dppf)Cl2) Goal_Cross->Halogen High Reliability

Figure 1: Decision matrix for catalyst selection based on functionalization goals. Green paths indicate high-reliability protocols recommended for pharmaceutical intermediates.

The "Hidden Trap": Nucleophilic Aromatic Substitution (SNAr)

Q: I tried to hydrolyze the ester with LiOH/MeOH, but I lost the nitro group. What happened? A: You likely triggered an SNAr reaction .[1] The nitro group at position 5 is strongly activated by the thiophene sulfur and the electron-withdrawing ester at position 3.[1] Strong nucleophiles (like methoxide generated from LiOH/MeOH) can displace the nitro group, replacing it with a methoxy group.

Troubleshooting Guide: Ester Hydrolysis

  • Issue: Nitro group displacement or ring opening during saponification.

  • Solution:

    • Use Acidic Hydrolysis: 6N HCl or TFA/Water.[1] This avoids nucleophilic attack on the nitro-bearing carbon.[1]

    • Use Mild Bases: If base is required, use LiOH in THF/Water (avoid alcohols that form alkoxides) and keep the temperature low (0°C).[1]

    • Enzymatic Hydrolysis: Pig Liver Esterase (PLE) is highly effective for sensitive thiophene esters.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel for the nitro reduction? A: Proceed with extreme caution. While Raney Ni is a powerful hydrogenation catalyst, it is also a desulfurization reagent.[1] Under forcing conditions (high T/P), Raney Ni can cleave the C-S bonds, destroying the thiophene ring (reductive desulfurization). If you must use it, keep conditions mild (<30°C, 1 atm H₂).

Q2: Which phosphine ligands are best for Suzuki coupling on this scaffold? A: If you are coupling a halogenated derivative (e.g., 2-bromo), use Pd(dppf)Cl₂ or XPhos Pd G2 . The bidentate ligand (dppf) prevents the formation of inactive Pd-sulfur complexes better than monodentate ligands like PPh₃.[1]

Q3: How do I remove residual iron after the Fe/NH₄Cl reduction? A: Iron residues can chelate to the aminothiophene product.[1]

  • Step 1: Filter through Celite.[1]

  • Step 2: Wash the organic layer with an EDTA solution or Rochelle's salt (Sodium potassium tartrate) solution during extraction.[1] This sequesters the iron ions into the aqueous phase.[1]

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Source: MDPI (2018).[1] Describes the limitations of sulfur compatibility in hydrogenation and alternative transfer hydrogenation methods. URL:[Link][1]

  • Comparative Study of the Deactivation of Group VIII Metal Catalysts by Thiophene Poisoning. Source: Elsevier / Scilit (1990).[1][2] foundational text on the mechanism of thiophene poisoning of Ni and Pd catalysts.[1] URL:[Link][1][3][4]

  • Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution of Nitrothiophenes. Source: Beilstein Journal of Organic Chemistry (2025).[1] details the lability of the nitro group in 3-nitrothiophene-2,5-dicarboxylates (analogous electronic systems) toward nucleophilic attack (SNAr). URL:[Link][1]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Source: Arabian Journal of Chemistry (2022).[1] Provides specific protocols for Pd-catalyzed coupling on thiophene carboxylate scaffolds. URL:[Link][1]

  • Reduction of Nitro Compounds to Amines: Fe2O3/NGr@C Protocol. Source: Thieme Connect (Synthesis).[1] Highlights iron-based methods as a selective alternative to noble metal hydrogenation for nitroarenes.[1][5] URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

characteristic FT-IR peaks of Ethyl 5-nitrothiophene-3-carboxylate

An In-Depth Guide to the Spectroscopic Signature of Ethyl 5-nitrothiophene-3-carboxylate: An FT-IR Analysis For researchers and professionals in drug development and synthetic chemistry, the unambiguous characterization...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Signature of Ethyl 5-nitrothiophene-3-carboxylate: An FT-IR Analysis

For researchers and professionals in drug development and synthetic chemistry, the unambiguous characterization of novel compounds is paramount. Ethyl 5-nitrothiophene-3-carboxylate, a key heterocyclic building block, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of its characteristic Fourier-Transform Infrared (FT-IR) peaks, offering a comparative framework against structurally similar molecules to aid in its identification and characterization.

The Molecular Blueprint: Understanding the Vibrational Modes

The structure of Ethyl 5-nitrothiophene-3-carboxylate incorporates several key functional groups, each contributing distinct vibrational modes to its FT-IR spectrum. The thiophene ring, an aromatic heterocycle, is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and an ethyl ester group (-COOCH₂CH₃) at the 3-position. This specific arrangement dictates the electronic environment of each bond and, consequently, the frequencies at which they absorb infrared radiation.

The primary vibrational modes to consider are:

  • C-H stretching: From the thiophene ring (aromatic) and the ethyl group (aliphatic).

  • C=O stretching: From the ester carbonyl group.

  • N-O stretching: Asymmetric and symmetric stretches from the nitro group.

  • C=C stretching: From the thiophene ring.

  • C-O stretching: From the ester linkage.

  • C-H bending: In-plane and out-of-plane deformations from the ring and ethyl group.

  • C-S stretching: From the thiophene ring.

Decoding the Spectrum: A Region-by-Region Analysis

An analysis of the FT-IR spectrum can be systematically approached by examining distinct wavenumber regions.

High Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

  • Aromatic C-H Stretch (approx. 3100-3000 cm⁻¹): The C-H bonds on the thiophene ring will produce weak to medium intensity bands in this range.[1][2] The presence of multiple substituents means fewer C-H bonds on the ring, which may result in weaker absorptions.

  • Aliphatic C-H Stretch (approx. 3000-2850 cm⁻¹): The methyl (-CH₃) and methylene (-CH₂) groups of the ethyl ester will show multiple medium to strong absorptions due to symmetric and asymmetric stretching.[3]

Carbonyl and Nitro Group Region (1800-1300 cm⁻¹)

This is the most diagnostic region for identifying Ethyl 5-nitrothiophene-3-carboxylate.

  • C=O (Ester) Stretch (approx. 1730-1715 cm⁻¹): This will be one of the strongest and sharpest peaks in the spectrum.[1] The conjugation of the carbonyl group with the thiophene ring, which is influenced by the electron-withdrawing nitro group, typically lowers the stretching frequency from that of a saturated aliphatic ester (1750-1735 cm⁻¹).[2]

  • N-O Asymmetric Stretch (approx. 1550-1475 cm⁻¹): The nitro group gives rise to two characteristic and intense absorptions. The asymmetric stretch is very strong and appears at a higher frequency.[1]

  • C=C Ring Stretch (approx. 1600-1400 cm⁻¹): The thiophene ring has several in-ring C=C stretching vibrations, which typically appear as medium intensity bands.[1][4]

  • N-O Symmetric Stretch (approx. 1360-1290 cm⁻¹): The second key peak for the nitro group is the symmetric stretch, which is also strong but generally less intense than the asymmetric one.[1]

Fingerprint Region (< 1300 cm⁻¹)

This region contains a wealth of information from stretching and bending vibrations that are unique to the overall molecular structure.

  • C-O (Ester) Stretches (approx. 1300-1000 cm⁻¹): Esters exhibit two C-O stretching bands: one for the C(=O)-O bond and another for the O-CH₂ bond. These are typically strong and can be found within this broad range.[2][5]

  • C-H Bending Vibrations: Out-of-plane (oop) C-H bending vibrations for substituted thiophenes occur between 900-650 cm⁻¹.[6] The specific pattern is highly dependent on the substitution.

  • C-S Stretching: The C-S stretching mode within the thiophene ring can be found in the 850-600 cm⁻¹ range, though it is often weak and can be difficult to assign definitively.[4][7]

Comparative Analysis: Validating the Assignments

To build confidence in the peak assignments for Ethyl 5-nitrothiophene-3-carboxylate, it is instructive to compare its expected spectrum with those of simpler, related molecules.

Functional Group/VibrationEthyl thiophene-3-carboxylate2-NitrothiopheneEthyl 5-nitrothiophene-3-carboxylate (Predicted) Justification of Difference
C=O Stretch ~1710-1700 cm⁻¹ (conjugated ester)N/A~1720-1710 cm⁻¹ The strong electron-withdrawing -NO₂ group decreases electron density in the ring, slightly increasing the C=O bond order and frequency compared to the unsubstituted ester.
Asymmetric NO₂ Stretch N/A~1540 cm⁻¹~1550-1530 cm⁻¹ The presence of the ester group can subtly influence the electronic environment of the nitro group.
Symmetric NO₂ Stretch N/A~1340 cm⁻¹~1350-1330 cm⁻¹ Similar to the asymmetric stretch, its position is influenced by the overall electronic structure.
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹~3100 cm⁻¹ Characteristic of the thiophene ring C-H bonds.
Aliphatic C-H Stretch ~2980-2850 cm⁻¹N/A~2980-2850 cm⁻¹ Characteristic of the ethyl group.
C-O Stretch ~1300-1100 cm⁻¹N/A~1300-1100 cm⁻¹ Characteristic of the ester C-O bonds.

Note: The exact peak positions for Ethyl thiophene-3-carboxylate and 2-Nitrothiophene are based on typical values and data from sources like the NIST WebBook.[8]

This comparison highlights that the most definitive peaks for confirming the structure of Ethyl 5-nitrothiophene-3-carboxylate are the simultaneous presence of the strong C=O stretch of the conjugated ester and the two intense asymmetric and symmetric stretches of the nitro group.

Experimental Protocol: Acquiring High-Quality FT-IR Data

The following protocol outlines a standard procedure for preparing a solid sample for FT-IR analysis using the KBr pellet method. This technique is self-validating as a well-prepared, clear pellet minimizes scattering and baseline distortions, ensuring spectral accuracy.

Objective: To obtain a high-resolution FT-IR transmission spectrum of a solid organic compound.

Materials:

  • Ethyl 5-nitrothiophene-3-carboxylate (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2-4 hours and cooling it in a desiccator. Moisture is a critical interference, showing broad absorption around 3400 cm⁻¹ and a sharp peak near 1640 cm⁻¹.

  • Grinding: Place ~100 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample. The 1:100 ratio is crucial for obtaining a spectrum with appropriate peak intensities.

  • Homogenization: Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering (Christiansen effect).

  • Pellet Formation: Transfer a portion of the powder into the pellet die. Distribute it evenly. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum (if available) to remove trapped air. Gradually apply pressure of 8-10 tons for about 2 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be translucent or transparent. An opaque or cloudy pellet indicates poor grinding, moisture, or insufficient pressure and will yield a poor-quality spectrum.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Record a background spectrum of the empty sample chamber beforehand, which will be automatically subtracted from the sample spectrum.

Visualizing the Key Spectral Regions

The following diagram illustrates the primary regions of interest in the FT-IR spectrum of Ethyl 5-nitrothiophene-3-carboxylate and the molecular vibrations responsible for the peaks.

FT_IR_Regions cluster_regions FT-IR Spectral Regions (cm⁻¹) cluster_molecule Vibrational Modes in Ethyl 5-nitrothiophene-3-carboxylate Region1 3100-2850 C-H Stretch Region2 1720 C=O Stretch Region3 1540 Asym. NO₂ Stretch Region4 1340 Sym. NO₂ Stretch Region5 1300-1000 C-O Stretch CH_Vib Aromatic & Aliphatic C-H Bonds CH_Vib->Region1 stretch CO_Vib Ester Carbonyl C=O Bond CO_Vib->Region2 stretch NO2_Vib Nitro Group N-O Bonds NO2_Vib->Region3 stretch NO2_Vib->Region4 stretch COC_Vib Ester C-O Bonds COC_Vib->Region5 stretch

Caption: Key FT-IR absorption regions for Ethyl 5-nitrothiophene-3-carboxylate.

References

  • Scribd. (2020, March 9). FT-IR Spectrum Table. [Link][9]

  • University of California, Los Angeles. Spectroscopy Tutorial: Table of Characteristic IR Absorptions. [Link][1]

  • NIST. Thiophene, 2-nitro-. NIST Chemistry WebBook. [Link][8]

  • National Center for Biotechnology Information. 2-Nitrothiophene. PubChem Compound Database. [Link][10]

  • University of California, Santa Cruz. IR Tables. [Link][5]

  • University of Colorado Boulder. IR Absorption Table. [Link][3]

  • Nishimura, S., & Imoto, E. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 127-133. [Link][6]

  • ResearchGate. FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. [Link][4]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link][2]

  • MDPI. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

  • International Journal of Research and Analysis in Science and Engineering. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link][7]

Sources

Comparative

Advanced Analytical Guide: HPLC Method Development and Purity Assay for Ethyl 5-nitrothiophene-3-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Pre-clinical Drug Development Professionals. Executive Summary & Mechanistic Rationale Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pre-clinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) is a highly versatile building block used in the synthesis of complex pharmacologically active compounds, including nitrothiophene-based antitrypanosomal agents [1, 3]. In pharmaceutical intermediate manufacturing, precise purity assessment is critical. Impurities—such as unreacted 5-nitrothiophene-3-carboxylic acid (hydrolysis product) or positional regioisomers—can drastically alter downstream reaction yields and safety profiles.

This guide establishes a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology. We prioritize RP-HPLC over other techniques because nitroaromatic compounds often exhibit thermal instability, making Gas Chromatography (GC) less ideal, while quantitative NMR (qNMR) lacks the sensitivity required for trace impurity profiling [2].

Causality in Method Design
  • Stationary Phase: A C18 or low-silanol reverse-phase column (e.g., Newcrom R1) is selected to prevent secondary interactions between the polar nitro group and residual surface silanols, which typically cause peak tailing [2].

  • Mobile Phase Modifier: The addition of 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) serves a dual purpose. It ensures mass-spectrometry (MS) compatibility while suppressing the ionization of potential acidic impurities (like the precursor carboxylic acid), driving them into their hydrophobic, fully protonated state for predictable retention [3].

Comparative Analysis of Purity Assessment Techniques

To objectively justify the use of HPLC, the table below compares its performance metrics against alternative analytical techniques for nitrothiophene derivatives.

Analytical TechniqueResolution / SpecificitySensitivity (LOD)Thermal Stability RiskPrimary Application in QC
RP-HPLC (UV/DAD) Excellent (Resolves regioisomers & acids)< 0.1 µg/mL None (Ambient/30°C)Gold Standard for Routine Purity
Gas Chromatography (GC-FID) High< 0.5 µg/mLHigh (Nitroaromatics may degrade)Volatile residual solvents
qNMR Moderate (Overlapping aromatic signals)~ 1-5 mg/mLNonePrimary reference standard certification
DSC Low (Non-specific melting point depression)N/AModeratePolymorph & thermodynamic screening

Data synthesized from established purity assessment protocols for nitrothiophene derivatives [2].

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the HPLC method development, ensuring a self-validating system from sample preparation to final purity reporting.

Figure 1: Step-by-step logical workflow for the RP-HPLC method development of Ethyl 5-nitrothiophene-3-carboxylate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By incorporating blank injections and System Suitability Testing (SST), the method internally verifies its accuracy before any sample data is accepted.

Reagents and Instrumentation
  • Analyte: Ethyl 5-nitrothiophene-3-carboxylate (Target) and 5-nitrothiophene-3-carboxylic acid (Impurity standard).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).

Chromatographic Conditions
  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm) or equivalent low-silanol column[2, 4].

  • Column Temperature: 30 °C (Maintains reproducible solvent viscosity and partitioning).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Optimal for the conjugated nitrothiophene chromophore).

Gradient Elution Program

A gradient approach is utilized to elute polar impurities early and strongly retained hydrophobic impurities later, ensuring a clean baseline.

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.08020
5.08020
15.02080
20.02080
20.18020
25.08020 (Re-equilibration)
Step-by-Step Execution
  • System Equilibration: Purge the system with Mobile Phase A and B. Run the gradient program without injection to establish a stable baseline.

  • Blank Injection: Inject 10 µL of pure MeCN. Validation Check: Ensure no ghost peaks appear at the expected retention times of the analyte.

  • System Suitability Test (SST): Inject a mixed standard containing 10 µg/mL of the target ester and 10 µg/mL of the precursor acid. Validation Check: Resolution (

    
    ) between the acid and ester must be 
    
    
    
    .
  • Sample Preparation: Accurately weigh 10 mg of the Ethyl 5-nitrothiophene-3-carboxylate sample. Dissolve in 10 mL of MeCN (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Sample Injection: Inject the sample in triplicate. Calculate purity based on the Area Normalization Method (excluding the solvent front and blank peaks).

Impurity Profiling Logic

Understanding the chemical degradation and synthesis pathways is vital for accurate purity assessment. The diagram below illustrates how the HPLC method distinguishes the target API intermediate from its primary process impurities.

Figure 2: Separation logic demonstrating the resolution of the target ester from hydrolysis products and regioisomers.

System Suitability Criteria (Acceptance Limits)

To guarantee the trustworthiness of the data, the system must pass the following criteria before sample analysis, grounded in standard thiophene chromatographic evaluations [4]:

ParameterAcceptance CriteriaRationale
Theoretical Plates (N) > 2000Ensures sufficient column efficiency and band broadening control.
Tailing Factor (T) < 1.5Confirms suppression of silanol interactions by the acidic modifier.
Resolution (

)
> 2.0Guarantees baseline separation between the target ester and closest impurity.
% RSD of Peak Area < 2.0% (n=5)Validates autosampler precision and detector stability.

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Validation

In-Depth Mass Spectrometry Comparison Guide: Fragmentation Pathways of Ethyl 5-nitrothiophene-3-carboxylate (EI-MS vs. ESI-MS/MS)

For researchers and drug development professionals, understanding the mass spectral fragmentation of heterocyclic pharmacophores is paramount for unambiguous structural elucidation and analytical method development. Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the mass spectral fragmentation of heterocyclic pharmacophores is paramount for unambiguous structural elucidation and analytical method development. Ethyl 5-nitrothiophene-3-carboxylate (C₇H₇NO₄S, Exact Mass: 201.010 Da) represents a highly functionalized building block where the interplay between the electron-withdrawing nitro group and the ester moiety dictates its gas-phase dissociation.

This guide objectively compares the performance and mechanistic data generated by two orthogonal mass spectrometry techniques: Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By utilizing both hard and soft ionization methods, analysts can construct a self-validating structural profile of the compound.

Core Principles & Mechanistic Causality

The fragmentation of Ethyl 5-nitrothiophene-3-carboxylate is a composite of the characteristic dissociation pathways of its constituent functional groups: a nitro-substituted thiophene ring and an ethyl ester moiety. The choice of ionization technique fundamentally alters the observed pathways due to the internal energy imparted to the molecule.

Electron Impact (EI-MS): Hard Ionization & Radical Chemistry

EI-MS utilizes a high-energy electron beam (typically 70 eV) to eject an electron from the analyte, forming an odd-electron radical cation ([M]•⁺ at m/z 201). This high internal energy drives extensive, reproducible fragmentation.

  • Ester Cleavage: The dominant pathway is the

    
    -cleavage of the ester group, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a highly stable acylium ion at m/z 156.
    
  • Nitro Group Dynamics: Nitroaromatics and nitroheterocycles exhibit characteristic losses of NO• (30 Da) and NO₂• (46 Da)[1]. The loss of small neutral molecules like CO (28 Da) and CO₂ (44 Da) from the ester or ring-opened intermediates further populates the lower mass range[2].

Electrospray Ionization (ESI-MS/MS): Soft Ionization & Even-Electron Rules

ESI is a soft ionization technique that primarily yields the even-electron protonated precursor ion ([M+H]⁺ at m/z 202). Subsequent Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon) allows for controlled, stepwise fragmentation[3].

  • Even-Electron Dissociation: Unlike EI, ESI-MS/MS fragmentation generally obeys the even-electron rule, favoring the loss of neutral molecules rather than radicals. Consequently, the ester group predominantly loses neutral ethanol (EtOH, 46 Da) rather than an ethoxy radical, yielding the acylium ion at m/z 156.

  • Distonic Radical Formation: While the even-electron rule dominates, the high electronegativity and unique resonance of nitroaromatics can force the expulsion of open-shell molecules (NO• or NO₂•) during CID, leading to the formation of diagnostic distonic radical cations (e.g., m/z 110)[4].

Comparative Performance Analysis & Quantitative Data

The following tables summarize the predicted quantitative mass-to-charge (m/z) data and mechanistic pathways for both techniques, providing a direct comparison of their analytical output.

Table 1: Predicted EI-MS Fragmentation Data (70 eV)
Fragment Ionm/zMass Loss (Da)Neutral/Radical LostMechanistic PathwayRelative Abundance
[M]•⁺ 2010NoneMolecular radical cation formationMedium
[F1]•⁺ 17130NO•Nitro group rearrangement and cleavageLow-Medium
[F2]⁺ 15645•OCH₂CH₃

-cleavage of ester (Acylium ion)
High (Base Peak)
[F3]⁺ 15546•NO₂Direct cleavage of the nitro groupMedium
[F4]⁺ 12873•COOCH₂CH₃Complete loss of the ester moietyLow
[F5]⁺ 11091•OCH₂CH₃ + NO₂•Sequential loss from ester and nitro groupsMedium
Table 2: Predicted ESI-MS/MS Fragmentation Data (Positive Ion Mode, CID)
Fragment Ionm/zMass Loss (Da)Neutral/Radical LostMechanistic PathwayRelative Abundance
[M+H]⁺ 2020NoneProtonation at ester carbonyl or nitro groupHigh (Precursor)
[F1_esi]⁺ 15646CH₃CH₂OHNeutral loss of ethanol via rearrangementHigh (Base Peak)
[F2_esi]⁺ 12874EtOH + COSequential loss of ethanol and carbon monoxideMedium
[F3_esi]•⁺ 11092EtOH + NO₂•Formation of distonic radical cationLow-Medium

Visualizing the Fragmentation Pathways

EIMS M [M]•+ m/z 201 (Molecular Ion) F1 [M - NO]•+ m/z 171 M->F1 - NO• (30 Da) F2 [M - •OEt]+ m/z 156 (Acylium Ion) M->F2 - •OEt (45 Da) F3 [M - •NO2]+ m/z 155 M->F3 - •NO2 (46 Da) F5 [M - •CO2Et]+ m/z 128 M->F5 - •CO2Et (73 Da) F4 [M - •OEt - NO2]+ m/z 110 F2->F4 - NO2• (46 Da)

Proposed EI-MS fragmentation pathway for Ethyl 5-nitrothiophene-3-carboxylate.

ESIMS M [M+H]+ m/z 202 (Even-Electron Precursor) F1 [M+H - EtOH]+ m/z 156 (Acylium Ion) M->F1 - EtOH (46 Da) Neutral Loss F2 [M+H - EtOH - CO]+ m/z 128 F1->F2 - CO (28 Da) Neutral Loss F3 [M+H - EtOH - NO2•]•+ m/z 110 (Distonic Radical) F1->F3 - NO2• (46 Da) Radical Loss

Proposed ESI-MS/MS (CID) fragmentation pathway for Ethyl 5-nitrothiophene-3-carboxylate.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, the following protocols incorporate built-in validation steps (blanks, tuning, and internal standards) to prevent false positives and mass drift.

Protocol A: GC-EI-MS Workflow (Hard Ionization)

Causality: GC-MS is selected because the analyte is uncharged, volatile, and thermally stable. The 70 eV ionization energy provides a highly reproducible spectrum that can be cross-referenced against standardized libraries.

  • System Suitability & Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet abundance criteria to ensure accurate mass calibration across the target range.

  • Sample Preparation: Dissolve Ethyl 5-nitrothiophene-3-carboxylate in MS-grade ethyl acetate to a concentration of 10 µg/mL. Spike with 1 µg/mL of an internal standard (e.g., Nitrobenzene-d5) to validate retention time stability.

  • Blank Injection: Inject 1 µL of pure ethyl acetate. Validation Check: The chromatogram must show no peaks at the expected retention time to rule out column carryover.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the MS source to 230°C and the quadrupole to 150°C. Acquire data in full scan mode (m/z 40–300) with an electron energy of 70 eV.

Protocol B: LC-ESI-MS/MS Workflow (Soft Ionization)

Causality: LC-MS/MS is selected to preserve the intact molecular ion. Argon is chosen as the collision gas because its higher mass (compared to Nitrogen) provides superior momentum transfer, which is necessary to fragment stable aromatic systems[3].

  • System Suitability & Tuning: Infuse a polytyrosine tuning standard to calibrate the quadrupole mass filters (Q1 and Q3) to a mass accuracy of < 0.1 Da.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier forces the equilibrium toward the protonated [M+H]⁺ state.

  • Blank Injection: Inject the mobile phase matrix. Validation Check: Ensure background noise at m/z 202 is below the limit of detection.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition:

    • Operate in Positive ESI mode. Capillary voltage: 3.5 kV.

    • Isolate the precursor ion (m/z 202) in Q1.

    • Fragment using Argon CID gas in Q2. Perform a collision energy (CE) sweep from 10 eV to 40 eV to capture both the facile ethanol loss (low CE) and the higher-energy nitro radical loss (high CE).

    • Scan product ions in Q3 (m/z 50–210).

Workflow S1 1. Sample Prep & Blank Validation S2 2A. GC-EI-MS (70 eV, Radical Cations) S1->S2 S3 2B. LC-ESI-MS/MS (CID, Even-Electron) S1->S3 S4 3. Data Synthesis (Structural Elucidation) S2->S4 Fingerprint Data S3->S4 Connectivity Data

Comparative MS workflow for orthogonal structural elucidation.

References

1.1, BenchChem. 2.4, Rapid Communications in Mass Spectrometry (via PubMed). 3.3, MDPI. 4.2, Save My Exams.

Sources

Comparative

comparing reactivity of ethyl vs methyl 5-nitrothiophene-3-carboxylate

Comparative Reactivity Guide: Ethyl vs. Methyl 5-Nitrothiophene-3-carboxylate Executive Summary & Mechanistic Overview In advanced heterocyclic synthesis and drug discovery, 5-nitrothiophene-3-carboxylate derivatives ser...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Ethyl vs. Methyl 5-Nitrothiophene-3-carboxylate

Executive Summary & Mechanistic Overview

In advanced heterocyclic synthesis and drug discovery, 5-nitrothiophene-3-carboxylate derivatives serve as highly versatile electrophiles. The choice between the methyl ester (CAS 88770-22-3) and the ethyl ester (CAS 100958-70-1) is rarely arbitrary. While both molecules share the same highly activated thiophene core—driven by the powerful electron-withdrawing nitro group at the C5 position—their divergent ester alkyl chains dictate subtle but critical differences in steric hindrance, inductive effects, and downstream synthetic tractability.

As a Senior Application Scientist, I evaluate these reagents across two primary reactivity domains:

  • Carbonyl Reactivity (Hydrolysis & Amidation): The steric bulk of the ester group governs the kinetics of nucleophilic acyl substitution.

  • Ring Electrophilicity (Polar Diels-Alder Cycloadditions): The nitro group acts as a potent electron-withdrawing group (EWG), activating the C4-C5 double bond for normal electron-demand Polar Diels-Alder (P-DA) reactions.

Causality in Reactivity: Sterics vs. Electronics

Nucleophilic Acyl Substitution at the Carbonyl

The fundamental difference between the methyl and ethyl variants lies in the transition state of nucleophilic attack at the ester carbonyl. The ethyl group is slightly bulkier and marginally more electron-donating (via inductive effects) than the methyl group. Consequently, the methyl ester undergoes saponification and amidation at a noticeably faster rate . The increased steric hindrance of the


 group raises the activation energy (

) of the tetrahedral intermediate formation.
Polar Diels-Alder (P-DA) Cycloaddition Dynamics

Both esters act as excellent dienophiles. Density Functional Theory (DFT) studies utilizing Fukui functions demonstrate that the highest local electrophilicity resides at the C4 position of the thiophene ring.

  • With Strongly Activated Dienes (e.g., Danishefsky's diene): Both esters undergo normal P-DA cycloaddition at the C4-C5 bond, followed by the thermal extrusion of nitrous acid (

    
    ) to yield stable benzo[b]thiophene derivatives.
    
  • With Less Reactive Dienes (e.g., isoprene): The reaction shifts to a hetero Diels-Alder pathway where the diene attacks the heterodienophilic fragment of the nitro group, eventually rearranging into pyrrolyl-thiophenes[1].

While both esters undergo these pathways, the methyl ester exhibits a slightly higher global electrophilicity index (


) due to the weaker electron-donating nature of the methyl group compared to the ethyl group, making it the preferred dienophile for sluggish cycloadditions[2].

Quantitative Data & Performance Comparison

The following table synthesizes the comparative reactivity metrics and physical properties of both esters to guide reagent selection.

ParameterMethyl 5-nitrothiophene-3-carboxylateEthyl 5-nitrothiophene-3-carboxylateMechanistic Rationale
CAS Number 88770-22-3100958-70-1N/A
Molecular Weight 187.17 g/mol 201.20 g/mol N/A
Relative Hydrolysis Rate (

)
1.0 (Baseline, Fast)~0.65 (Slower)Ethyl group increases steric hindrance at the carbonyl carbon.
Global Electrophilicity (

, eV)
2.84 eV[2]~2.78 eV (Estimated)Methyl's weaker inductive donation maintains higher ring electron deficiency.
P-DA Yield (Danishefsky's Diene) High (>85%)Moderate-High (>75%)Higher electrophilicity of the methyl ester accelerates cycloaddition.
Optimal Use Case Fast downstream amidation; challenging P-DA reactions.Enhanced solubility in non-polar organic solvents; controlled hydrolysis.Lipophilicity scales with the alkyl chain length.

Pathway Visualizations

To conceptualize the divergent reactivity pathways based on the chosen reaction conditions, the following logic diagrams map out the ester hydrolysis kinetics and the P-DA cycloaddition workflows.

Hydrolysis_Kinetics M Methyl 5-nitrothiophene -3-carboxylate OH NaOH (aq) / THF Hydrolysis M->OH Fast (k_rel = 1.0) Lower Steric Bulk E Ethyl 5-nitrothiophene -3-carboxylate E->OH Slow (k_rel ~ 0.65) Higher Steric Bulk Acid 5-nitrothiophene -3-carboxylic acid OH->Acid Acidification (HCl)

Fig 1: Kinetic comparison of base-catalyzed hydrolysis between methyl and ethyl esters.

PDA_Pathway Dienophile 5-Nitrothiophene-3-carboxylate (Methyl or Ethyl) NormalDA Normal P-DA Cycloaddition (C4-C5 attack) Dienophile->NormalDA + Diene1 HeteroDA Hetero-DA Cycloaddition (Nitro group attack) Dienophile->HeteroDA + Diene2 Diene1 Danishefsky's Diene (Strongly Activated) Diene2 Isoprene (Less Activated) Aromatization - HNO2 Extrusion (Aromatization) NormalDA->Aromatization Rearrangement Thermal Rearrangement HeteroDA->Rearrangement Product1 Benzo[b]thiophene derivative Aromatization->Product1 Product2 Pyrrolyl-thiophene derivative Rearrangement->Product2

Fig 2: Divergent Diels-Alder cycloaddition pathways based on diene activation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Comparative Base-Catalyzed Hydrolysis (Saponification)

Objective: Isolate 5-nitrothiophene-3-carboxylic acid while observing the kinetic disparity between the methyl and ethyl esters.

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of Methyl 5-nitrothiophene-3-carboxylate and Ethyl 5-nitrothiophene-3-carboxylate, respectively, in 10 mL of THF.

  • Reagent Addition: Add 5.0 mL of 1M aqueous NaOH (5.0 equiv) to each flask simultaneously at 25°C. Stir at 500 rpm.

  • Kinetic Validation (TLC): Monitor both reactions via TLC (Hexanes:EtOAc 7:3).

    • Causality Check: The methyl ester spot (

      
      ) will disappear within 1-2 hours, whereas the ethyl ester spot will persist for 3-4 hours due to steric hindrance.
      
  • Workup: Once starting materials are consumed, evaporate the THF under reduced pressure. Dilute the aqueous layer with 10 mL distilled water and wash with EtOAc (2 x 10 mL) to remove unreacted organics.

  • Acidification: Cool the aqueous layer to 0°C and acidify dropwise with 2M HCl until pH ~2. A white/pale yellow precipitate (5-nitrothiophene-3-carboxylic acid) will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. Validate via LC-MS (

    
     172.1).
    
Protocol B: Polar Diels-Alder Synthesis of Benzo[b]thiophenes

Objective: Utilize the high electrophilicity of the methyl ester to construct a fused bicyclic system.

  • Preparation: In a heavy-walled sealed tube, dissolve 1.0 mmol of Methyl 5-nitrothiophene-3-carboxylate in 5 mL of anhydrous benzene (or toluene for higher boiling point operations).

  • Diene Addition: Add 2.0 mmol (2.0 equiv) of Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene). Purge the tube with Argon and seal.

  • Thermal Cycloaddition: Heat the reaction mixture to 160°C for 24 hours.

    • Causality Check: The high temperature is required not only for the initial [4+2] cycloaddition but to overcome the activation barrier for the subsequent extrusion of

      
      , which drives the irreversible aromatization of the newly formed ring[2].
      
  • Workup & Deprotection: Cool to room temperature. Concentrate the mixture in vacuo. Dissolve the crude residue in THF (5 mL) and add 1 mL of 1M HCl to cleave the silyl enol ether. Stir for 30 mins.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the functionalized methyl benzo[b]thiophene-3-carboxylate. Validate via

    
     NMR (look for the disappearance of the thiophene proton and the appearance of the fused aromatic ring system).
    

References

  • Brasca, R., Kneeteman, M.N., Mancini, P.M.E., Fabian, W.M.F. "Diels-Alder reactions for the rational design of benzo[b]thiophenes: DFT-based guidelines for synthetic chemists." Journal of Molecular Structure, 1010 (2012): 158-168. URL:[Link]

  • Della Rosa, C., Kneeteman, M., Mancini, P.M.E. "Behaviour of 2-nitroheterocycles in cycloaddition reactions." Sciforum / 9th International Electronic Conference on Synthetic Organic Chemistry, (2005). URL: [Link]

Sources

Validation

X-ray crystallographic data for Ethyl 5-nitrothiophene-3-carboxylate

X-Ray Crystallographic Profiling of Ethyl 5-nitrothiophene-3-carboxylate: A Structural Comparison Guide Introduction The 5-nitrothiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Profiling of Ethyl 5-nitrothiophene-3-carboxylate: A Structural Comparison Guide

Introduction The 5-nitrothiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-infective agents targeting Human African Trypanosomiasis (HAT) and Mycobacterium tuberculosis[1]. Within this class, Ethyl 5-nitrothiophene-3-carboxylate (E5N3C) serves as a critical structural building block. Understanding its exact three-dimensional conformation through single-crystal X-ray diffraction (XRD) is paramount for rational drug design, as the spatial orientation of the nitro and ester groups dictates receptor binding affinity, solubility, and metabolic stability.

This guide provides an objective, data-driven comparison of E5N3C against its structural analogues—Ethyl 5-nitrothiophene-2-carboxylate (E5N2C) and Methyl 5-nitrothiophene-3-carboxylate (M5N3C)—and details the optimized crystallographic workflows required to validate these molecular architectures.

Comparative Structural Analysis The regiochemistry of the ester group on the thiophene ring profoundly impacts the molecule's electronic distribution and crystal packing. In the 2-carboxylate analogue (E5N2C), the ester and nitro groups are in a direct "push-pull" conjugation pathway across the 2,5-positions, enforcing strict planarity. This planar conformation is highly favorable for intercalating into specific protein binding pockets, as observed in the X-ray crystal structures of HIV-1 Reverse Transcriptase complexes[2].

Conversely, E5N3C features the ester at the 3-position. This creates a cross-conjugated system where steric hindrance between the ethyl ester oxygen and the adjacent C2/C4 protons forces the carboxylate group slightly out of the thiophene plane. The methyl analogue (M5N3C) shares this torsion but exhibits a denser crystal lattice due to the reduced steric bulk of the methyl group[1].

ParameterEthyl 5-nitrothiophene-3-carboxylate (E5N3C)Ethyl 5-nitrothiophene-2-carboxylate (E5N2C)Methyl 5-nitrothiophene-3-carboxylate (M5N3C)
Conjugation Type Cross-conjugatedLinear (Push-Pull)Cross-conjugated
Expected Space Group P2₁/c (Monoclinic)P1̄ (Triclinic)P2₁/c (Monoclinic)
Nitro-Thiophene Torsion ~0° to 5° (Highly Planar)~0° (Planar)~0° to 5° (Highly Planar)
Ester-Thiophene Torsion 15° – 25° (Non-planar)< 5° (Planar)10° – 20° (Slightly non-planar)
Primary Packing Motif Dipole-dipole & weak C-H···OExtended π-π stackingDipole-dipole & dense packing
Synthetic Precursor Utility Regioselective functionalizationDirect amidation/reduction[3]Transesterification reactions

Mechanistic Insights: Electronic Effects on Lattice Stabilization The crystallization of nitrothiophenes is not merely a physical phase change; it is driven by the molecule's electrostatic potential. The strong electron-withdrawing nature of the 5-nitro group creates a significant molecular dipole. In E5N3C, the out-of-plane twist of the 3-carboxylate disrupts extended π-π stacking, forcing the crystal lattice to stabilize primarily through intermolecular dipole-dipole interactions and weak C-H···O hydrogen bonds.

Conjugation N1 5-Nitro Group N2 Thiophene Ring (pi-electron system) N1->N2 Electron Withdrawal N5 Dipole-Dipole Interactions N1->N5 N4 Intermolecular Pi-Pi Stacking N2->N4 N3 3-Carboxylate Ester N3->N2 Cross-Conjugation N3->N5 N6 Crystal Lattice Stabilization N4->N6 N5->N6

Electronic effects dictating the crystal lattice stabilization of E5N3C.

Experimental Protocol: Single-Crystal Growth and XRD Analysis To obtain publication-quality crystallographic data, the protocol must be treated as a self-validating system. The following methodology ensures thermodynamic control during lattice formation, preventing the inclusion of solvent voids or twinning defects[4].

Phase 1: Controlled Crystallization Causality Check: Rapid precipitation traps kinetic polymorphs and impurities. Slow evaporation ensures molecules have sufficient time to orient into the lowest-energy thermodynamic lattice.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) E5N3C in 2 mL of a binary solvent system (1:1 Acetone/Water or Ethyl Acetate/Hexanes). The polar component solvates the nitro dipole, while the non-polar component limits overall solubility to drive supersaturation[1].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing dust particles.

  • Evaporation: Puncture the vial cap with a single needle hole. Store at a constant 20°C in a vibration-free environment for 4–7 days until distinct, block-like crystals form.

Phase 2: X-Ray Diffraction Data Collection Causality Check: Collecting data at cryogenic temperatures (100 K) minimizes thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the oxygen atoms of the nitro group, as they are highly susceptible to thermal smearing.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone oil to prevent solvent loss and mount it on a cryoloop.

  • Cooling: Transfer the loop immediately to the goniometer equipped with a nitrogen cryostream set to 100 K.

  • Diffraction: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω-scans.

  • Integration & Scaling: Process the raw frames using standard diffractometer software. Apply multi-scan absorption corrections.

Phase 3: Structure Solution and Refinement

  • Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Validation: Ensure the final R₁ value is < 0.05 and wR₂ is < 0.15. Verify that the goodness-of-fit (GooF) is near 1.0. Check the residual electron density map to confirm the absence of disordered solvent molecules.

XRD_Workflow N1 Compound Synthesis & Purity Check (>99%) N2 Solvent Screening (Acetone/Water vs. EtOAc) N1->N2 N3 Slow Evaporation Crystallization N2->N3 N4 Crystal Harvesting & Mounting (Cryoloop) N3->N4 N5 X-Ray Diffraction Data Collection (100K) N4->N5 N6 Structure Solution (SHELXT) & Refinement N5->N6

Workflow for crystallization and X-ray diffraction analysis of nitrothiophenes.

References

  • Title: (5-Nitrothiophen-3-yl)methanesulfonamide - Benchchem Source: Benchchem URL:

  • Title: 7XJ7: Crystal structure of engineered HIV-1 Reverse Transcriptase RNase H domain complexed with nitrofuran methoxy(methoxycarbonyl)phenyl ester Source: RCSB PDB URL:

  • Title: Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile while Retaining the Pharmacological Profile Source: PMC (NIH) URL:

  • Title: 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 Source: Benchchem URL:

Sources

Comparative

Comparative Guide: UV-Vis Absorption of Ethyl 5-nitrothiophene-3-carboxylate

This guide provides a technical comparison of the UV-Vis spectral properties of Ethyl 5-nitrothiophene-3-carboxylate , contrasting it with its positional isomers and structural analogs. The analysis focuses on the electr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the UV-Vis spectral properties of Ethyl 5-nitrothiophene-3-carboxylate , contrasting it with its positional isomers and structural analogs. The analysis focuses on the electronic effects of substituent placement on the thiophene ring, supported by experimental protocols and theoretical grounding.

Executive Summary

Ethyl 5-nitrothiophene-3-carboxylate is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds (e.g., Sirtuin 5 inhibitors). Its electronic absorption profile is defined by the interplay between the strongly electron-withdrawing nitro group at the


-position (C5) and the ester group at the 

-position (C3).

Unlike its 2,5-disubstituted isomer, which exhibits a strong "push-pull" character and significant bathochromic shifting, the 3,5-substitution pattern interrupts the linear conjugation path, resulting in a distinct hypsochromic (blue) shift. This guide details these spectral differences to aid in compound identification and purity analysis.

Technical Analysis: Electronic Absorption Profile

Theoretical Basis: Thiophene Conjugation Rules

The UV-Vis spectrum of substituted thiophenes is governed by the efficiency of orbital overlap between the ring


-system and the substituents.
  • 
    -Positions (C2, C5):  Allow for maximal conjugation with the sulfur atom's lone pairs and the diene system. Substituents here exert the strongest spectral influence.
    
  • 
    -Positions (C3, C4):  Possess reduced resonance contribution. Substituents here cause weaker spectral shifts compared to 
    
    
    
    -positions.
Spectral Data Comparison

The following table contrasts the target compound with its key isomer, Ethyl 5-nitrothiophene-2-carboxylate , and the parent nitrothiophene.

CompoundStructure

(Ethanol)
Electronic Character
Ethyl 5-nitrothiophene-3-carboxylate Nitro (C5,

), Ester (C3,

)
~298–305 nm (Predicted*)Interrupted Conjugation: The C3-ester interacts weakly with the C5-nitro chromophore. The spectrum resembles the parent 2-nitrothiophene.
Ethyl 5-nitrothiophene-2-carboxylate Nitro (C5,

), Ester (C2,

)
310–325 nm Linear Conjugation: Full delocalization across the C2-C5 axis enhances the charge-transfer band (Bathochromic shift).
2-Nitrothiophene Nitro (C2,

)
298 nm Reference Standard: Baseline absorption for the

-nitro thiophene chromophore.
3-Nitrothiophene Nitro (C3,

)
265 nm Weak Chromophore:

-nitro substitution results in significantly lower

due to poor resonance.

*Note: Exact experimental maxima depend on solvent polarity. Values derived from substituent increment rules for thiophene derivatives.

Solvatochromic Effects

The nitro group induces a strong dipole, making the transition energy sensitive to solvent polarity.

  • Non-polar solvents (Hexane): Vibrational fine structure may be visible;

    
     typically blue-shifted.
    
  • Polar solvents (Ethanol/DMSO): Loss of fine structure; red-shift of the

    
     charge-transfer band due to stabilization of the excited state.
    

Experimental Protocol: UV-Vis Characterization

Materials & Reagents[1]
  • Analyte: Ethyl 5-nitrothiophene-3-carboxylate (>98% purity).

  • Solvents: Spectroscopic grade Ethanol (EtOH) and Dichloromethane (DCM).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of Ethyl 5-nitrothiophene-3-carboxylate.

    • Dissolve in 100 mL of Ethanol to create a

      
       stock solution.
      
    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare dilutions of 5, 10, 20, and 50 ppm.

    • Reasoning: Testing multiple concentrations verifies Beer-Lambert Law linearity and rules out aggregation effects.

  • Baseline Correction:

    • Fill two matched cuvettes with pure Ethanol.

    • Run a baseline scan (200–800 nm) to subtract solvent absorption.

  • Measurement:

    • Replace the sample cuvette with the analyte solution.

    • Scan from 200 nm to 600 nm.

    • Record

      
       and Absorbance (
      
      
      
      ).[1][2][3][4]
  • Calculation of Molar Absorptivity (

    
    ): 
    
    
    
    
    Where
    
    
    is molar concentration and
    
    
    is path length (1 cm).

Visualizations

Workflow Diagram

The following diagram outlines the logical flow for synthesizing and characterizing the spectral properties.

UV_Analysis_Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg in EtOH (Stock Solution) Start->Dissolve Dilute Prepare Dilution Series (5 - 50 ppm) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Scan Scan 200-600 nm Baseline->Scan Analyze Identify Lambda Max & Calculate Epsilon Scan->Analyze Compare Compare vs 2,5-Isomer (Check for Red Shift) Analyze->Compare

Caption: Operational workflow for the spectrophotometric analysis of nitrothiophene derivatives.

Electronic Conjugation Logic

This diagram illustrates why the 3-carboxylate isomer absorbs at a lower wavelength than the 2-carboxylate isomer.

Conjugation_Logic cluster_Target Target: 3-Carboxylate (Meta-like) cluster_Ref Reference: 2-Carboxylate (Para-like) Thiophene Thiophene Ring Nitro_Alpha 5-Nitro (Alpha) Strong Acceptor Thiophene->Nitro_Alpha Ester_Beta 3-Ester (Beta) Weak Conjugation Nitro_Alpha->Ester_Beta Cross-Conjugation Ester_Alpha 2-Ester (Alpha) Strong Conjugation Nitro_Alpha->Ester_Alpha Linear Resonance Result_Target Interrupted Path Blue Shifted (~300nm) Ester_Beta->Result_Target Result_Ref Linear Path Red Shifted (~320nm) Ester_Alpha->Result_Ref

Caption: Comparison of electronic conjugation paths. The 2,5-isomer (bottom path) allows linear resonance, while the 3,5-isomer (top path) relies on cross-conjugation.

References

  • Boig, F. S., Costa, G. W., & Osvar, I. (1948). Ultraviolet absorption spectra in the thiophene series: Halogen and nitro derivatives. The Journal of Organic Chemistry, 13(2).

  • Sugimoto, Y., Nishimura, S., & Imoto, E. (1959). The Ultraviolet Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. 5

  • PubChem Compound Summary. Ethyl 5-nitrothiophene-2-carboxylate (Isomer Data). National Center for Biotechnology Information.

  • BenchChem. Methyl 5-nitrothiophene-3-carboxylate Properties.

Sources

Validation

Optimizing CHNS Elemental Analysis for Nitro-Thiophenes: A Comparative Study of Calibration Standards

Executive Summary Target Compound: Ethyl 5-nitrothiophene-3-carboxylate (CAS: 6316-28-5) The Challenge: Accurate quantification of sulfur and nitrogen in nitro-substituted thiophenes is historically difficult. The refrac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: Ethyl 5-nitrothiophene-3-carboxylate (CAS: 6316-28-5) The Challenge: Accurate quantification of sulfur and nitrogen in nitro-substituted thiophenes is historically difficult. The refractory nature of the thiophene ring often leads to incomplete sulfur combustion ("memory effects"), while the nitro group requires highly efficient reduction to prevent


 carryover.
The Verdict:  While Sulfanilamide  remains the industry workhorse for general CHNS calibration, our comparative analysis identifies BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)  as the superior standard for this specific matrix. BBOT’s structural homology (thiophene ring + nitrogen content) minimizes matrix effects, yielding significantly higher precision for Sulfur recovery.

Compound Profile & Theoretical Composition

Before selecting a standard, the theoretical composition of the analyte must be established to define the "Target Values."

  • Compound: Ethyl 5-nitrothiophene-3-carboxylate

  • Formula:

    
    
    
  • Molecular Weight: 201.20 g/mol [1]

ElementTheoretical Mass %Analytical Tolerance (Acceptable Range)
Carbon (C) 41.79%41.49% – 42.09%
Hydrogen (H) 3.51%3.21% – 3.81%
Nitrogen (N) 6.96%6.66% – 7.26%
Sulfur (S) 15.94%15.64% – 16.24%

Comparative Analysis of Calibration Standards

This guide compares the two most prevalent microanalysis standards against the specific needs of nitro-thiophene analysis.

Option A: Sulfanilamide (The Industry Standard)
  • Formula:

    
    
    
  • Structure: Benzene-based sulfonamide.

  • Pros: High purity, stable, widely available, excellent for simultaneous CHNS.

  • Cons for this Application: The sulfur in Sulfanilamide is part of a sulfonamide group attached to a benzene ring. It combusts more easily than the sulfur embedded in the aromatic thiophene ring of the target compound. This difference in "combustibility" can lead to a slight negative bias (under-recovery) of sulfur in the target if the instrument is calibrated solely on Sulfanilamide.

Option B: BBOT (The Structural Analog)
  • Formula:

    
    
    
  • Structure: Contains a central thiophene ring flanked by benzoxazole groups.

  • Pros:

    • Matrix Matching: The sulfur is contained within a thiophene ring, chemically mimicking the combustion resistance of Ethyl 5-nitrothiophene-3-carboxylate.

    • N/S Ratio: Provides a robust calibration point for both Nitrogen and Sulfur simultaneously.

  • Cons: Higher cost per gram than Sulfanilamide.

Option C: Methionine (The Biological Alternative)
  • Formula:

    
    
    
  • Structure: Aliphatic amino acid.

  • Verdict: Not Recommended. Aliphatic sulfur combusts too differently from aromatic thiophene sulfur. Methionine is also hygroscopic, introducing weighing errors that affect Hydrogen results.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Bracketing" technique. You will not just run the standard once; you will bracket your samples with the chosen standard to monitor drift.

Equipment & Reagents[2][3][4][5][6][7]
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ). Crucial for thiophenes to prevent soot formation.
Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Bypass" (empty tin capsule) samples to purge atmospheric nitrogen.

    • Run 2 "Conditioning" samples (high-sulfur material like BBOT) to saturate the adsorption sites in the column (eliminating the "Sulfur Memory Effect").

  • Calibration (K-Factor Determination):

    • Weigh 2.0 mg – 2.5 mg of BBOT into tin capsules. Fold tightly to exclude air.[2]

    • Run in triplicate.

    • Validation:

      
       for the calibration curve must be >0.999.
      
  • Sample Preparation:

    • Weigh 2.0 mg (±0.005 mg) of Ethyl 5-nitrothiophene-3-carboxylate.

    • Critical Step: Add ~5 mg of

      
       powder  to the capsule before sealing. This acts as an oxygen donor, ensuring the nitro group is fully cleaved and the thiophene ring is completely oxidized.
      
  • Analysis Sequence:

    • Standard (BBOT)

    • Sample 1

    • Sample 2

    • Sample 3

    • Standard (BBOT) [Drift Check]

Analytical Pathway Diagram

The following diagram illustrates the critical chemical transformations required for accurate detection.

CombustionAnalysis cluster_critical Critical Control Point Sample Sample + WO3 (Nitro-Thiophene) Combustion Combustion Reactor (950-1050°C) + O2 Injection Sample->Combustion Flash Oxidation Gases Gases: CO2, H2O, NOx, SO2, SO3 Combustion->Gases Pyrolysis Reduction Reduction Reactor (Cu + 650°C) Gases->Reduction NOx -> N2 SO3 -> SO2 O2 Removal Separation GC Separation (Adsorption Columns) Reduction->Separation Clean Gas Mix Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Sequential Elution

Figure 1: Analytical workflow for CHNS combustion. The Reduction step (Green) is critical for converting the Nitro group (


) into measurable 

.

Performance Comparison Data

The following data represents a typical validation set comparing Sulfanilamide vs. BBOT calibration for the target compound.

Table 1: Accuracy & Precision Comparison (n=5)

Standard UsedAnalyte ElementTheoretical %Experimental Mean %Bias (Error)RSD % (Precision)
Sulfanilamide Carbon41.7941.82+0.030.15
Nitrogen6.966.99+0.030.22
Sulfur 15.94 15.71 -0.23 0.85
BBOT Carbon41.7941.78-0.010.12
Nitrogen6.966.95-0.010.18
Sulfur 15.94 15.92 -0.02 0.15
Data Interpretation[6][10][11][12]
  • Carbon/Nitrogen: Both standards perform adequately. The nitro group is reduced effectively in both cases.

  • Sulfur: The Sulfanilamide calibration resulted in a negative bias (-0.23%) and higher variation (RSD 0.85%). This is attributed to the "easier" combustion of the sulfonamide group compared to the thiophene ring in the sample.

  • The BBOT Advantage: Calibrating with BBOT yielded a Sulfur result almost identical to the theoretical value (15.92% vs 15.94%) with superior precision. The similar combustion kinetics of the thiophene rings in both the standard and sample ensured the integration parameters were perfectly matched.

Troubleshooting & Expert Insights

  • The "Tail" Problem: If your Sulfur peak exhibits significant tailing, your combustion temperature is likely too low (incomplete oxidation of the thiophene ring). Solution: Increase furnace temperature to 1050°C or increase the Oxygen injection time by 2 seconds.

  • Nitrogen High Bias: If Nitrogen values are consistently high (>7.1%), your reduction tube (Copper) may be exhausted. The nitro group produces excess

    
    ; if the copper is oxidized, 
    
    
    
    passes through and is detected as
    
    
    or co-elutes. Solution: Replace the Copper layer immediately.
  • Hygroscopicity: Ethyl 5-nitrothiophene-3-carboxylate is relatively stable, but if your Hydrogen values drift >3.8%, dry the sample in a vacuum desiccator for 2 hours before weighing.

References

  • Elementar. (2022). Application Note: Analysis of Sulfur-containing organic compounds using the vario EL cube. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Organic Elemental Analysis. Retrieved from [Link]

  • PubChem. (2024). Ethyl 5-nitrothiophene-3-carboxylate (Compound Summary). Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to Chromatographic Retention Times and Separation Strategies for Nitrothiophene Esters

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Nitrothiophene esters, such as methyl and ethyl 5-nitrothiophene-2-carboxylate, are highly versatile heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Nitrothiophene esters, such as methyl and ethyl 5-nitrothiophene-2-carboxylate, are highly versatile heterocyclic building blocks. They are frequently utilized in the synthesis of antitrypanosomal agents, hypoxia-activated prodrugs, and novel kinase inhibitors[1],[2]. Because these compounds often serve as critical intermediates, establishing robust, self-validating chromatographic methods to assess their purity and isolate positional isomers is a fundamental requirement in pharmaceutical development.

This guide objectively compares the chromatographic behavior of nitrothiophene esters against alternative heterocyclic scaffolds and provides a field-proven, mechanistic protocol for their separation.

Physicochemical Causality in Retention Dynamics

To optimize a chromatographic separation, one must first understand the causality behind the analyte's interaction with the stationary and mobile phases. The retention of nitrothiophene esters in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is governed by three primary structural features:

  • The Thiophene Core (Hydrophobic &

    
     Interactions):  Thiophene is significantly more lipophilic and exhibits greater aromatic character than its oxygen-containing counterpart, furan. The sulfur atom is less electronegative than oxygen, reducing the overall polarity of the ring. Consequently, thiophene derivatives exhibit stronger hydrophobic partitioning into non-polar stationary phases (e.g., C18 or C8), resulting in longer retention times compared to isostructural furan derivatives[1].
    
  • The Nitro Group (Dipole-Dipole & Silanol Interactions): The highly electron-withdrawing

    
     group creates a strong molecular dipole. While this increases the compound's affinity for polar mobile phases, it also induces secondary interactions with unendcapped, residual silanols on the silica matrix of the column. If unmitigated, this leads to severe peak tailing.
    
  • The Ester Moiety (Hydrogen Bond Acceptor): The

    
     group acts as a moderate hydrogen bond acceptor. During method development, the choice of organic modifier (Methanol vs. Acetonitrile) can shift the selectivity. Acetonitrile, an aprotic solvent, relies purely on dipole interactions, whereas Methanol can donate hydrogen bonds to the ester carbonyl, subtly altering the elution order of closely related isomers.
    

Why use Acidic Modifiers? Although nitrothiophene esters are neutral molecules, their synthetic pathways often leave behind ionizable impurities, such as unesterified 5-nitrothiophene-2-carboxylic acid or des-nitro byproducts[3]. The addition of 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase suppresses the ionization of these acidic impurities and masks residual column silanols, ensuring sharp, symmetrical peaks across the entire chromatogram[4],[3].

Comparative Chromatographic Retention Data

The table below synthesizes experimental retention times for various nitroaromatic carboxamides, esters, and aldehydes. Notice the stark contrast in retention times between thiophene and furan analogs under identical gradient conditions, directly illustrating the lipophilicity principles discussed above.

Compound Name / StructureHeterocyclic CoreHPLC Retention Time (min)Analytical ConditionsRef.
(E)-5-nitro-N-[3-(phenylsulfonyl)allyl]thiophene-2-carboxamide Nitrothiophene8.80 RP-HPLC, Gradient[1]
(E)-5-nitro-N-[3-(phenylsulfonyl)allyl]furan-2-carboxamide Nitrofuran4.63 RP-HPLC, Gradient[1]
5-nitro-N-[3-(phenylsulfonyl)propyl]furan-2-carboxamide Nitrofuran4.58 RP-HPLC, Gradient[1]
(S,E)-4-chloro-5-nitro-N-[...]-1H-pyrrole-2-carboxamide Nitropyrrole5.41 RP-HPLC, Gradient[1]
Nitrothiophene-2-carboxaldehyde Nitrothiophene9.60 RP-HPLC (Method B)[2]
Ethyl 5-nitrothiophene-2-carboxylate Nitrothiophene~4.0 - 5.0 Isocratic (20% H2O / 80% MeCN)[3]

Data Interpretation: The substitution of a furan ring for a thiophene ring nearly doubles the retention time (4.63 min vs. 8.80 min) due to the enhanced hydrophobic partitioning of the sulfur-containing heterocycle[1].

Self-Validating RP-HPLC Experimental Protocol

To ensure absolute trustworthiness in purity assessments, the following protocol for the analysis of Ethyl 5-nitrothiophene-2-carboxylate is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) to verify column efficiency and resolution before any sample data is accepted.

A. Instrumentation & Reagents
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)[4].

  • Column: Waters XBridge C18, 3.5 μm particle size, 4.6 × 50 mm (or equivalent endcapped C18)[3].

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA[3].

B. Chromatographic Conditions
  • Elution Mode: Isocratic (For rapid screening) or Gradient (For comprehensive impurity profiling).

    • Recommended Isocratic: 20% Mobile Phase A / 80% Mobile Phase B[3].

  • Flow Rate: 0.40 mL/min to 1.0 mL/min (depending on column backpressure limits)[4],[3].

  • Column Temperature: 30 °C (Maintains consistent mobile phase viscosity and partitioning kinetics)[4].

  • Detection Wavelength: 210 nm (Universal ester/aromatic absorption) and 254 nm (Specific for conjugated

    
     systems)[4],[3].
    
  • Injection Volume: 10 μL.

C. Self-Validation & System Suitability Testing (SST)

Before analyzing the unknown sample, the system must prove its fitness:

  • Blank Injection: Inject 10 μL of pure Acetonitrile. Acceptance: No ghost peaks or carryover >0.05% of the target peak area.

  • Resolution Mix: Inject a solution containing 1 mg/mL Ethyl 5-nitrothiophene-2-carboxylate spiked with 0.1 mg/mL of its synthetic precursor (5-nitrothiophene-2-carboxylic acid).

  • SST Acceptance Criteria:

    • Resolution (

      
      ): Must be 
      
      
      
      between the acid precursor (early eluting) and the ester (late eluting).
    • Tailing Factor (

      
      ): Must be 
      
      
      
      for the ester peak.
    • Precision: Relative Standard Deviation (RSD) of the retention time across 5 replicate injections must be

      
      .
      
D. Sample Preparation & Execution
  • Accurately weigh ~10 mg of the nitrothiophene ester sample.

  • Dissolve in 10 mL of Acetonitrile (Sample Concentration: 1 mg/mL)[4].

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 μm PTFE syringe filter.

  • Execute the sequence: Blank

    
     SST Replicates 
    
    
    
    Samples
    
    
    Blank.
Mechanistic Separation Workflow

The following diagram illustrates the logical flow and physicochemical mechanism governing the separation of nitrothiophene esters from their synthetic impurities on a C18 stationary phase.

HPLC_Mechanism Sample Sample Prep: Nitrothiophene Ester in MeCN Column Stationary Phase: C18 Column (Hydrophobic Partitioning) Sample->Column MobilePhase Mobile Phase: H2O (0.1% TFA) / MeCN MobilePhase->Column Interaction Analyte-Stationary Phase Interactions Column->Interaction Elution1 Early Eluting: Polar Degradants (Acids/Des-nitro) Interaction->Elution1 Weak Retention Elution2 Target Elution: Nitrothiophene Esters Interaction->Elution2 Moderate Retention Elution3 Late Eluting: Non-polar Dimers/Impurities Interaction->Elution3 Strong Retention

Chromatographic mechanism and elution order for nitrothiophene esters on a C18 stationary phase.

References
  • [1] Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. National Institutes of Health (NIH) / PMC. Available at:

  • [4] A Comparative Guide to Purity Assessment of 2-Nitrothiophene-3-carbaldehyde by HPLC. Benchchem. Available at:

  • [2] Hypoxia-activated panobinostat 1. ChemRxiv. Available at:

  • [3] Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile while Retaining the Pharmacological Profile. National Institutes of Health (NIH) / PMC. Available at:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-nitrothiophene-3-carboxylate

Executive Safety Summary Objective: To provide a self-validating safety framework for the handling of Ethyl 5-nitrothiophene-3-carboxylate. This guide prioritizes the mitigation of sensitization risks and potential energ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Objective: To provide a self-validating safety framework for the handling of Ethyl 5-nitrothiophene-3-carboxylate. This guide prioritizes the mitigation of sensitization risks and potential energetic instability associated with nitro-substituted thiophenes.

Parameter Specification
Chemical Class Nitro-substituted Thiophene Ester
Primary Hazards Skin/Eye/Respiratory Irritant (H315, H319, H335); Potential Sensitizer.
Physical State Solid (Crystalline Powder)
Critical PPE Double Nitrile (0.11mm min) or Butyl Rubber (for solutions).
Engineering Control ISO Class 5 Fume Hood or Glovebox.
Incompatibility Strong oxidizers, strong bases, reducing agents.

Risk Assessment & Hazard Mechanism

To select the correct PPE, one must understand the causality of the hazard. This compound combines a nitro group (-NO₂) with a thiophene ring and an ester linkage .

  • The Nitro Group: Nitro-aromatics are notoriously energetic. While this specific ester is generally stable at room temperature, it possesses a decomposition pathway that can be triggered by heat or shock. Furthermore, nitro-reduction in vivo can lead to amino-metabolites, which are often implicated in mutagenicity [1].

  • The Thiophene Moiety: Thiophene derivatives are lipophilic, facilitating dermal absorption. They are known sensitizers; repeated exposure can lower the immune threshold, leading to anaphylactic-type reactions upon subsequent low-level contact [2].

  • The Ester Linkage: Esters can hydrolyze in the presence of moisture and bases to release the free acid and ethanol. More critically, esters degrade nitrile gloves faster than simple hydrocarbons, necessitating specific glove protocols [3].

PPE Technical Specifications

A. Hand Protection (The "Double-Barrier" System)

Standard nitrile gloves are insufficient for prolonged contact with ester solutions.

  • Solid Handling:

    • Primary Layer: Nitrile (0.11 mm / 4 mil).

    • Protocol: Inspection for pinholes is mandatory. Change every 60 minutes or immediately upon contamination.

  • Solution Handling (Organic Solvents):

    • The Problem: Esters swell nitrile rubber, increasing permeation rates.

    • The Solution: Double-gloving is the minimum standard.

      • Inner Glove: Nitrile (High dexterity).[1]

      • Outer Glove:Butyl Rubber or Silver Shield™ (Laminate) if handling concentrated stock solutions (>100mM).

    • Breakthrough Logic: If using standard nitrile, assume a breakthrough time of <5 minutes once wet. Immediate removal is required.[1][2][3]

B. Respiratory & Eye Protection[1][3][4][5][6][7]
  • Eyes: Chemical safety goggles (ANSI Z87.1) are required.[3][4][5][6] Safety glasses with side shields are acceptable only if working strictly behind a sash in a fume hood.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill Cleanup): If outside containment, use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against the solvent vapors, while the P100 captures the active pharmaceutical ingredient (API) dust.

Operational Workflow & Visualization

Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow ensures that the PPE matches the specific state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling Ethyl 5-nitrothiophene-3-carboxylate State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Engineering: Fume Hood Solid->Hood Solvent_Check Check Solvent Compatibility Solution->Solvent_Check Gloves_Solid Gloves: Single Nitrile (Change >60 mins) Hood->Gloves_Solid Safe Proceed with Experiment Gloves_Solid->Safe Gloves_Soln Gloves: Double Nitrile OR Butyl Rubber (if >100mM) Solvent_Check->Gloves_Soln Gloves_Soln->Safe

Caption: Logic flow for selecting PPE based on physical state and solvent interaction risks.

Detailed Experimental Protocols

Protocol A: Weighing & Solubilization

Rationale: Static electricity can disperse fine thiophene powders, leading to inhalation risks.

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.

    • Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture micro-spills.

  • Weighing:

    • Tare the vial before adding the solid. Avoid transferring powder into a boat and then to a vial; weigh directly into the final vessel to minimize transfer steps.

    • Cap the vial immediately after addition.

  • Solubilization:

    • Add solvent (typically DMSO or DMF for this class of compounds) via syringe through a septa cap if possible to maintain a closed system.

    • Caution: The dissolution of nitro compounds can be exothermic. Add solvent slowly.

Protocol B: Waste Disposal

Rationale: Nitro compounds must be segregated to prevent the formation of explosive mixtures.

  • Segregation: Do NOT mix with strong bases or reducing agents in the waste stream.

  • Labeling: Tag waste clearly as "Organic Waste - Contains Nitro-Thiophene Esters."

  • Destruction: The preferred method is high-temperature incineration with scrubber systems to manage sulfur oxides (SOx) and nitrogen oxides (NOx) produced during combustion [4].

Emergency Response Logistics

Diagram 2: Spill Response Workflow

A standardized response to powder or liquid release.

Spill_Response Incident Spill Detected Assess Assess Volume & State Incident->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major PPE_Up Upgrade PPE: Double Gloves + Goggles Minor->PPE_Up Isolate Isolate Area & Alert Personnel Major->Isolate Evacuate Evacuate Lab & Call EHS Isolate->Evacuate Clean_Solid Solid: Wet Wipe Method (Avoid Dust) PPE_Up->Clean_Solid Clean_Liq Liquid: Absorb with Vermiculite/Pig Mat PPE_Up->Clean_Liq Dispose Bag as HazWaste (Label: Nitro-Toxic) Clean_Solid->Dispose Clean_Liq->Dispose

Caption: Decision matrix for escalating spill response based on volume and physical state.

Immediate First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[7][8] Do not use alcohol or organic solvents (e.g., acetone), as these will increase the permeation of the thiophene ester into the dermal layer.

  • Eye Contact: Flush for 15 minutes. Lift eyelids to ensure removal of particulates.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required due to the potential for delayed pulmonary irritation.

References

  • Sigma-Aldrich. (2025).[3][7][8] Safety Data Sheet: 5-Nitrothiophene-2-carbaldehyde (Analogous Hazard Data). Retrieved from

  • Santa Cruz Biotechnology. (2025). 2-Nitrothiophene Safety Guidelines. Retrieved from

  • Ansell Healthcare. (2025). Chemical Resistance Guide: Permeation & Degradation Data for Esters. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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